eCF506
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQGWXPDRNCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Binding Site and Mechanism of Action of eCF506 on SRC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site of eCF506 on the Proto-oncogene tyrosine-protein kinase Src (SRC). This compound is a potent and highly selective inhibitor of SRC family kinases, demonstrating a unique mechanism of action that distinguishes it from many existing SRC inhibitors. This document details the molecular interactions at the binding site, presents quantitative data on its inhibitory activity, outlines relevant experimental methodologies, and visualizes the inhibitor's impact on SRC signaling.
The this compound Binding Site on SRC
This compound uniquely targets the inactive conformation of the SRC kinase domain.[1] This mode of binding is significant as it not only inhibits the catalytic activity of SRC but also locks the enzyme in a conformation that prevents its scaffolding functions, thereby inhibiting its interaction with downstream partners like Focal Adhesion Kinase (FAK).[1] This dual-action mechanism classifies this compound as a "total SRC inhibitor".
The precise binding site of this compound on human SRC has been elucidated through X-ray crystallography, with the co-crystal structure available in the Protein Data Bank (PDB) under the accession code 7NG7 .[2] Analysis of this structure reveals that this compound settles into the ATP-binding pocket of the inactive kinase domain.
The key interactions between this compound and SRC are multifaceted, involving a network of hydrogen bonds and hydrophobic interactions that stabilize the complex. The pyrazolopyrimidine core of this compound forms critical hydrogen bonds with the hinge region of the kinase, a common feature for ATP-competitive inhibitors. The extended side chains of the inhibitor engage with hydrophobic pockets within the binding site, contributing to its high affinity and selectivity.
While a detailed residue-by-residue breakdown is best visualized using molecular modeling software with the 7NG7 PDB file, the key regions of interaction include the hinge region, the hydrophobic region I, and the back pocket of the ATP-binding site.
Quantitative Data
The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.
| Parameter | Target | Value | Assay Type | Reference |
| IC50 | SRC | < 0.5 nM | Cell-free assay | [3] |
| IC50 | YES1 | 2.1 nM | Cell-free assay | [3] |
| Selectivity | ABL vs. SRC | >950-fold | Cell-free assay | [3] |
| GI50 | MDA-MB-231 cells | ~10 nM | Cell proliferation assay | [1] |
| GI50 | MCF7 cells | ~10 nM | Cell proliferation assay | [1] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the established signaling pathway of SRC and the inhibitory effect of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the binding and activity of this compound.
X-ray Crystallography
To determine the three-dimensional structure of this compound in complex with SRC, co-crystallization and X-ray diffraction studies are performed.
Workflow:
Protocol Outline:
-
Protein Expression and Purification: The kinase domain of human SRC is expressed in a suitable system (e.g., E. coli) and purified to homogeneity using chromatography techniques.
-
Co-crystallization: The purified SRC kinase domain is incubated with a molar excess of this compound and subjected to crystallization screening to obtain high-quality crystals.
-
X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map, and the atomic model of the SRC-eCF506 complex is built and refined.
Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of this compound in inhibiting the enzymatic activity of SRC.
Protocol Outline:
-
Reagents: Purified active SRC kinase, a suitable substrate peptide, ATP, and this compound at various concentrations.
-
Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays.
-
Data Analysis: The percentage of kinase inhibition at each this compound concentration is calculated, and the data is fitted to a dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of this compound to SRC within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol Outline:
-
Cell Treatment: Intact cells are treated with either this compound or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Protein Separation: The cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Detection: The amount of soluble SRC at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble SRC as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP)
Co-IP is employed to assess the effect of this compound on the interaction between SRC and its binding partners, such as FAK.
Protocol Outline:
-
Cell Treatment: Cells are treated with this compound or a control compound.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for SRC, which is coupled to beads (e.g., agarose or magnetic beads).
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The protein complexes are eluted from the beads, and the presence of SRC and its interacting partners (e.g., FAK) is analyzed by Western blotting. A decrease in the amount of co-precipitated FAK in the presence of this compound indicates the inhibition of the SRC-FAK interaction.
Conclusion
This compound represents a significant advancement in the development of SRC inhibitors. Its unique mechanism of binding to the inactive conformation of SRC, thereby inhibiting both its catalytic and scaffolding functions, offers a promising strategy for overcoming the limitations of previous SRC-targeting therapies. The detailed understanding of its binding site, supported by the co-crystal structure (PDB: 7NG7), provides a solid foundation for the rational design of next-generation SRC inhibitors with improved efficacy and selectivity. The experimental protocols outlined in this guide serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery and development.
References
The Dual Inhibition of SRC Kinase: A Technical Whitepaper on eCF506's Disruption of Scaffolding Function
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The SRC non-receptor tyrosine kinase is a well-established proto-oncogene implicated in cancer progression, metastasis, and drug resistance. Its function extends beyond catalytic activity to include a critical scaffolding role, orchestrating the assembly of multi-protein signaling complexes. Traditional SRC inhibitors, while targeting ATP-binding, often fail to disrupt these scaffolding functions, limiting their clinical efficacy. This document details the mechanism and effects of eCF506 (also known as NXP900), a conformation-selective inhibitor that uniquely locks SRC in its native, inactive state. This mode of action inhibits both enzymatic activity and the crucial SRC scaffolding function, preventing its interaction with partners like Focal Adhesion Kinase (FAK) and offering a promising therapeutic advantage over existing SRC/ABL inhibitors.
Introduction: The Dual Nature of SRC Signaling
SRC, the first identified cellular proto-oncogene, is a central node in cellular signaling, transducing signals from receptor tyrosine kinases and integrins to regulate processes like cell proliferation, survival, migration, and invasion.[1] Its function is twofold:
-
Catalytic Function: As a kinase, SRC phosphorylates tyrosine residues on a multitude of downstream substrates.
-
Scaffolding Function: Independent of its kinase activity, SRC acts as a molecular scaffold, using its SH2 and SH3 domains to recruit other proteins and assemble signaling complexes.
A key interaction is the formation of a complex with Focal Adhesion Kinase (FAK).[2] Upon integrin-mediated cell adhesion, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity docking site for the SH2 domain of SRC.[2][3] This recruitment leads to the full activation of the SRC-FAK signaling axis, promoting cell migration and survival.[1][4] Conventional ATP-competitive SRC inhibitors can effectively block its catalytic function but may paradoxically stabilize or even enhance the SRC-FAK complex, failing to abrogate the pro-oncogenic signaling emanating from this scaffolding interaction.[1][5]
The Unique Mechanism of this compound: Conformation-Selective Inhibition
This compound represents a novel class of SRC inhibitor. Instead of competing with ATP in the active kinase conformation, it binds to and stabilizes the native, inactive "closed" conformation of SRC.[1][6][7] This has two profound consequences:
-
Inhibition of Catalytic Activity: By locking the kinase domain in an inactive state, phosphorylation of downstream targets is prevented.
-
Inhibition of Scaffolding Function: Stabilizing the inactive conformation prevents the structural changes required for SRC to effectively bind to its partners, most notably FAK.[1][8][9] This directly inhibits the formation of the SRC-FAK signaling complex.
In contrast, other multi-kinase inhibitors like dasatinib bind to the active "open" conformation of SRC.[10][11] This can lead to an allosteric facilitation effect, paradoxically increasing the amount of FAK complexed with SRC, even as the kinase activity is inhibited.[1][5]
Caption: Contrasting modes of SRC inhibition by Dasatinib and this compound.
Quantitative Analysis of this compound Activity
The distinct mechanism of this compound translates to high potency and selectivity, as demonstrated by in vitro and cellular assays.
Table 1: In Vitro Potency and Selectivity
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (SRC vs. ABL) |
| This compound | SRC | < 0.5 [12] | >950-fold [13] |
| This compound | YES1 | 0.47 - 2.1 [11][13] | N/A |
| Dasatinib | SRC | 0.8[14] | Low |
| Bosutinib | SRC | 1.2[14] | Low |
| Saracatinib | SRC | 2.7[14] | Low |
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound GI₅₀ (μM)[1][15] | Dasatinib GI₅₀ (μM)[1] |
| MDA-MB-231 | Triple-Negative | 0.015 - 0.22 | ~0.02 |
| MCF7 | ER+ | 0.015 - 0.22 | ~0.2 |
| BT-549 | Triple-Negative | 0.015 - 0.22 | ~0.02 |
| JIMT-1 | HER2+ | 0.015 - 0.22 | ~0.1 |
| MCF10A | Non-malignant | > 10 | ~2.0 |
Table 3: Effect on SRC-FAK Complex Formation in MDA-MB-231 Cells
| Treatment | Effect on SRC-FAK Complex Formation (vs. DMSO) |
| This compound | ~50% Decrease [1] |
| Dasatinib | ~300% Increase[1] |
| Bosutinib | Increase[1] |
| Saracatinib | Increase[1] |
Downstream Consequences of Dual Inhibition
By preventing the formation of the SRC-FAK complex, this compound inhibits the downstream signaling cascade more effectively than traditional inhibitors.
-
Reduced FAK Activation: this compound indirectly reduces the autophosphorylation of FAK at Y397, a key initiating event in focal adhesion signaling.[1]
-
Inhibition of Cell Migration and Invasion: Disruption of the SRC-FAK axis is critical for blocking cancer cell motility. This compound significantly reduces cell motility at low nanomolar concentrations.[13]
-
Induction of G1 Cell Cycle Arrest: this compound demonstrates a potent anti-proliferative effect by inducing cell cycle arrest in the G1 phase.[1][15]
-
Superior Anti-Tumor Efficacy and Tolerability: In syngeneic murine cancer models, treatment with this compound resulted in increased antitumor efficacy and better tolerability compared to existing SRC/ABL inhibitors.[1][8]
Caption: this compound disrupts the SRC-FAK signaling pathway, blocking migration.
Key Experimental Protocols
The following are summarized methodologies for experiments crucial to characterizing this compound's mechanism of action.
Co-Immunoprecipitation and Western Blot for SRC-FAK Interaction
This protocol assesses the physical association between SRC and FAK within the cell following inhibitor treatment.
-
Cell Treatment: Plate MDA-MB-231 cells and grow to 70-80% confluency. Treat cells with this compound (e.g., 0.1 μM), dasatinib (e.g., 0.1 μM), or DMSO vehicle control for a specified time (e.g., 6 hours).[10]
-
Lysis: Wash cells with ice-cold PBS and lyse in modified RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear lysates with protein A/G magnetic beads. Incubate the supernatant with anti-SRC IgG-functionalized magnetic beads overnight at 4°C with gentle rotation.
-
Washing and Elution: Separate beads using a magnetic stand and wash extensively with lysis buffer to remove non-specific binding. Elute protein complexes from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against FAK and SRC. Detect with HRP-conjugated secondary antibodies and a chemiluminescent substrate.
-
Quantification: Measure band intensities using densitometry software. Normalize the FAK signal to the co-immunoprecipitated SRC signal for each condition and compare to the DMSO control.[10]
Caption: Workflow for assessing the SRC-FAK interaction via co-immunoprecipitation.
Cell Proliferation (GI₅₀) Assay
This assay determines the concentration of an inhibitor required to inhibit cell population growth by 50%.
-
Cell Seeding: Seed breast cancer cells (e.g., 1,000-1,500 cells/well) in 96-well plates and allow them to adhere and enter an exponential growth phase (approx. 48 hours).[14]
-
Drug Treatment: Replace media with fresh media containing a serial dilution of this compound or other inhibitors. Include a DMSO-only control.[14]
-
Incubation: Incubate cells with the compounds for a prolonged period (e.g., 72 hours to 5 days).[1]
-
Viability Measurement: Add a viability reagent such as MTT or Alamar Blue and incubate for 3 hours. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the readings to the DMSO control wells. Plot the normalized viability against the logarithm of inhibitor concentration and fit a dose-response curve to calculate the GI₅₀ value.
Cell Migration Scratch Assay
This method evaluates the effect of an inhibitor on collective cell migration.
-
Monolayer Culture: Grow cells (e.g., TYS, HSG) to a confluent monolayer in a multi-well plate.[16]
-
Scratch/Wound Creation: Create a uniform, cell-free gap ("scratch") in the monolayer using a sterile pipette tip.
-
Treatment: Wash wells to remove dislodged cells and replace the media with fresh media containing the test inhibitor (e.g., this compound) or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope with an integrated camera.
-
Analysis: Measure the area of the cell-free gap at each time point. Calculate the percentage of wound closure for each condition relative to the initial scratch area. Compare the migration rate between treated and control cells.
Conclusion and Future Directions
This compound (NXP900) is a first-in-class SRC inhibitor that leverages a conformation-selective mechanism to block both the catalytic and critical scaffolding functions of SRC. By locking SRC in its inactive state, it prevents the formation of the pro-migratory SRC-FAK complex, a key liability of previous generations of SRC inhibitors. The potent and selective inhibition of this signaling axis, demonstrated by extensive preclinical data, has resulted in superior anti-tumor efficacy and tolerability.[1][8] As this compound progresses through clinical trials, its unique dual-action mechanism offers a promising new strategy for treating SRC-dependent solid malignancies.[17] Future research should continue to explore biomarkers that predict sensitivity to this mode of inhibition and investigate its potential in combination therapies to overcome drug resistance.
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic Receptor Tyrosine Kinases Directly Phosphorylate Focal Adhesion Kinase (FAK) as a Resistance Mechanism to FAK-kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Synergism of FAK and tyrosine kinase inhibition in Ph+ B-ALL [insight.jci.org]
- 4. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 7. rcsb.org [rcsb.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. dundee.ac.uk [dundee.ac.uk]
eCF506 selectivity profile for SRC family kinases
An In-depth Technical Guide to the Selectivity Profile of eCF506 for SRC Family Kinases
Introduction
This compound (also known as NXP900) is a potent, orally bioavailable small-molecule inhibitor of SRC family kinases (SFKs)[1][2][3]. It represents a new class of SRC inhibitors distinguished by a highly selective profile and a unique mechanism of action[2][4]. Unlike many multi-kinase inhibitors that target the ATP-binding site in the active kinase conformation, this compound locks SRC into its native, inactive "closed" conformation[1][5]. This conformational selection inhibits not only the kinase's catalytic activity but also its crucial scaffolding functions, such as the formation of the SRC-Focal Adhesion Kinase (FAK) complex[5][6]. This dual inhibition mechanism confers significant therapeutic advantages, including increased anti-tumor efficacy and better tolerability compared to traditional SRC/ABL inhibitors like dasatinib[4][5][7].
This guide provides a detailed overview of the selectivity profile of this compound, presenting quantitative data, experimental methodologies, and visual representations of its mechanism and relevant signaling pathways.
Quantitative Selectivity Profile
This compound demonstrates exceptional potency for SRC family kinases with remarkable selectivity against the broader human kinome, most notably the ABL kinase. This high degree of selectivity is a key differentiator from other clinical SRC inhibitors, which are typically dual SRC/ABL inhibitors[2][5].
Inhibitory Potency against SRC Family Kinases
This compound exhibits sub-nanomolar inhibitory activity against key members of the SRC family.
| Kinase | IC50 (nM) |
| SRC | < 0.5[1][3][8] |
| YES1 | 2.1[1][8] |
Table 1: In vitro inhibitory potency (IC50) of this compound against SRC and YES1 kinases.
Kinome-wide Selectivity and Comparison with Other Inhibitors
The selectivity of this compound becomes evident when its activity against SRC is compared to its activity against other kinases, particularly ABL. This compound is over 950-fold more selective for SRC than for ABL[1][8][9]. A kinome scan of 340 kinases revealed that at a concentration of 1 µM, only 25 kinases showed a reduction in activity by more than 50%[5]. Nine of these hits were SRC family members[5]. This contrasts sharply with the broader activity profiles of dasatinib and bosutinib[5].
| Inhibitor | SRC IC50 (nM) | ABL IC50 (nM) | Selectivity Ratio (ABL IC50 / SRC IC50) |
| This compound | < 0.5 | ~475 | > 950 |
| Dasatinib | 0.8 | < 1 | ~1 |
| Bosutinib | 1.2 | 1 | ~1 |
| Saracatinib | 2.7 | 15 | ~5.5 |
Table 2: Comparison of inhibitory potency and selectivity of this compound and other SRC/ABL inhibitors. The high selectivity ratio for this compound highlights its specificity for SRC over ABL. Data compiled from multiple sources[1][5][8][9][10].
Experimental Protocols
The characterization of this compound's selectivity and mechanism involves several key biochemical and cell-based assays.
Kinase Inhibition Assay (In Vitro)
This biochemical assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Objective: To quantify the potency of this compound against a panel of purified kinases.
-
Methodology:
-
Reagents: Purified recombinant human kinases (e.g., SRC, ABL), kinase-specific peptide substrate, ATP, and this compound at various concentrations.
-
Procedure: The kinase, substrate, and varying concentrations of this compound (typically in DMSO) are pre-incubated in a reaction buffer. The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (with ³²P-ATP) or, more commonly, luminescence-based assays where the amount of remaining ATP is measured (e.g., Kinase-Glo® assay). The luminescence signal is inversely proportional to kinase activity.
-
Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.
-
Co-Immunoprecipitation (Co-IP) and Western Blot
This method is used to investigate protein-protein interactions, such as the formation of the SRC-FAK complex in a cellular context.
-
Objective: To determine if this compound disrupts the interaction between SRC and its scaffolding partner FAK.
-
Methodology:
-
Cell Treatment: Cancer cell lines (e.g., MDA-MB-231 breast cancer cells) are treated with this compound, a control inhibitor (like dasatinib), or a vehicle (DMSO) for a specified duration (e.g., 6 hours)[5].
-
Cell Lysis: Cells are harvested and lysed in a buffer that preserves protein-protein interactions.
-
Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an antibody specific for SRC. The antibody-bead complex captures SRC and any proteins bound to it.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted samples are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against both SRC and FAK. The presence and intensity of the FAK band in the SRC immunoprecipitate indicate the extent of their interaction[5].
-
Cell Proliferation Assay (GI50)
This assay measures the effect of a compound on cell growth to determine its anti-proliferative potency.
-
Objective: To determine the concentration of this compound required to inhibit the proliferation of cancer cell lines by 50% (GI50).
-
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or other inhibitors for an extended period (e.g., 5 days)[5].
-
Viability Measurement: Cell viability is assessed using reagents like resazurin or CellTiter-Glo®, which measure metabolic activity, or by direct cell counting.
-
Analysis: The cell viability data is normalized to vehicle-treated controls, and the GI50 value is calculated by fitting a dose-response curve to the results[5].
-
Thermal Shift Assay (Cellular)
This assay assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
-
Objective: To confirm direct engagement of this compound with SRC within intact cells.
-
Methodology:
-
Cell Treatment: Cells (e.g., MDA-MB-231) are treated with this compound, a control inhibitor, or DMSO for a short period (e.g., 1 hour)[5][11].
-
Heating: The treated cells are subjected to a temperature gradient. Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Lysis and Analysis: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured fraction by centrifugation. The amount of soluble SRC remaining at each temperature is quantified by Western blot[5][11].
-
Analysis: A melting curve is generated by plotting the normalized band intensities of soluble SRC against the temperature. A shift in the curve to a higher temperature indicates target stabilization by the compound.
-
Signaling Pathways and Mechanism of Action
The high selectivity of this compound is intrinsically linked to its unique mechanism of binding to SRC.
Canonical SRC-FAK Signaling Pathway
SRC is a non-receptor tyrosine kinase that plays a central role in signaling pathways controlling cell growth, adhesion, and migration. It often functions downstream of integrins and receptor tyrosine kinases. A key interaction is with FAK, where SRC phosphorylation of FAK leads to the full activation of downstream pathways like MAPK/ERK.
Mechanism of this compound: Conformation Selection
This compound binds to and stabilizes the inactive conformation of SRC, characterized by an "out-of-position" C-helix (C-helix-out)[5]. This is distinct from many ATP-competitive inhibitors that bind to the active "C-helix-in" state. By locking SRC in this inactive state, this compound not only blocks ATP from binding (inhibiting catalytic activity) but also prevents the conformational changes necessary for SRC to interact with and phosphorylate its partners like FAK (inhibiting scaffolding function)[5]. This conformation-selective binding mode is the structural basis for its high selectivity over ABL, which does not natively use the C-helix-out conformation as an "off-switch"[5].
Experimental Workflow: Co-Immunoprecipitation
The workflow below outlines the key steps in a co-immunoprecipitation experiment designed to test how this compound affects the SRC-FAK interaction, as described in the protocol section. The results of such an experiment show that while dasatinib can paradoxically increase SRC-FAK binding, this compound effectively reduces it[5].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ECRC scientists develop new Src inhibitor with unique properties | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. dundee.ac.uk [dundee.ac.uk]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
eCF506: A Novel Conformation-Selective SRC/YES1 Inhibitor with Therapeutic Potential in Esophageal Squamous Cell Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Esophageal squamous cell carcinoma (ESCC) remains a significant global health challenge with limited therapeutic options, particularly for advanced and metastatic disease. The SRC family of non-receptor tyrosine kinases, and specifically YES1, have emerged as critical drivers of oncogenesis in ESCC. YES1 gene amplification is a prevalent alteration in ESCC, making it an attractive therapeutic target.[1] eCF506 (also known as NXP900) is a potent and selective, orally active inhibitor of SRC family kinases, including YES1. This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of this compound, highlighting its potential as a therapeutic agent for ESCC.
Mechanism of Action
This compound is a novel type 1.5 kinase inhibitor that uniquely targets the "closed" or inactive conformation of SRC family kinases.[1] This contrasts with many existing SRC inhibitors that bind to the active "open" conformation. By locking the kinase in its inactive state, this compound not only inhibits the catalytic activity but also the scaffolding functions of SRC and YES1, preventing their interaction with protein partners.[1] This dual mechanism of action leads to a highly potent and selective inhibition of the SRC/YES1 signaling pathway.
A key downstream effector of YES1 signaling in ESCC is the Hippo pathway transcriptional co-activator, Yes-associated protein 1 (YAP1).[1] YES1 can directly phosphorylate and activate YAP1, promoting its translocation to the nucleus where it drives the transcription of genes involved in cell proliferation and survival.[1][2] this compound has been shown to potently inhibit the nuclear localization of YAP1 in ESCC cells, thereby suppressing its oncogenic functions.[1]
Caption: this compound Signaling Pathway in ESCC.
Quantitative Data
The preclinical efficacy of this compound has been demonstrated through both in vitro and in vivo studies.
In Vitro Efficacy
This compound exhibits potent inhibitory activity against its primary targets, YES1 and SRC.
| Target | IC50 (nM) |
| YES1 | 0.47 |
| SRC | 0.5 |
Table 1: Inhibitory activity of this compound against YES1 and SRC kinases.
In long-term (14-day) colony formation assays, this compound demonstrated significant anti-proliferative effects at low nanomolar concentrations in various ESCC cell lines.
| Cell Line | This compound Concentration (nM) | Observed Effect |
| KYSE70 | 10 | Significant reduction in cell viability |
| CAL27 (HNSCC) | 10 | Significant reduction in cell viability |
Table 2: Effect of this compound on ESCC and HNSCC cell viability in long-term colony formation assays.[3]
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a KYSE70 human ESCC xenograft mouse model.
| Treatment Group | Dosage | Duration | Average Tumor Volume Change |
| Vehicle Control | - | 28 days | +472% |
| This compound (NXP900) | 40 mg/kg (oral, QD) | 28 days | -71% |
Table 3: In vivo anti-tumor efficacy of this compound in a KYSE70 xenograft model.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound.
Materials:
-
ESCC cell lines (e.g., KYSE70, OE21, KYSE410, KYSE30, OE19, TE5, TE14)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (NXP900)
-
6-well or 24-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed ESCC cells into 6-well or 24-well plates at a low density (e.g., 500 or 1500 cells per well).[1]
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control.
-
Incubate the plates for 14 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.[1]
-
After 14 days, wash the colonies twice with PBS.
-
Fix the colonies with 4% paraformaldehyde for 15 minutes.
-
Stain the colonies with 0.5% Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
Caption: In Vitro Colony Formation Assay Workflow.
Western Blotting for Phospho-SRC
This protocol is for the detection of phosphorylated (activated) SRC in ESCC cells treated with this compound.
Materials:
-
ESCC cell lines (e.g., KYSE70)
-
This compound (NXP900)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-SRC (Tyr416), anti-total-SRC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate ESCC cells and allow them to adhere.
-
Treat cells with this compound or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify protein concentration in the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-SRC) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total SRC as a loading control.
In Vivo Xenograft Study
This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., CD1 Nude mice)
-
ESCC cell line (e.g., KYSE70)
-
Matrigel
-
This compound (NXP900) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant ESCC cells (e.g., 2x10^6 to 1x10^7 cells) mixed with Matrigel into the flank of the mice.[1]
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 40 mg/kg) or vehicle control orally once daily (QD) for 28 days.[1]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width^2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This compound is a promising novel therapeutic agent for esophageal squamous cell carcinoma. Its unique mechanism of action, involving the selective inhibition of SRC/YES1 by locking the kinase in an inactive conformation, leads to potent anti-proliferative and anti-tumor effects in preclinical models of ESCC. The ability of this compound to inhibit the downstream oncogenic signaling of the Hippo pathway effector YAP1 further underscores its therapeutic potential. The preclinical data presented in this guide provide a strong rationale for the continued clinical development of this compound for the treatment of ESCC and other squamous cell carcinomas with YES1 and Hippo pathway alterations.
References
The Conformation-Selective Inhibitor eCF506: A Deep Dive into its Impact on the SRC-FAK Signaling Axis
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism and effects of eCF506, a potent and selective small molecule inhibitor of SRC family kinases (SFKs). Unlike traditional ATP-competitive inhibitors, this compound employs a distinct mechanism of action by locking SRC in its inactive conformation. This not only abrogates its kinase activity but also disrupts its crucial scaffolding functions, leading to a profound impact on the SRC-Focal Adhesion Kinase (FAK) signaling complex, a critical node in cancer cell proliferation, survival, and metastasis.
Introduction to the SRC-FAK Signaling Complex
The SRC-FAK signaling pathway is a central regulator of cell adhesion, migration, and proliferation. FAK, a non-receptor tyrosine kinase, is activated in response to signals from integrins and growth factor receptors. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of SRC. The recruitment of SRC to FAK leads to the phosphorylation of other tyrosine residues on FAK, fully activating the complex and initiating downstream signaling cascades that promote cancer progression.
This compound: A Novel Mode of SRC Inhibition
This compound (also known as NXP900) is a highly potent and orally bioavailable inhibitor of SRC and YES1.[1] Its unique mechanism of action sets it apart from conventional SRC inhibitors like dasatinib and bosutinib, which target the active "open" conformation of the kinase.[2][3] In contrast, this compound binds to and stabilizes the native "closed" or inactive conformation of SRC.[1][4] This conformational locking has a dual consequence:
-
Inhibition of Catalytic Activity: By stabilizing the inactive state, this compound prevents the kinase domain from adopting the active conformation required for ATP binding and substrate phosphorylation.
-
Disruption of Scaffolding Function: The inactive conformation of SRC sequesters its SH2 and SH3 domains, making them unavailable for binding to interaction partners like FAK.[4] This disruption of protein-protein interactions is a key differentiator of this compound's activity.
This dual mechanism of inhibiting both enzymatic and scaffolding functions of SRC leads to a more complete and potent blockade of the SRC-FAK signaling pathway.[4][5]
Quantitative Analysis of this compound Activity
The potency and selectivity of this compound have been characterized in various preclinical studies. The following tables summarize key quantitative data.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | < 0.5 nM | SRC | Cell-free | [6] |
| IC50 | 0.47 nM | YES1 | Not Specified | [2][7] |
| IC50 | 2.1 nM | YES | Not Specified | [7] |
| GI50 | 83 nM | ALK-sensitive cells | Cell proliferation | [3] |
| GI50 | 5.8-16 nM | ALK-resistant cells | Cell proliferation | [3] |
| GI50 | 605 nM | EGFR-sensitive cells | Cell proliferation | [3] |
| GI50 | 826-4665 nM | EGFR-resistant cells | Cell proliferation | [3] |
Table 1: In Vitro Potency of this compound
| Cell Line | This compound Effect | Concentration | Comparison | Reference |
| MDA-MB-231 | 50% decrease in SRC-FAK complex | 0.1 µM | Dasatinib increased complex formation 3-fold | [4] |
| MCF7 & MDA-MB-231 | Decreased FAK-pY397 | Concentration-dependent | Dasatinib increased FAK-pY397 | [4] |
| MDA-MB-231 | Complete inhibition of SRC phosphorylation (pY419) | 0.1 µmol/L | Superior potency at lower concentrations compared to dasatinib | [4] |
| MCF7, T-47D, ZR-75.1 | More potent inhibition of SRC-pY419 | Not specified | Compared to dasatinib | [4] |
| KYSE70 | Significant inhibition of activating SRC phosphorylation | 10 nM | No effect on inhibitory YES1/FYN residues at 250 nM | [2] |
Table 2: Cellular Effects of this compound on the SRC-FAK Signaling Complex
Experimental Protocols
This section outlines the methodologies used in key experiments to elucidate the effect of this compound on the SRC-FAK signaling complex.
Co-Immunoprecipitation (Co-IP) for SRC-FAK Complex Formation
Objective: To determine the effect of this compound on the interaction between SRC and FAK.
Methodology:
-
Cell Culture and Treatment: Breast cancer cells (e.g., MDA-MB-231) are cultured to optimal confluency. The cells are then treated with this compound, a control inhibitor (e.g., dasatinib), or DMSO (vehicle control) for a specified duration (e.g., 6 hours).[8]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Immunoprecipitation: The cell lysates are incubated with magnetic beads conjugated to an anti-SRC antibody overnight with gentle rotation at 4°C.[8] This allows the antibody to bind to SRC and any associated proteins.
-
Washing: The beads are then washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against SRC and FAK.[8] Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
-
Quantification: Band intensities are quantified using densitometry software and normalized to the amount of immunoprecipitated SRC.[8]
Western Blot Analysis for Protein Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation status of SRC and FAK.
Methodology:
-
Cell Culture and Treatment: Cells are treated with varying concentrations of this compound or control compounds for a defined period.
-
Protein Extraction: Total protein is extracted from the treated cells using a lysis buffer supplemented with phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are resolved on an SDS-polyacrylamide gel and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of SRC (e.g., pY419) and FAK (e.g., pY397), as well as antibodies for total SRC and FAK to serve as loading controls.[4]
-
Detection and Analysis: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins.
Cell Viability and Proliferation Assays
Objective: To evaluate the antiproliferative effects of this compound.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density.[9]
-
Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound or control drugs.
-
Incubation: The plates are incubated for a specified period (e.g., 5 days).[4]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like Alamar Blue.[9] The absorbance or fluorescence is proportional to the number of viable cells.
-
Data Analysis: The results are used to calculate the concentration of the compound that inhibits cell proliferation by 50% (GI50).[4]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the SRC-FAK signaling pathway and a typical experimental workflow for evaluating SRC inhibitors.
Caption: The SRC-FAK signaling pathway and the inhibitory mechanism of this compound.
Caption: A generalized experimental workflow for evaluating SRC inhibitors.
Conclusion
This compound represents a significant advancement in the development of SRC inhibitors. Its unique ability to lock SRC in an inactive conformation provides a dual mechanism of action that inhibits both the kinase activity and the scaffolding function of SRC. This leads to a more effective blockade of the SRC-FAK signaling complex compared to traditional kinase inhibitors. The preclinical data strongly support the potential of this compound as a therapeutic agent in cancers driven by aberrant SRC-FAK signaling. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits. An extended phase 1 clinical trial for this compound (NXP900) is currently ongoing.[10]
References
- 1. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 2. ascopubs.org [ascopubs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. dundee.ac.uk [dundee.ac.uk]
Unlocking a New Paradigm in Cancer Therapy: The Conformational Control of SRC by eCF506
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: The proto-oncogene SRC, a non-receptor tyrosine kinase, has long been a focal point in oncology research due to its pivotal role in regulating cell proliferation, survival, and migration.[1][2] Despite the development of numerous SRC inhibitors, clinical success has been limited. This whitepaper delves into the groundbreaking mechanism of eCF506, a highly potent and selective SRC inhibitor that induces a distinct conformational change in the SRC protein, offering a new strategy for therapeutic intervention. By locking SRC in its native inactive conformation, this compound not only abrogates its kinase activity but also disrupts its crucial scaffolding functions, leading to superior anti-tumor efficacy and tolerability compared to traditional active-conformation inhibitors.[1][3][4] This document provides a comprehensive overview of the conformational dynamics, quantitative biochemical and cellular data, detailed experimental protocols, and the intricate signaling pathways affected by this compound.
The Conformation-Selective Inhibition of SRC by this compound
Traditional SRC kinase inhibitors predominantly target the active conformation of the enzyme.[3] In stark contrast, the small molecule this compound has been demonstrated to selectively bind to and stabilize the native, inactive conformation of SRC.[1][3][4] This unique mechanism of action confers a dual inhibitory effect:
-
Inhibition of Catalytic Activity: By locking SRC in its "closed" or inactive state, this compound prevents the autophosphorylation of Y419 in the activation loop, a critical step for its enzymatic function.[3]
-
Disruption of Scaffolding Functions: The inactive conformation induced by this compound also prevents SRC from interacting with its binding partners, most notably Focal Adhesion Kinase (FAK).[1][2][3] This disruption of the SRC-FAK complex is a key differentiator from active-state inhibitors, which can paradoxically enhance this interaction.[2][3]
Crystallographic studies have elucidated the binding mode of this compound to the kinase domain of human SRC, confirming its interaction with the inactive state (PDB ID: 7NG7).[4][5] This conformation-selective binding provides a molecular basis for the high potency and selectivity of this compound.[3]
Quantitative Analysis of this compound Activity
The unique mechanism of this compound translates into impressive potency and selectivity, as demonstrated by a range of biochemical and cellular assays.
Table 1: Biochemical Potency and Selectivity of this compound
| Target Kinase | IC50 (nM) | Fold Selectivity (vs. ABL) | Reference |
| SRC | < 0.5 | >950 | [6][7][8] |
| YES1 | 0.47 - 2.1 | - | [6][9] |
| ABL | >475 | 1 | [6] |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | GI50 (µM) | Reference |
| MCF7 | ER+ | Potent antiproliferative effect | [6] |
| MDA-MB-231 | Triple-Negative | 0.009 | [6] |
| T-47D | ER+ | - | [3] |
| ZR-75.1 | ER+ | - | [3] |
| JIMT-1 | HER2+ | 0.222 | [3] |
GI50: Concentration for 50% inhibition of cell growth.
Table 3: Comparative Effects of this compound and Dasatinib on SRC-FAK Interaction
| Treatment | Fold Change in FAK bound to SRC | Reference |
| DMSO (Control) | 1 | [3] |
| This compound (0.1 µM) | 0.5 (50% decrease) | [3] |
| Dasatinib (0.1 µM) | 3 (3-fold increase) | [3] |
Signaling Pathways Modulated by this compound
This compound's unique mechanism of action leads to a distinct modulation of downstream signaling pathways compared to traditional SRC inhibitors.
Caption: Signaling pathway illustrating the differential effects of this compound and Dasatinib on SRC and its interaction with FAK.
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the conformational change induced by this compound in SRC.
Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction
This protocol is designed to assess the effect of inhibitors on the formation of the SRC-FAK protein complex in cells.
Caption: Experimental workflow for Co-Immunoprecipitation to study SRC-FAK interaction.
Detailed Steps:
-
Cell Culture and Treatment: MDA-MB-231 breast cancer cells are cultured to ~80% confluency. The cells are then treated with this compound (0.1 µM), dasatinib (0.1 µM), or DMSO as a vehicle control for 6 hours.[10]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated overnight at 4°C with magnetic beads functionalized with an anti-SRC antibody to capture SRC and its interacting proteins.[10]
-
Washing and Elution: The beads are washed several times to remove non-specific binding, and the protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against SRC and FAK to detect the presence and quantity of each protein in the immunoprecipitated complex.[10]
Thermal Shift Assay
This assay is used to determine if a compound binds to and stabilizes a target protein, in this case, SRC.
Caption: Experimental workflow for the Thermal Shift Assay to assess SRC stabilization.
Detailed Steps:
-
Cell Treatment: MDA-MB-231 cells are treated with this compound (0.3 µM), dasatinib (0.3 µM), or DMSO for 1 hour.[3][10]
-
Thermal Challenge: The treated cells are subjected to a temperature gradient for a defined period.
-
Lysis and Centrifugation: The cells are lysed, and the lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blot Analysis: The amount of soluble SRC remaining in the supernatant at each temperature is quantified by Western blotting.[3][10]
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined. A shift to a higher Tm in the presence of a compound indicates stabilization of the protein upon binding.
Kinase Activity Assays
These assays are fundamental for determining the inhibitory potency (IC50) of compounds against specific kinases.
General Protocol Outline:
-
Reagents: Recombinant kinase (e.g., SRC, ABL), substrate (e.g., a synthetic peptide), ATP, and the test compound (e.g., this compound) are prepared in an appropriate assay buffer.
-
Reaction: The kinase, substrate, and varying concentrations of the inhibitor are pre-incubated. The kinase reaction is initiated by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence/Luminescence-Based Assays: Employing phospho-specific antibodies or measuring ATP depletion (e.g., Kinase-Glo® assay).[11]
-
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the kinase activity is calculated from the dose-response curve.
X-ray Crystallography
This technique provides high-resolution structural information on how this compound binds to the SRC kinase domain.
General Workflow:
-
Protein Expression and Purification: The human SRC kinase domain is expressed (e.g., in E. coli) and purified to high homogeneity.[5]
-
Co-crystallization: The purified SRC kinase domain is incubated with this compound to form a complex, and this complex is subjected to crystallization screening under various conditions.
-
Data Collection: X-ray diffraction data are collected from a suitable crystal at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed to solve the three-dimensional structure of the this compound-SRC complex. The final structure is refined to high resolution (e.g., 1.5 Å).[3][5]
Conclusion and Future Directions
The discovery of this compound and its unique conformational-selective mechanism of SRC inhibition represents a significant advancement in the field of kinase inhibitor drug development.[1][3] By not only inhibiting the catalytic activity but also the scaffolding function of SRC, this compound demonstrates superior preclinical efficacy and tolerability.[3][12] This dual-action approach provides a compelling rationale for its clinical development in SRC-dependent malignancies.[1]
Future research should focus on further elucidating the downstream consequences of disrupting the SRC-FAK complex and exploring the potential of this conformation-selective inhibition strategy for other kinases. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers and drug developers to build upon in the quest for more effective and safer cancer therapies.
References
- 1. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 2. Src: coordinating metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Impact of eCF506 on Cancer Cell Proliferation and Migration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule eCF506 has emerged as a highly potent and selective inhibitor of SRC family kinases (SFKs), demonstrating significant potential in oncology research. This technical guide provides a comprehensive overview of this compound's mechanism of action and its profound impact on cancer cell proliferation and migration. By locking SRC in its native inactive conformation, this compound uniquely inhibits both the enzymatic and scaffolding functions of SRC, leading to potent and selective pathway inhibition. This guide synthesizes key quantitative data, details established experimental protocols for assessing its efficacy, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: A Conformation-Selective Inhibition of SRC
This compound distinguishes itself from traditional SRC inhibitors by its unique mechanism of action. Instead of targeting the active conformation of SRC, this compound binds to and stabilizes the native, inactive "closed" conformation of the kinase.[1][2] This conformation-selective binding has two critical consequences:
-
Inhibition of Kinase Activity: By locking SRC in its inactive state, this compound prevents the autophosphorylation of SRC at tyrosine 419 (Y419), a key step in its activation.[3] This directly inhibits the catalytic function of SRC, preventing the downstream phosphorylation of its substrates.
-
Disruption of Scaffolding Functions: A pivotal aspect of this compound's efficacy is its ability to inhibit the scaffolding function of SRC. Specifically, it prevents the formation of the SRC-Focal Adhesion Kinase (FAK) complex.[3] This disruption is crucial as the SRC-FAK signaling axis is central to cancer cell proliferation, survival, and migration.
This dual mechanism of inhibiting both catalytic and scaffolding functions confers greater anticancer properties and potentially better tolerability compared to conventional SRC/ABL inhibitors.[3]
Signaling Pathway of this compound Action
The following diagram illustrates the inhibitory effect of this compound on the SRC-FAK signaling pathway.
Caption: this compound inhibits the SRC-FAK signaling pathway.
Impact on Cancer Cell Proliferation
This compound demonstrates potent anti-proliferative effects across a range of cancer cell lines, particularly in estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) cells.[3] The inhibition of proliferation is primarily cytostatic, inducing a G1-phase arrest in the cell cycle.[3]
Quantitative Data: GI50 Values
The following table summarizes the 50% growth inhibition (GI50) values of this compound in various breast cancer cell lines, comparing its potency to other SRC/ABL inhibitors.
| Cell Line | Cancer Subtype | This compound GI50 (µM) | Dasatinib GI50 (µM) | Bosutinib GI50 (µM) | Saracatinib GI50 (µM) |
| BT-549 | Triple Negative | 0.015 | 0.004 | 0.15 | 0.25 |
| MDA-MB-157 | Triple Negative | 0.08 | 0.02 | 0.6 | 0.8 |
| MDA-MB-231 | Triple Negative | 0.22 | 0.01 | 0.7 | 1.2 |
| MCF7 | ER+ | 0.03 | 0.1 | 0.8 | 1.5 |
| ZR-75.1 | ER+ | 0.05 | 0.2 | 1.2 | 2.0 |
| T-47D | ER+ | 0.15 | 0.3 | 1.5 | 2.5 |
| JIMT-1 | HER2+ | 0.2 | 0.05 | 0.5 | 0.9 |
| SK-BR-3 | HER2+ | >1.8 | 0.08 | 0.9 | 1.8 |
| BT-474 | HER2+ | >1.8 | 0.12 | 1.1 | 2.2 |
Data compiled from Temps et al., Cancer Research, 2021.[3]
Impact on Cancer Cell Migration
This compound has been shown to significantly reduce cancer cell motility.[1] This is a direct consequence of its ability to disrupt the SRC-FAK signaling complex, which is essential for the dynamic regulation of focal adhesions and cytoskeletal rearrangements required for cell movement. Studies have indicated that this compound can inhibit cell migration at low nanomolar concentrations.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Note: The following protocols are based on standard laboratory procedures. Specific details from the primary research may vary and are often found in supplementary materials which were not fully accessible.
Cell Proliferation (GI50) Assay
This assay determines the concentration of this compound required to inhibit cell growth by 50%.
-
Cell Seeding: Plate cells in 96-well plates and allow them to adhere and grow for 48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations with a final DMSO concentration of 0.1% v/v.
-
Treatment: Remove the existing medium from the cell plates and add the medium containing the various concentrations of the compounds.
-
Incubation: Incubate the treated cells for 5 days.
-
Viability Measurement: Assess cell viability using a PrestoBlue™ cell viability reagent according to the manufacturer's instructions. Measure fluorescence to determine the percentage of viable cells relative to untreated controls.
-
Data Analysis: Calculate the GI50 values by plotting the percentage of cell growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Scratch (Wound Healing) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
-
Cell Seeding: Plate cells in a 24-well plate and grow to confluence.
-
Scratch Creation: Create a "scratch" or cell-free gap in the confluent monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing this compound or a vehicle control (e.g., 0.1% DMSO).
-
Imaging: Image the scratch at time zero and at regular intervals (e.g., 6, 12, and 24 hours) using an automated imaging system like the IncuCyte-ZOOM.
-
Data Analysis: Quantify the rate of wound closure by measuring the change in the cell-free area over time.
Experimental Workflow: Scratch Assay
Caption: Workflow for a scratch (wound healing) assay.
Co-Immunoprecipitation (Co-IP)
This technique is used to determine if this compound disrupts the interaction between SRC and FAK.
-
Cell Treatment and Lysis: Treat cells (e.g., MDA-MB-231) with this compound, a control inhibitor (e.g., dasatinib), or DMSO for 6 hours. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates overnight with magnetic beads functionalized with an anti-SRC antibody.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against SRC and FAK to detect the presence of FAK in the SRC immunoprecipitate.
Western Blotting
This method is used to detect changes in protein levels and phosphorylation status.
-
Sample Preparation: Lyse treated and untreated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total SRC, phospho-SRC (Y419), total FAK, phospho-FAK (Y397)).
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
Conclusion
This compound represents a novel and highly effective inhibitor of SRC family kinases with a distinct conformation-selective mechanism of action. Its ability to inhibit both the kinase and scaffolding functions of SRC leads to potent anti-proliferative and anti-migratory effects in various cancer cell models. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent in oncology. Its high potency and selectivity suggest promising therapeutic advantages over existing SRC inhibitors.
References
Exploring the off-target effects of eCF506 at high concentrations
An In-depth Technical Guide to the Off-Target Effects of eCF506 at High Concentrations
Introduction
This compound (also known as NXP900) is a highly potent and selective, orally bioavailable inhibitor of SRC family kinases (SFKs), with sub-nanomolar IC50 values against SRC and YES1.[1][2][3] Unlike many traditional kinase inhibitors that target the ATP-binding pocket of the active kinase conformation, this compound employs a novel mechanism of action. It locks SRC into its native, inactive conformation, thereby inhibiting not only the kinase's enzymatic activity but also its scaffolding functions, such as the formation of the SRC-Focal Adhesion Kinase (FAK) complex.[4][5][6] This unique mode of action contributes to its increased antitumor efficacy and improved tolerability compared to broader-spectrum SRC/ABL inhibitors like dasatinib.[4][5]
While this compound is celebrated for its high selectivity, understanding its potential for off-target effects, particularly at the higher concentrations used in preclinical research, is critical for accurately interpreting experimental results and anticipating potential clinical toxicities. This guide provides a technical overview of the known selectivity profile of this compound, detailed protocols for assessing off-target effects, and a discussion of the implications of its unique mechanism.
Data Presentation: Kinase Selectivity Profile
This compound has been profiled against a large panel of kinases to determine its selectivity. An enzymatic inhibition screen at a concentration of 1 µmol/L demonstrated that this compound is exceptionally selective for SRC.[4] The primary off-targets are other SRC family kinases, which is expected given the conserved nature of this kinase family. A key distinguishing feature is its profound selectivity over ABL kinase, in stark contrast to multi-kinase inhibitors like dasatinib, bosutinib, and saracatinib.[2][4]
| Target Kinase | IC50 (nM) | % Inhibition @ 1µM | Notes |
| SRC | < 0.5[1], 0.47[2] | 99.9%[4] | Primary target. This compound locks SRC in an inactive conformation. |
| YES1 | 2.1[2] | - | A primary SRC family kinase target. |
| ABL | > 950-fold less potent than against SRC[2] | - | Demonstrates exceptional selectivity against ABL, a common off-target for other SRC inhibitors. |
| KIT | Low to no inhibition[7] | - | A common off-target of dasatinib, but not significantly inhibited by this compound. |
| 315 Kinases | - | Low to no inhibition[7] | In a panel of 340 kinases, the vast majority were not significantly inhibited.[7] |
Note: The comprehensive kinome-wide activity profile data is detailed in the supplementary materials of the cited primary research articles.[4]
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Figure 1: this compound locks SRC in its inactive state, preventing both kinase activity and scaffolding functions like FAK binding.
Experimental Workflow Diagrams
Caption: Figure 2: Workflow for biochemical screening of this compound against a broad panel of kinases to determine selectivity.
Caption: Figure 3: Workflow for CETSA to verify direct binding and thermal stabilization of target proteins by this compound in a cellular context.
Caption: Figure 4: Workflow for phosphoproteomics to identify downstream signaling changes induced by this compound, revealing functional effects.
Experimental Protocols
Biochemical Kinase Assay (Kinome Profiling)
This protocol describes a general method for assessing the selectivity of a kinase inhibitor across a large panel of kinases using a luminescence-based ATP-to-ADP conversion assay.
Objective: To quantify the inhibitory activity of this compound against hundreds of purified kinases at a fixed, high concentration.
Materials:
-
Recombinant purified kinases (e.g., panel from Reaction Biology Corp. or similar).
-
Kinase-specific substrates (peptides or proteins).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (typically contains HEPES, MgCl₂, Brij-35, and DTT).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
-
Plate reader capable of measuring luminescence.
Methodology:
-
Compound Preparation: Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) in the appropriate assay buffer. Include a DMSO-only vehicle control.
-
Assay Plating: Dispense the compound solution and controls into the 384-well plate.
-
Enzyme Addition: Add the individual purified kinases to their respective wells. Pre-incubate the compound and enzyme for approximately 15 minutes at room temperature.[8]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (typically at the Km concentration for each enzyme).
-
Incubation: Allow the reaction to proceed for a set time (e.g., 2 hours) at room temperature.[8]
-
Reaction Termination & ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30-40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_this compound - Signal_background) / (Signal_DMSO - Signal_background))
-
Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm direct target engagement of this compound within intact cells by measuring changes in protein thermal stability.[9][10][11]
Objective: To determine if this compound binding stabilizes its target proteins (e.g., SRC) against heat-induced denaturation in a cellular environment.
Materials:
-
Cultured cells (e.g., MDA-MB-231 breast cancer cells).
-
This compound and vehicle control (DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Equipment for cell lysis (e.g., liquid nitrogen and water bath for freeze-thaw).
-
High-speed, refrigerated centrifuge.
-
Western blot reagents (primary antibodies for target proteins, secondary antibodies, etc.).
Methodology:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 0.3 µM) or DMSO for 1 hour in culture media.[4][7]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing inhibitors to create a cell suspension.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[12]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[12]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Sample Preparation: Carefully transfer the supernatant (containing the soluble, folded proteins) to new tubes. Determine protein concentration and normalize samples.
-
Western Blot Analysis: Analyze the amount of the target protein (e.g., SRC) remaining in the soluble fraction for each temperature point using standard Western blotting procedures.
-
Data Analysis: Quantify the band intensities and normalize them to the lowest temperature point for each treatment condition. Plot the percentage of soluble protein against temperature to generate melting curves for both the DMSO and this compound-treated samples. A shift in the curve to the right indicates thermal stabilization and confirms target engagement.
Phosphoproteomics Workflow for Off-Target Discovery
This protocol outlines a mass spectrometry-based approach to identify functional changes in cellular signaling pathways, which can reveal both on-target and unexpected off-target effects of this compound.[13][14]
Objective: To identify and quantify changes in protein phosphorylation across the proteome following treatment with this compound.
Materials:
-
Cultured cells treated with this compound or DMSO.
-
Lysis buffer (e.g., containing urea, protease/phosphatase inhibitors).
-
Reducing and alkylating agents (DTT, iodoacetamide).
-
Trypsin for protein digestion.
-
Phosphopeptide enrichment materials (e.g., TiO₂ or Fe-IMAC beads).[14]
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data analysis software (e.g., MaxQuant, Spectronaut).
Methodology:
-
Sample Preparation: Treat cells with a high concentration of this compound or DMSO. Harvest cells, lyse, and extract total protein.
-
Protein Digestion: Reduce and alkylate the proteins, then digest them into peptides using trypsin overnight.[13]
-
Phosphopeptide Enrichment: Incubate the peptide mixture with TiO₂ or IMAC beads to specifically bind and enrich for phosphorylated peptides. Elute the bound phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample using a high-resolution mass spectrometer. The instrument will perform a full scan (MS1) to measure peptide masses and then select precursor ions for fragmentation to generate tandem mass spectra (MS2) that reveal sequence and phosphorylation site information.[15][16]
-
Data Analysis:
-
Use specialized software to search the MS2 spectra against a protein database to identify the phosphopeptides and pinpoint the exact sites of phosphorylation.
-
Quantify the relative abundance of each phosphopeptide between the this compound and DMSO-treated samples.
-
Perform statistical analysis to identify phosphosites with significant changes in abundance.
-
-
Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to determine if the proteins with altered phosphorylation are enriched in specific signaling pathways. This can reveal inhibition of kinases other than SRC.
Discussion and Conclusion
The available data robustly demonstrates that this compound is a highly selective inhibitor, with its primary activity directed against SRC family kinases.[3][4] At high concentrations (e.g., 1 µM), it shows minimal inhibition across a vast panel of other kinases, a feature that distinguishes it from less selective inhibitors and likely contributes to its favorable tolerability profile in vivo.[4][5] The most significant "off-target" effects are typically against other members of the SRC kinase family, an expected outcome due to structural homology.
The true power in characterizing a compound like this compound lies in combining multiple orthogonal methods. While biochemical screens provide a broad overview of potential interactions, they do not replicate the complex intracellular environment. Cellular assays like CETSA are therefore essential to confirm that the compound engages its intended target (and potential off-targets) within a living cell.[9] Furthermore, phosphoproteomics provides an unbiased, functional readout of the inhibitor's total effect on cellular signaling. A significant change in the phosphorylation of a substrate for a kinase not identified in the biochemical screen could point to an unexpected off-target effect or a novel downstream consequence of SRC inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dundee.ac.uk [dundee.ac.uk]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. domainex.co.uk [domainex.co.uk]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 14. A basic phosphoproteomic-DIA workflow integrating precise quantification of phosphosites in systems biology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
eCF506: A Novel Strategy to Counteract Drug Resistance in Oncology
A Technical Guide on the Mechanism and Application of eCF506 in Overcoming Therapeutic Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acquired drug resistance remains a paramount challenge in clinical oncology, frequently leading to therapeutic failure and disease progression. The proto-oncogene tyrosine-protein kinase Src is a critical node in various signaling pathways that promote cell proliferation, survival, invasion, and metastasis. Aberrant Src activation has been implicated in the development of resistance to a range of cancer therapies. This compound (also known as NXP900) is a potent and highly selective Src family kinase (SFK) inhibitor with a unique mechanism of action that confers its ability to overcome drug resistance. This technical guide provides an in-depth overview of the preclinical data supporting the role of this compound in circumventing drug resistance in various cancer models. We detail its mechanism of action, present quantitative data on its efficacy, outline key experimental protocols, and visualize the underlying signaling pathways.
Introduction: The Challenge of Drug Resistance in Cancer Therapy
The development of targeted therapies has revolutionized cancer treatment; however, the emergence of resistance is a near-universal phenomenon. Resistance can arise through various mechanisms, including secondary mutations in the drug target, activation of bypass signaling pathways, or alterations in the tumor microenvironment. The Src kinase has emerged as a key player in mediating resistance to diverse anticancer agents, including chemotherapy and targeted inhibitors.[1][2] Its central role in integrating signals from multiple receptor tyrosine kinases (RTKs) and focal adhesion complexes makes it a strategic target to abrogate resistance mechanisms.
This compound is a first-in-class, conformation-selective Src inhibitor that locks Src in its native, inactive state.[3][4] This unique mechanism not only inhibits the kinase activity of Src but also disrupts its scaffolding functions, leading to a more complete shutdown of Src-mediated signaling.[3][4] This dual action provides a therapeutic advantage over traditional ATP-competitive Src inhibitors and underlies its potential to overcome drug resistance.
Mechanism of Action of this compound
This compound binds to the inactive conformation of the Src kinase domain, a so-called "DFG-in, αC-helix-out" state.[3] This binding mode stabilizes the inactive state and prevents the conformational changes required for Src activation. Consequently, this compound inhibits both the catalytic activity (phosphotransferase function) and the scaffolding function of Src, preventing its interaction with downstream effectors like Focal Adhesion Kinase (FAK).[3][5]
This compound in Overcoming Acquired Resistance
Preclinical studies have demonstrated the potential of this compound to overcome resistance to standard-of-care therapies in several cancer types.
Overcoming Cisplatin Resistance in Bladder Cancer
Cisplatin is a cornerstone of chemotherapy for bladder cancer, but acquired resistance is common. Overactivation of Src has been identified as a key driver of cisplatin resistance by reprogramming glucose metabolism.[6]
Mechanism: Src activation enhances glycolysis and the pentose phosphate pathway (PPP), leading to increased production of NADPH.[6] NADPH neutralizes the reactive oxygen species (ROS) induced by cisplatin, thereby protecting cancer cells from DNA damage and apoptosis. This compound treatment reverses this metabolic reprogramming, restoring sensitivity to cisplatin.[6][7]
Quantitative Data:
| Cell Line | Treatment | Effect | Reference |
| T24Cr (Cisplatin-Resistant) | 100 nM this compound + 1 µM Cisplatin | Increased cell apoptosis compared to cisplatin alone. | [8] |
| T24Cr (Cisplatin-Resistant) | 100 nM this compound | Downregulation of glycolysis and PPP metabolites. | [8] |
| T24Cr (Cisplatin-Resistant) | 100 nM this compound | Decreased NADPH levels. | [8] |
| Cisplatin-Resistant PDX model | This compound + Cisplatin | Enhanced anti-tumor effects and cisplatin sensitivity. | [6][9] |
Overcoming Resistance to EGFR and ALK Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Resistance to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib and ALK inhibitors is a major clinical hurdle in NSCLC. Activation of Src family kinases has been identified as a key bypass signaling mechanism that confers resistance.[7][10][11]
Mechanism: In resistant cells, Src signaling can become reactivated, leading to the phosphorylation and activation of downstream pathways that promote cell survival and proliferation, thereby bypassing the inhibition of the primary driver oncogene (EGFR or ALK).[10] NXP900 (this compound) has been shown to synergize with osimertinib to overcome this resistance.[3][6][9][12]
Quantitative Data:
| Cell Line Type | Treatment | GI50 (nM) | Reference |
| ALK-resistant NSCLC | NXP900 (single agent) | 5.8 - 16 | [10] |
| EGFR-resistant NSCLC | NXP900 + Osimertinib (160nM) | 43 - 121 | [10] |
| Osimertinib-sensitive NSCLC | NXP900 | 605 | [10] |
| Osimertinib-resistant NSCLC | NXP900 | 826 - 4665 | [10] |
| ALK-sensitive NSCLC | NXP900 | 83 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Cell Lines and Culture
-
Cisplatin-Resistant Bladder Cancer: T24Cr cells were generated by continuous exposure of the parental T24 cell line to increasing concentrations of cisplatin.[8]
-
EGFR/ALK Inhibitor-Resistant NSCLC: Alectinib-resistant (H2228-ALR series) and osimertinib-resistant (PC9-OR series) cell lines were generated by treating the parental cell lines with increasing concentrations of the respective inhibitors.[10]
Cell Viability and Proliferation Assays
-
Protocol: Cells are seeded in 384-well plates at an appropriate density.[10] After adherence, cells are treated with a range of concentrations of this compound, either alone or in combination with another therapeutic agent.[10] Following a 120-hour incubation, cell viability is assessed using a luminescence-based assay that measures intracellular ATP levels (e.g., ATPlite).[10] The half-maximal growth inhibition (GI50) values are then calculated from the dose-response curves.[10]
Western Blot Analysis
-
Purpose: To assess the phosphorylation status and total protein levels of key signaling molecules, such as Src (p-Src Y419) and FAK (p-FAK Y397).
-
Protocol:
-
Cells are treated with this compound and/or other inhibitors for the desired time points.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against the target proteins overnight at 4°C.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation (Co-IP)
-
Purpose: To investigate the interaction between Src and FAK.
-
Protocol:
-
Cells are treated with this compound or control for 6 hours.[5]
-
Cells are lysed, and the lysates are pre-cleared.
-
Lysates are incubated overnight with magnetic beads functionalized with an anti-Src antibody.[5]
-
The beads are washed, and the bound proteins are eluted.
-
The eluates are analyzed by Western blotting for the presence of FAK.[5]
-
Reverse Phase Protein Array (RPPA)
-
Purpose: To perform a high-throughput, quantitative analysis of a large number of proteins and their post-translational modifications.
-
Protocol:
-
Protein extracts are prepared from cells treated with this compound at various time points.[10]
-
The extracts are printed in a concentration series onto nitrocellulose-coated slides.[10]
-
Each slide (array) is incubated with a specific primary antibody against a protein of interest.
-
The signal is detected using a labeled secondary antibody and a sensitive detection system.
-
The abundance of each protein is quantified by analyzing the signal intensity of the spots.[10]
-
In Vivo Xenograft Studies
-
Purpose: To evaluate the anti-tumor efficacy of this compound in animal models.
-
Protocol:
-
Cancer cells (e.g., cisplatin-resistant bladder cancer cells or osimertinib-resistant NSCLC cells) are subcutaneously injected into immunocompromised mice.[6][11]
-
Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups.[6][11]
-
This compound is administered orally, alone or in combination with other drugs, at a specified dose and schedule (e.g., 40 mg/kg daily).[1]
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a distinct mechanism of action that makes it particularly well-suited for addressing the challenge of drug resistance in cancer. Its ability to inhibit both the catalytic and scaffolding functions of Src provides a more comprehensive blockade of Src-driven oncogenic signaling. The preclinical data strongly support its potential to re-sensitize tumors to existing therapies, such as cisplatin in bladder cancer and EGFR/ALK inhibitors in NSCLC. The ongoing clinical development of NXP900 (this compound) will be crucial in translating these promising preclinical findings into tangible benefits for patients with drug-resistant cancers. Future research should continue to explore the efficacy of this compound in other resistance settings and to identify predictive biomarkers to guide its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nuvectis.com [nuvectis.com]
- 4. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. oncodaily.com [oncodaily.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. pharmanow.live [pharmanow.live]
- 10. Coordinated activation of c-Src and FOXM1 drives tumor cell proliferation and breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
The Discovery and Development of eCF506 (NXP900): A Conformation-Selective SRC Inhibitor
A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: The non-receptor tyrosine kinase SRC, a proto-oncogene, is a pivotal mediator of multiple signaling pathways that drive cancer progression, metastasis, and drug resistance. Despite extensive research and the development of multi-kinase inhibitors that target SRC, clinical outcomes in solid malignancies have been disappointing. This has been attributed to the lack of selectivity and the inability of existing inhibitors to fully abrogate SRC's functions. This guide details the discovery and development of eCF506 (also known as NXP900), a first-in-class, highly potent, and selective SRC inhibitor. This compound employs a unique "conformation-selective" mechanism, locking SRC in its native inactive state to inhibit both its enzymatic and scaffolding functions. This novel mode of action translates into superior antitumor efficacy and improved tolerability in preclinical models, marking a significant advancement in the pursuit of effective SRC-targeted cancer therapies.
Introduction: The Challenge of Targeting SRC
SRC family kinases (SFKs) are crucial signaling proteins involved in cell proliferation, migration, differentiation, and survival.[1] Aberrant SRC activation is a common feature in many solid tumors, including breast, colon, prostate, and pancreatic cancers, and is often correlated with poor prognosis.[2] While several multi-kinase inhibitors with activity against SRC, such as dasatinib and bosutinib, are clinically approved, their utility in solid tumors has been limited.[2][3] This is largely due to two factors:
-
Polypharmacology: These inhibitors target a range of kinases, notably the ABL kinase. ABL inhibition is linked to significant clinical liabilities, including cardiotoxicity and immunosuppression, which are undesirable when treating solid tumors.[2]
-
Incomplete Inhibition: Traditional ATP-competitive inhibitors bind to the active conformation of SRC. This blocks its kinase activity but may paradoxically enhance its scaffolding function, allowing it to continue participating in protein-protein interactions that promote oncogenic signaling.[4][5]
This created a clear need for a second generation of SRC inhibitors with high selectivity and a mechanism that could neutralize all of SRC's oncogenic functions.
Discovery: A Phenotype-Driven Approach
The discovery of this compound stemmed from a novel strategy that combined ligand-based design with phenotypic screening.[6] Researchers at the Edinburgh Cancer Discovery Unit started with the promiscuous kinase inhibitor PP1 and iteratively synthesized novel pyrazolopyrimidine analogs.[6] Instead of optimizing for a specific target, the compounds were screened against MCF7 breast cancer cells to generate structure-activity relationships based on a desired cellular outcome (antiproliferative activity).[6] This target-agnostic, phenotype-centric approach biased the design process towards compounds with the desired effect in a relevant cancer context, ultimately leading to the discovery of this compound.[6][7]
References
- 1. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. nuvectis.com [nuvectis.com]
- 6. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ECRC scientists develop new Src inhibitor with unique properties | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
Structural Basis for eCF506 Selectivity Over ABL Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular mechanisms underpinning the remarkable selectivity of eCF506, a potent SRC family kinase (SFK) inhibitor, for its target over ABL kinase. Understanding this selectivity is crucial for the rational design of next-generation kinase inhibitors with improved efficacy and reduced off-target effects.
Executive Summary
This compound is a highly potent and orally bioavailable small molecule inhibitor of SRC tyrosine kinase.[1][2] A defining characteristic of this compound is its exceptional selectivity for SRC family kinases over ABL kinase, a feature that distinguishes it from many clinically approved multi-kinase inhibitors.[2][3][4] While many inhibitors like dasatinib and bosutinib are potent dual SRC/ABL inhibitors, this compound requires a concentration three orders of magnitude greater to inhibit ABL than SRC.[3][4] This high selectivity is clinically significant, as unwanted ABL inhibition is associated with cardiotoxicity and immunosuppression.[3] The structural basis for this selectivity lies in this compound's unique mechanism of action: it binds to and stabilizes the native inactive conformation of SRC, thereby inhibiting both its catalytic and scaffolding functions.[3][5][6] This contrasts with many other kinase inhibitors that target the more conserved active conformation.
Quantitative Kinase Inhibition Profile
The selectivity of this compound is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) and Growth Inhibition 50 (GI50) values against various kinases and cancer cell lines.
Table 1: Comparative Kinase Inhibition (IC50)
| Compound | Target Kinase | IC50 (nM) | Selectivity (ABL/SRC Ratio) |
| This compound | SRC | < 0.5 [1][7] | >950-fold [7][8] |
| YES | 2.1[7][9] | - | |
| ABL | ~500 (Implied)[4][7][8] | - | |
| Dasatinib | SRC | 0.8[10] | ~1 |
| ABL | <1[10] | - | |
| Bosutinib | SRC | - | - |
| ABL | - | - |
Note: The IC50 for this compound against ABL is inferred from the >950-fold selectivity reported. A kinome screen showed 56% remaining ABL activity at a 1 µmol/L this compound concentration, whereas dasatinib and bosutinib showed only 2.8% and 1.8% remaining activity, respectively.[3]
Table 2: Comparative Antiproliferative Activity in BCR-ABL-Positive Leukemia Cells (GI50)
| Cell Line | This compound (μM) | Dasatinib (μM) | Bosutinib (μM) | Imatinib (μM) |
| LAMA-84 | >1 | <0.001 | 0.048 | 0.203 |
| KCL-22 | >1 | <0.001 | 0.015 | 0.052 |
| K-562 | >1 | 0.001 | 0.063 | 0.225 |
| (Data derived from studies showing this compound's weaker phenotypic activity against ABL-driven cancer cells compared to classical SRC/ABL inhibitors.[3]) |
The Structural Basis of Selectivity: Binding to the Inactive Conformation
The cornerstone of this compound's selectivity is its unique interaction with the SRC kinase domain. Unlike many inhibitors that bind to the active kinase conformation, this compound specifically recognizes and stabilizes the native, autoinhibited state of SRC.[3][5]
The Inactive SRC Conformation
In its inactive state, the SRC kinase domain adopts a "closed" conformation characterized by two key features:
-
"C-helix Out": The αC-helix in the N-lobe is displaced outwards, breaking a critical salt bridge (K298-E313 in human SRC) that is essential for catalysis.[3]
-
"DFG-in": The Asp-Phe-Gly (DFG) motif at the start of the activation loop has its aspartate residue pointing into the ATP-binding site.
This conformation prevents both ATP binding and substrate phosphorylation and also sequesters the SH2 and SH3 domains, inhibiting SRC's scaffolding function.[3]
This compound Interaction with Inactive SRC
X-ray crystallography of the human SRC kinase domain in complex with this compound (PDB: 7NG7) to a resolution of 1.5 Å confirms that this compound binds to this inactive conformation.[3] The inhibitor locks the kinase in this state, effectively preventing its activation. This mechanism is fundamentally different from inhibitors like dasatinib (PDB: 3G5D), which bind to the active "C-helix In" conformation of SRC.[3]
By locking SRC in its inactive state, this compound not only blocks the kinase's enzymatic function but also its scaffolding role, preventing the formation of critical protein-protein interactions, such as the SRC-FAK complex.[3][6]
Why Not ABL?
The high selectivity of this compound for SRC over ABL stems from differences in the structure and regulation of these two kinases, particularly in their inactive states.
-
Different Autoinhibitory Mechanisms: The autoinhibited assembly of ABL is structurally distinct from that of SRC kinases.[11][12] While both involve their SH3 and SH2 domains, ABL's regulation crucially involves an N-terminal myristoyl group that binds to a deep hydrophobic pocket in the C-lobe of the kinase domain, inducing a specific inactive conformation.[11][12] SRC kinases are not myristoylated and rely on a different set of intramolecular interactions to maintain inactivity.
-
Conformational Preference: this compound was designed to specifically fit the inactive conformation of SRC. The corresponding inactive conformation of ABL likely presents a different topology that does not favorably accommodate this compound. Inhibitors that target the more structurally conserved active state, such as dasatinib, tend to be less selective and inhibit both SRC and ABL.[3]
Experimental Protocols
The characterization of this compound's selectivity and mechanism of action relies on several key experimental methodologies.
Kinase Inhibition Assay (IC50 Determination)
The kinome-wide activity profile of this compound was determined via an enzymatic inhibition screen.[3]
-
Objective: To determine the concentration of this compound required to inhibit the enzymatic activity of a panel of kinases by 50%.
-
General Protocol:
-
Kinase Panel: A large panel of purified, recombinant wild-type protein kinases (e.g., 340 kinases) is used.[3]
-
Assay Components: For each kinase, a reaction mixture is prepared containing the kinase, a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition: this compound is added to the reaction mixtures at various concentrations. A DMSO control is run in parallel.
-
Reaction Incubation: The reactions are incubated at a controlled temperature (e.g., 30°C) for a set period to allow for substrate phosphorylation.
-
Reaction Termination & Measurement: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves capturing the phosphopeptides on a filter and measuring radioactivity using a scintillation counter.
-
Data Analysis: The percentage of remaining kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
-
X-ray Co-crystallography (SRC:this compound)
The definitive structural evidence for the binding mode of this compound was obtained through X-ray crystallography.[3]
-
Objective: To determine the three-dimensional structure of this compound in complex with the SRC kinase domain at atomic resolution.
-
General Protocol:
-
Protein Expression and Purification: The kinase domain of human SRC is expressed (e.g., in an insect or bacterial cell system) and purified to high homogeneity.
-
Complex Formation: The purified SRC kinase domain is incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: The SRC:this compound complex is subjected to high-throughput screening of various crystallization conditions (e.g., different buffers, pH, precipitants, temperatures) using techniques like vapor diffusion.
-
Data Collection: Once suitable crystals are grown, they are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an electron density map. A molecular model of the protein-ligand complex is built into the map and refined to yield the final structure (e.g., PDB ID 7NG7).[3]
-
Cellular Assays
-
Western Blot for SRC Phosphorylation: To confirm target engagement in cells, levels of SRC autophosphorylation at Y419 (a marker of SRC activity) are measured.[3] Cells (e.g., MDA-MB-231 breast cancer cells) are treated with varying concentrations of this compound. Cell lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phospho-SRC (pY419) and total SRC. A reduction in the pY419 signal indicates inhibition of SRC activity.[3]
-
Cell Proliferation (GI50) Assays: To assess the functional consequence of inhibition, cancer cell lines are treated with a range of this compound concentrations for a set period (e.g., 72 hours). Cell viability is measured using reagents like resazurin or CellTiter-Glo®. The GI50, the concentration required to inhibit cell growth by 50%, is then calculated.[3]
Conclusion
The exceptional selectivity of this compound for SRC family kinases over ABL kinase is a direct result of its novel mechanism of action. By specifically binding to and stabilizing the native inactive conformation of SRC, this compound exploits structural features that are not conserved in ABL kinase. This "conformation-selective" inhibition strategy not only prevents catalytic activity but also abrogates SRC's scaffolding functions, leading to potent and selective pathway inhibition. This approach provides a powerful blueprint for designing future kinase inhibitors with superior selectivity and potentially improved therapeutic windows.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ECRC scientists develop new Src inhibitor with unique properties | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Structural basis for the autoinhibition of c-Abl tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
eCF506 In Vitro Assay Protocol for Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
eCF506, also known as NXP900, is a potent and highly selective, orally bioavailable inhibitor of Src tyrosine kinase.[1][2][3] It exhibits a unique mechanism of action by locking Src in its native, inactive conformation.[4][5][6] This conformational selection inhibits both the enzymatic and scaffolding functions of Src, preventing the phosphorylation of downstream targets and the formation of protein complexes, such as with Focal Adhesion Kinase (FAK).[4][5] This dual inhibition of Src's functions confers increased anti-cancer properties and potentially greater tolerability compared to other Src/ABL inhibitors.[4] this compound has demonstrated subnanomolar potency against Src and displays over a thousand-fold selectivity against ABL kinase.[3][4] Preclinical studies have shown its efficacy in various cancer models, including breast and esophageal squamous cancer.[2][5]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in various cancer cell lines.
Data Presentation
Table 1: In Vitro Potency of this compound in various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Parameter | Value (μM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| BT-549 | Triple-Negative Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| MDA-MB-157 | Triple-Negative Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| MCF7 | ER+ Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| ZR-75.1 | ER+ Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| T-47D | ER+ Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| JIMT-1 | HER2+ Breast Cancer | Proliferation Assay | GI50 | 0.015 - 0.22 |
| LAMA-84 | Chronic Myeloid Leukemia | Proliferation Assay | GI50 | >10 |
| KCL-22 | Chronic Myeloid Leukemia | Proliferation Assay | GI50 | >10 |
| K-562 | Chronic Myeloid Leukemia | Proliferation Assay | GI50 | >10 |
| MCF10A | Non-malignant Breast Epithelial | Proliferation Assay | EC50 | >10 |
Table 2: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| Src | < 0.5[1] |
| YES1 | 2.1[2] |
| ABL | >500 |
Experimental Protocols
Cell Proliferation (GI50) Assay
This protocol is designed to determine the concentration of this compound that inhibits the proliferation of cancer cell lines by 50% (GI50).
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, MCF7)
-
Complete cell culture medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, resazurin)[2]
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-1,500 cells per well and allow them to adhere and reach exponential growth phase for 24-48 hours.[7]
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.[7] A typical concentration range to test is 0.001 to 10 μmol/L.[4]
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a no-treatment control.
-
Incubation: Incubate the plates for 5 days.[4]
-
Viability Assessment (MTT Assay):
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Src and FAK Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of Src (at Y419) and FAK.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Src (Y419), anti-Src, anti-p-FAK (Y397), anti-FAK
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1 μM) for a specified time (e.g., 6 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct engagement of this compound with its target protein, Src, in a cellular context.[9] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[9]
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
DMSO
-
PBS
-
Thermal cycler or heating block
-
Cell lysis equipment (e.g., sonicator)
-
Western blot analysis materials (as described above)
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 0.3 μmol/L) or DMSO (vehicle control) for 1 hour.[6]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.[10]
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble Src in the supernatant by Western blotting as described in the previous protocol.
-
Data Analysis: Plot the amount of soluble Src as a function of temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target engagement.
Visualizations
Caption: this compound locks Src in an inactive state, blocking downstream signaling.
Caption: Workflow for evaluating this compound in cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dundee.ac.uk [dundee.ac.uk]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Notes and Protocols: Optimal Concentration of eCF506 for Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
eCF506 is a potent and highly selective, orally bioavailable small molecule inhibitor of SRC tyrosine kinase.[1][2][3] It exhibits a unique mechanism of action by locking SRC in its native, inactive conformation, thereby inhibiting both its catalytic and scaffolding functions.[1][2] This dual inhibition prevents the phosphorylation of downstream targets and disrupts the formation of crucial protein complexes, such as the SRC-FAK complex, which is pivotal in cancer cell proliferation, survival, and migration.[1][3] Preclinical studies have demonstrated that this compound possesses significant anti-proliferative activity against a range of breast cancer cell lines, including both estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes.[1] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various breast cancer cell lines and include detailed protocols for key experimental assays.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of breast cancer cell lines, with the half-maximal growth inhibitory concentration (GI50) and half-maximal effective concentration (EC50) being key parameters for determining optimal dosage.
This compound GI50 Values in Breast Cancer Cell Lines
The following table summarizes the GI50 values of this compound in a panel of 16 breast cancer cell lines, categorized by their subtype.
| Cell Line | Breast Cancer Subtype | GI50 (µM) |
| BT-549 | Triple-Negative | 0.015 |
| MDA-MB-157 | Triple-Negative | 0.045 |
| MDA-MB-231 | Triple-Negative | 0.055 |
| MCF7 | ER+ | 0.065 |
| ZR-75.1 | ER+ | 0.075 |
| T-47D | ER+ | 0.150 |
| JIMT-1 | HER2+ | 0.220 |
| MDA-MB-468 | Triple-Negative | > 1 |
| HCC1937 | Triple-Negative | > 1 |
| HCC1143 | Triple-Negative | > 1 |
| MDA-MB-453 | HER2+ | > 1 |
| BT-474 | HER2+ | > 1 |
| SK-BR-3 | HER2+ | > 1 |
| HCC1954 | HER2+ | > 1 |
| HCC1428 | ER+ | > 1 |
| MDA-MB-361 | ER+ | > 1 |
| Table 1: GI50 values for this compound across a panel of 16 breast cancer cell lines. Data adapted from a study where cell viability was determined to calculate the concentration needed to inhibit proliferation by 50%.[1] |
This compound EC50 Values in MDA-MB-231 Breast Cancer Cells
The EC50 of this compound was also determined in the context of specific cellular changes.
| Cell Line | Parameter | EC50 Value | Notes |
| MDA-MB-231 | Cell Viability | ~4-fold decrease with ILK knockout | Loss of Integrin-Linked Kinase (ILK) sensitizes cells to this compound.[4] |
| Table 2: EC50 values for this compound in MDA-MB-231 cells, highlighting the impact of ILK knockout.[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in breast cancer cell lines.
Experimental Protocols
Determination of GI50 using MTT Cell Viability Assay
This protocol is for determining the concentration of this compound that inhibits the growth of breast cancer cells by 50%.
Materials:
-
Breast cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.001 to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log of the this compound concentration and determine the GI50 value using non-linear regression analysis.
-
Western Blot Analysis of SRC and FAK Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation of SRC and its downstream target FAK.
Materials:
-
Breast cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-SRC (Tyr419), anti-SRC, anti-phospho-FAK (Tyr397), anti-FAK, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 3 to 24 hours.[1] Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Co-Immunoprecipitation of SRC and FAK
This protocol is to investigate the effect of this compound on the interaction between SRC and FAK.
Materials:
-
Breast cancer cells (e.g., MDA-MB-231)
-
This compound
-
Co-IP lysis buffer
-
Anti-SRC antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies: anti-SRC and anti-FAK for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 10 cm dishes and allow them to attach overnight.
-
Treat cells with this compound (e.g., 100 nM) or a vehicle control for 6 hours.[1]
-
Lyse the cells in Co-IP lysis buffer.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-SRC antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using anti-SRC and anti-FAK antibodies to detect the co-precipitated proteins.
-
Conclusion
This compound is a promising therapeutic agent for breast cancer, demonstrating potent anti-proliferative effects in a variety of cell lines. The optimal concentration of this compound is cell line-dependent, with some TNBC and ER+ cell lines showing high sensitivity in the nanomolar range. The provided protocols offer a framework for researchers to determine the efficacy of this compound in their specific breast cancer models and to further investigate its mechanism of action. Careful dose-response studies are crucial for identifying the optimal therapeutic window for this compound in different breast cancer subtypes.
References
Application Notes and Protocols for eCF506 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of eCF506, a potent and selective SRC family kinase (SFK) inhibitor, in in vivo mouse models. This compound exhibits a unique mechanism of action by locking SRC in its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions. This dual inhibition offers significant therapeutic advantages, including increased antitumor efficacy and tolerability compared to other SRC/ABL inhibitors[1][2].
Mechanism of Action
This compound is a highly potent and orally bioavailable inhibitor of SRC tyrosine kinase with an IC50 of less than 0.5 nM[3]. It selectively targets SRC and YES1 kinases[2][4]. Unlike many other SRC inhibitors that target the active conformation, this compound stabilizes the native "closed" or inactive conformation of SRC. This prevents phosphorylation and the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK)[1][2]. This distinct mechanism abrogates both the catalytic and scaffolding functions of SRC, leading to potent and selective pathway inhibition[1][5].
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the SRC signaling pathway.
Dosage and Administration in Mouse Models
This compound is orally bioavailable and has demonstrated efficacy in various mouse models, including orthotopic breast cancer and bone metastasis models[1][4]. The administration is typically performed via oral gavage.
Summary of Dosing Regimens
| Mouse Model | Cancer Type | This compound Dosage | Vehicle | Administration Route | Study Type | Reference |
| CD1 Nude | Breast Cancer (MetBo2) | 10, 20, or 40 mg/kg | 3 mmol/L citrate buffer | Oral Gavage | Pharmacodynamic | [1] |
| FVB (immunocompetent) | Breast Cancer (MetBo2) | 40 mg/kg | 3 mmol/L citrate buffer | Oral Gavage | Efficacy | [1] |
| CD1 Nude | Breast Cancer (MetBo2) | 40 mg/kg | 3 mmol/L citrate buffer | Oral Gavage | Efficacy | [1] |
| Not Specified | Bone Metastasis | 40 mg/kg | Ultrapure water | Oral Gavage | Efficacy | [1] |
| Rag2-Il2rg double knockout | Breast Cancer | 40 mg/kg | 50 mmol/L lactic acid with 0.1 mol/L NaOH, pH 6 | Oral Gavage | Efficacy | [6] |
| Not Specified | Colon Cancer (HCT116 xenograft) | 50 mg/kg | Nanopure water | Oral Gavage | Pharmacodynamic | [7] |
Toxicity and Tolerability
Single-dose acute toxicity studies have shown that the Maximum Tolerated Dose (MTD) of this compound administered orally is greater than 200 mg/kg in both mice and rats[1]. In female mice, the MTD was found to be greater than 400 mg/kg[1]. In long-term efficacy studies (e.g., 28 days), daily oral administration of 40 mg/kg this compound was well-tolerated, with no significant impact on animal weight compared to vehicle-treated groups[1].
Experimental Protocols
Below are detailed protocols for key experiments involving this compound in in vivo mouse models, based on published studies.
Orthotopic Breast Cancer Model Efficacy Study
This protocol describes the evaluation of this compound's antitumor activity in an orthotopic breast cancer model.
1. Cell Culture and Implantation:
- Culture MetBo2 cells under standard conditions.
- Anesthetize female FVB or CD1 nude mice using isoflurane.
- Implant one million MetBo2 cells into the left fourth mammary fat pad.
2. Tumor Growth and Randomization:
- Allow tumors to grow to a palpable size (e.g., approximately 40-50 mm³).
- Randomly allocate mice into treatment and control groups (n=8/group).
3. This compound Preparation and Administration:
- Prepare the vehicle: 3 mmol/L sodium citrate buffer (pH 3.0).
- Dissolve this compound in the vehicle to a final concentration of 4 mg/mL.
- Administer this compound (40 mg/kg) or vehicle once daily by oral gavage (100 μL per 10 g mouse weight).
4. Monitoring and Endpoint:
- Monitor tumor growth by measuring with calipers twice a week.
- Record animal body weight at regular intervals.
- Continue treatment for the specified duration (e.g., 28 days).
- After the treatment phase, monitor for tumor relapse.
- Euthanize mice when tumors reach the predetermined maximum size or if signs of morbidity are observed.
5. Data Analysis:
- Calculate tumor volume using the formula: (length x width²)/2.
- Compare tumor growth inhibition between the this compound-treated and vehicle-treated groups.
- Analyze animal weight data to assess toxicity.
Experimental Workflow Diagram
Caption: Workflow for an in vivo efficacy study of this compound.
Pharmacodynamic (PD) Study in a Xenograft Model
This protocol is for assessing the target engagement of this compound in a tumor xenograft model.
1. Cell Culture and Xenograft Establishment:
- Subcutaneously inject HCT116 cells into the flank of immunodeficient mice.
- Allow tumors to grow to approximately 3 mm in diameter.
2. Dosing Regimen:
- Randomize mice into treatment and control groups (n=4/group).
- Dose mice daily for 3 days with this compound (50 mg/kg, dissolved in nanopure water) or vehicle by oral gavage.
3. Sample Collection:
- Euthanize mice 3 hours after the final dose.
- Excise the tumors.
4. Tissue Processing and Analysis:
- Fix tumors in formalin and embed in paraffin.
- Prepare tissue sections.
- Perform immunohistochemistry (IHC) to detect the phosphorylation of SRC at Y416 (p-SRC Y416).
- Counterstain with hematoxylin.
5. Data Analysis:
- Quantify the levels of p-SRC Y416 in the tumor sections from this compound-treated and vehicle-treated mice to determine the extent of target inhibition. A significant reduction in p-SRC Y416 indicates effective target engagement by this compound[4][7].
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes: Preparation of eCF506 Stock Solution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
eCF506 (also known as NXP900) is a highly potent and selective, orally active inhibitor of Src Family Kinases (SFKs), particularly SRC and YES1, with a subnanomolar IC50 value for SRC.[1][2] Its unique mechanism of action involves locking the SRC kinase in its native, inactive "closed" conformation.[3][4] This dual-action inhibits both the enzymatic (kinase) activity and the scaffolding function of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[4][5] This novel mechanism provides significant therapeutic advantages and makes this compound a critical tool for cancer research, especially in studying SRC-dependent signaling pathways in solid tumors like breast and esophageal cancer.[3][4]
Proper preparation of a stable, concentrated stock solution is the first critical step for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro applications.
This compound: Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₃₈N₈O₃ | [3][6] |
| Molecular Weight | 510.63 g/mol | [3][6] |
| CAS Number | 1914078-41-3 | [3][6] |
| Appearance | White to yellow solid powder | [3] |
| Solubility (In Vitro) | DMSO: ≥ 62.5 mg/mL (122.40 mM) Ethanol: 93 mg/mL (182.12 mM) Water: Insoluble | [6][7] |
| Storage (Powder) | -20°C for up to 3 years | [3][6] |
| Storage (Stock Solution) | -80°C: up to 2 years -20°C: up to 1 year | [3][6] |
Experimental Protocols
Part 1: Preparation of a 10 mM Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for most small molecule inhibitors.
Materials:
-
This compound powder (Cat. No. HY-112096 or equivalent)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Bath sonicator
Methodology:
-
Pre-Handling: Before opening, bring the vial of this compound powder to room temperature for at least 60 minutes.[8] This prevents condensation from accumulating on the powder. Gently tap the vial to ensure all powder is at the bottom.[9]
-
Calculation: Calculate the mass of this compound required. To prepare a 10 mM stock solution, use the following formula:
-
Mass (mg) = Desired Volume (mL) × 10 mM × Molecular Weight (510.63 g/mol ) / 1000
-
Example: To prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg of this compound powder.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, gentle warming (to 37°C) or brief sonication in a water bath can be used to aid solubilization.[3][6] Visually inspect the solution against a light source to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.[10][11]
-
Long-Term Storage: Store the aliquots in a tightly sealed container at -80°C for up to 2 years or -20°C for up to 1 year.[3][6]
Part 2: Preparation of Working Solutions for Cell Culture
The concentrated DMSO stock must be diluted to the final working concentration in cell culture medium immediately before use.
Methodology:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: It is highly recommended to perform serial dilutions rather than a single large dilution to ensure accuracy.
-
First, prepare an intermediate dilution (e.g., 100 µM) from the 10 mM stock in sterile cell culture medium.
-
Use this intermediate dilution to prepare the final working concentrations (e.g., 1 nM to 100 µM).
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.[12]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Application: Add the final working solutions to your cell cultures and incubate for the desired experimental duration. Effective concentrations for inhibiting cell proliferation and SRC phosphorylation have been observed in the low nanomolar range (e.g., 10-100 nM).[2][3]
Application Example: Inhibition of SRC-FAK Signaling
This compound exerts its effect by locking SRC in an inactive state, which prevents the phosphorylation of downstream targets like FAK.[4] This disruption inhibits critical cell processes such as proliferation, motility, and survival.[3][6] A common method to verify the activity of the prepared this compound solution is to perform a Western blot analysis on treated cell lysates to detect the levels of phosphorylated SRC (p-SRC Y416) and phosphorylated FAK (p-FAK Y397). A significant reduction in these phosphorylated forms upon treatment confirms the inhibitor's efficacy.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Src inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 8. Stability and Storage | Tocris Bioscience [tocris.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. captivatebio.com [captivatebio.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
eCF506: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of eCF506, a potent and selective SRC family kinase inhibitor, in various organic solvents. This document also includes a comprehensive, standardized protocol for determining the solubility of this compound and similar small molecules, along with a diagram of its key signaling pathway.
Solubility of this compound
This compound exhibits good solubility in several common organic solvents, facilitating its use in a wide range of in vitro and in vivo experimental settings. The solubility data from various sources are summarized in the table below. It is important to note that for some solvents, the use of ultrasonication may be required to achieve the maximum solubility.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 62.5 | 122.40 | Ultrasonic may be needed. |
| DMSO | 30 | 58.75 | Use fresh, anhydrous DMSO. |
| Ethanol | 93 | 182.12 | |
| Ethanol | 15 | 29.38 | |
| DMF | 15 | 29.38 | |
| Water | < 0.1 | Insoluble | Ultrasonic does not improve solubility. |
| 10% DMSO >> 90% Corn Oil | ≥ 2.08 | 4.07 | For in vivo applications. |
Table 1: Solubility of this compound in various solvents. Data compiled from multiple sources. Molar equivalent calculated based on a molecular weight of 510.63 g/mol .
Experimental Protocols
Protocol for Determining the Solubility of this compound (Shake-Flask Method)
This protocol describes a standardized and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid powder)
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the incubation period, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant using a pipette, avoiding disturbance of the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This will remove any remaining solid particles.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound in the selected solvent with known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve (Peak Area vs. Concentration).
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Calculate the concentration of this compound in the diluted sample using the calibration curve.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the solvent.
-
-
Data Reporting:
-
Report the solubility in mg/mL and mM, specifying the solvent and the temperature at which the measurement was performed.
-
Visualizations
Signaling Pathway of this compound
This compound is a potent inhibitor of SRC family kinases. Its mechanism of action involves locking the SRC kinase in its native, inactive conformation. This prevents the autophosphorylation of SRC at tyrosine 419 (pY419) and inhibits the downstream signaling cascade. A key consequence of this is the disruption of the SRC-FAK (Focal Adhesion Kinase) complex, which is crucial for cell migration, proliferation, and survival.[1]
Caption: this compound locks SRC in an inactive state, inhibiting downstream signaling.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a small molecule.
Caption: Workflow for determining solubility via the shake-flask method.
References
Application Notes and Protocols for Western Blot Analysis of Phosphorylated SRC (p-SRC) Following eCF506 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the analysis of SRC protein phosphorylation at tyrosine 419 (p-SRC Y419) using Western blot after treatment with eCF506. This compound is a potent and highly selective inhibitor of SRC family kinases (SFKs).[1][2][3] Unlike many ATP-competitive inhibitors, this compound uniquely locks SRC in its inactive conformation, thereby inhibiting both its enzymatic activity and its scaffolding functions.[4][5][6][7] This leads to a significant reduction in SRC autophosphorylation, a key indicator of its activation state.[4][5] The following protocols and data presentation guidelines are intended to assist researchers in accurately quantifying the inhibitory effects of this compound on SRC signaling.
Introduction
The SRC proto-oncogene, a non-receptor tyrosine kinase, is a critical signaling node in numerous cellular processes, including proliferation, migration, and survival.[8] Aberrant SRC activation is a hallmark of many solid tumors, including breast, colon, and prostate cancers, making it a prime target for therapeutic intervention.[1] this compound (also known as NXP900) is a next-generation SRC inhibitor that demonstrates sub-nanomolar potency and remarkable selectivity, with a greater than 950-fold selectivity over ABL kinase.[1][2] Its distinct mechanism of action, which stabilizes the inactive state of SRC, offers potential therapeutic advantages, including improved efficacy and tolerability.[4][7]
Western blot analysis is a fundamental technique to elucidate the impact of kinase inhibitors on cellular signaling pathways. This application note details a robust protocol for treating cancer cell lines with this compound and subsequently measuring the levels of phosphorylated SRC (p-SRC Y419) relative to total SRC.
Data Presentation
Quantitative analysis of p-SRC inhibition by this compound across different cell lines and concentrations is crucial for evaluating its efficacy. The following tables summarize representative data on the inhibitory activity of this compound.
Table 1: Inhibitory Concentration (IC50) of this compound on SRC Family Kinases
| Kinase | IC50 (nM) |
| SRC | < 0.5 |
| YES1 | 0.47 |
| Fyn | 2.1 |
| Abl | 479 |
Data compiled from publicly available sources.[2][9]
Table 2: Effective Concentrations of this compound for Inhibition of SRC Phosphorylation in Breast Cancer Cell Lines
| Cell Line | Concentration for Complete p-SRC Inhibition | Antiproliferative EC50 |
| MCF-7 | 100 nM | 9 nM |
| MDA-MB-231 | 100 nM | Not Specified |
This data indicates that while 100 nM this compound completely inhibits SRC phosphorylation, lower concentrations are effective at inhibiting cell proliferation.[9]
Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of p-SRC after this compound treatment.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) or other appropriate cell lines in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in standard culture conditions (e.g., DMEM with 10% FBS at 37°C and 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time period (e.g., 3 to 24 hours) to assess the effect of this compound on SRC phosphorylation.[4]
Part 2: Cell Lysis and Protein Quantification
-
Cell Wash: After incubation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer, supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Inhibitors (add fresh): Protease Inhibitor Cocktail, Phosphatase Inhibitor Cocktail.
-
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA Protein Assay Kit.
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 10% gel). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-SRC (Tyr419) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the p-SRC antibodies and reprobed with a primary antibody against total SRC.
Visualizations
Signaling Pathway Diagram
References
- 1. dundee.ac.uk [dundee.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src: coordinating metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 7. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols: eCF506 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
eCF506 (also known as NXP900) is a potent and highly selective inhibitor of Src family kinases (SFKs), particularly SRC and YES1.[1][2][3] Its unique mechanism of action involves locking SRC in its inactive conformation, thereby inhibiting both its catalytic and scaffolding functions.[2][4] This "total SRC inhibition" presents a promising strategy in cancer therapy, not only as a monotherapy but also in combination with other anti-cancer agents to enhance efficacy and overcome resistance.[5][6] Preclinical studies have demonstrated the potential of this compound to synergize with other targeted therapies, particularly in non-small cell lung cancer (NSCLC). This document provides a summary of the available preclinical data on this compound combination therapies, along with detailed experimental protocols to aid in the design of future research.
Preclinical Combination Studies with Targeted Therapies
Current research has focused on the combination of this compound with targeted therapies to overcome acquired resistance mechanisms.
Combination with EGFR Inhibitors in Non-Small Cell Lung Cancer (NSCLC)
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) inhibitors, such as osimertinib, is a major clinical challenge in the treatment of EGFR-mutant NSCLC.[1] Preclinical evidence suggests that SRC family kinase (SFK) activity is a key mechanism of osimertinib resistance.[1] The combination of this compound with osimertinib has shown synergistic anti-tumor activity in preclinical models of EGFR-mutant NSCLC, including those with acquired resistance.[1][5][7]
Quantitative Data Summary: this compound in Combination with Osimertinib
| Cell Line | EGFR Status | Treatment | Outcome | Reference |
| PC9-OR3 (Osimertinib-Resistant NSCLC) | EGFR exon 19 del/T790M | This compound + Osimertinib | Profound tumor regression and significantly slower tumor regrowth after treatment cessation compared to osimertinib alone in a xenograft model. | [1] |
| EGFR-mutant NSCLC cells | Not specified | This compound + Osimertinib | Decreased cell proliferation and increased apoptosis in vitro. | [7] |
Experimental Protocol: In Vivo Xenograft Study of this compound and Osimertinib Combination
This protocol is based on the study of this compound (NXP900) in combination with osimertinib in an osimertinib-resistant NSCLC xenograft model.[1]
1. Cell Lines and Culture:
- PC9-OR3 cells (osimertinib-resistant human NSCLC cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
- Female immunodeficient mice (e.g., BALB/c nude) are used.
- Mice are housed in a pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
- PC9-OR3 cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
- Approximately 5 x 10^6 cells are injected subcutaneously into the flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
- Tumor volume is monitored regularly using calipers (Volume = 0.5 x Length x Width^2).
- When tumors reach a predetermined size (e.g., 150-200 mm^3), mice are randomized into treatment groups.
5. Treatment Groups:
- Vehicle control
- Osimertinib alone (dose and schedule as per experimental design)
- This compound alone (dose and schedule as per experimental design)
- This compound + Osimertinib combination
6. Drug Administration:
- This compound and osimertinib are formulated for oral gavage.
- Drugs are administered daily for a specified treatment period (e.g., 28 days).
7. Efficacy Evaluation:
- Tumor volumes and body weights are measured 2-3 times per week.
- At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).
8. Statistical Analysis:
- Tumor growth inhibition is calculated for each treatment group.
- Statistical significance between groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).
Combination with RET Inhibitors in RET Fusion-Positive Cancers
Crosstalk between RET and SRC signaling pathways has been implicated in the progression of RET fusion-positive cancers.[8][9] Preclinical studies have shown that combining this compound with selective RET inhibitors, such as pralsetinib, results in synergistic anti-tumor effects in RET fusion-positive NSCLC and papillary thyroid carcinoma (PTC) cells.[7][8][9]
Quantitative Data Summary: this compound in Combination with RET Inhibitors
| Cell Line | Cancer Type | Treatment | Bliss Synergy Score | Outcome | Reference |
| CUTO32 | RET fusion-positive NSCLC | This compound (0.1 μM) + Pralsetinib (0.625 μM) | > 0.2 (Synergistic) | Enhanced inhibition of cell viability and clonogenic survival. | [10] |
| LC-2/Ad | RET fusion-positive NSCLC | This compound (0.1 μM) + Pralsetinib (0.625 μM) | > 0.2 (Synergistic) | Enhanced inhibition of cell viability and clonogenic survival. | [10] |
Experimental Protocol: In Vitro Synergy Assessment of this compound and RET Inhibitor Combination
This protocol is adapted from the study evaluating the combination of this compound and pralsetinib in RET fusion-positive cancer cell lines.[10]
1. Cell Lines and Culture:
- CUTO32 and LC-2/Ad (human RET fusion-positive NSCLC cell lines) are maintained in appropriate culture media.
2. Reagents:
- This compound (NXP900)
- Pralsetinib
- Cell viability reagent (e.g., CellTiter-Glo)
- Crystal violet solution
3. Cell Viability Assay (Synergy Analysis):
- Cells are seeded in 96-well plates and allowed to attach overnight.
- A dose-response matrix of this compound and pralsetinib is prepared, with each drug tested alone and in combination at various concentrations.
- Cells are treated for 72 hours.
- Cell viability is assessed using a luminescence-based assay.
- Synergy is calculated using the Bliss independence model.
4. Clonogenic Survival Assay:
- Cells are seeded at low density in 6-well plates.
- Cells are treated with vehicle, this compound alone, pralsetinib alone, or the combination at fixed concentrations.
- After a defined period (e.g., 7 days), colonies are fixed and stained with crystal violet.
- The number of colonies is counted to determine clonogenic survival.
5. Western Blot Analysis:
- Cells are treated with the drug combinations for a specified time (e.g., 3 hours).
- Cell lysates are prepared and subjected to SDS-PAGE and western blotting.
- Antibodies against key signaling proteins (e.g., p-RET, p-SRC, p-PAK1/2, p-ERK1/2, p-AKT, p-S6, and apoptosis markers like cleaved PARP and caspase-3) are used to assess pathway modulation.
Combination with Traditional Chemotherapy Agents
To date, there is a lack of published preclinical or clinical data specifically evaluating the combination of this compound with traditional cytotoxic chemotherapy agents such as paclitaxel, doxorubicin, carboplatin, or cisplatin. The current research focus for this compound combination strategies appears to be on overcoming resistance to targeted therapies.
Signaling Pathways and Experimental Workflows
Signaling Pathway: this compound and EGFR Inhibitor Combination in Resistant NSCLC
Caption: this compound and Osimertinib combination signaling.
Signaling Pathway: this compound and RET Inhibitor Combination in RET Fusion-Positive Cancer
References
- 1. nuvectis.com [nuvectis.com]
- 2. The SRC family kinase inhibitor NXP900 demonstrates potent antitumor activity in squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The SRC family kinase inhibitor NXP900 demonstrates potent antitumor activity in squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuvectis.com [nuvectis.com]
- 5. PESG Report: Nuvectis' NXP900 Worth Watching Amid Summit's Challenge to Keytruda [synapse.patsnap.com]
- 6. Nuvectis cleared to advance SRC/YES1 kinase inhibitor NXP-900 into clinic | BioWorld [bioworld.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for eCF506: Ensuring Long-Term Stability and Integrity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the storage, handling, and stability assessment of eCF506 (also known as NXP900), a potent and selective YES1/SRC kinase inhibitor. Adherence to these protocols is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.
Introduction to this compound
This compound is a small molecule inhibitor that uniquely locks SRC kinase in its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.[1][2] This mode of action provides a highly potent and selective inhibition of the SRC signaling pathway, which is often dysregulated in various cancers.[1][3] Given its therapeutic potential, maintaining the stability of this compound is paramount for research and development applications.
Recommended Long-Term Storage and Handling
Proper storage and handling are critical to prevent the degradation of this compound. The following conditions are recommended based on supplier datasheets.
Solid Compound
This compound as a solid powder should be stored under the following conditions to ensure long-term stability.
| Storage Condition | Recommended Temperature | Duration |
| Long-term | -20°C | Up to 3 years[4][5] |
| Short-term | 4°C | Up to 2 years[5] |
Stock Solutions
For experimental use, stock solutions of this compound are typically prepared in solvents like DMSO. It is crucial to store these solutions properly to maintain their potency.
| Storage Condition | Recommended Temperature | Duration |
| Long-term | -80°C | Up to 2 years[5][6] |
| Short-term | -20°C | Up to 1 year[4][5][6] |
Handling Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[4]
-
Fresh Working Solutions: For in vivo and in vitro experiments, it is best to prepare fresh working solutions from the stock solution on the day of use.[6]
-
Moisture Sensitivity: When using DMSO as a solvent, ensure it is fresh and anhydrous, as absorbed moisture can reduce the solubility of this compound.[4]
Protocols for Stability Assessment
While specific public data on the degradation pathways of this compound is limited, the following generalized protocols for small molecule stability testing can be adapted to assess its long-term stability and identify potential degradation products. These studies are essential for establishing optimal storage conditions and shelf life.[7][8]
Long-Term and Accelerated Stability Studies
These studies evaluate the stability of this compound under recommended and stressed temperature and humidity conditions.[7][9]
Objective: To determine the intrinsic stability of this compound over an extended period under defined storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in its solid form and as a stock solution (e.g., 10 mM in DMSO).
-
Storage Conditions:
-
Long-Term: Store samples at the recommended conditions (e.g., -20°C for solid, -80°C for solution).
-
Accelerated: Store samples at elevated temperatures and humidity (e.g., 25°C/60% RH, 40°C/75% RH).[7]
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months for long-term; 0, 1, 3, and 6 months for accelerated).[9]
-
Analysis: At each time point, analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). The analysis should quantify the parent this compound peak and detect any degradation products.[7]
-
Data Evaluation: Compare the results to the initial time point to determine the rate of degradation and the formation of any impurities.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and pathways.[10][11] This information is crucial for developing stability-indicating analytical methods.[12]
Objective: To identify potential degradation products and pathways of this compound under harsh conditions.
Methodology:
-
Stress Conditions: Expose this compound solutions to a variety of stress conditions, including:
-
Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as LC-MS (Liquid Chromatography-Mass Spectrometry), to separate, identify, and characterize the degradation products.
-
Degradation Threshold: The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[10][14]
Visualizations
The following diagrams illustrate key concepts and workflows related to the stability of this compound.
Caption: Hypothetical degradation pathways for this compound.
Caption: Experimental workflow for stability testing of this compound.
Caption: Relationship between storage conditions and this compound integrity.
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 8. Stability testing protocols | PPTX [slideshare.net]
- 9. gmpsop.com [gmpsop.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. Forced Degradation Studies - STEMart [ste-mart.com]
- 14. pharmtech.com [pharmtech.com]
Application Note: Mimicking the Effects of the Conformation-Selective SRC Inhibitor eCF506 using Lentiviral shRNA Knockdown
Audience: Researchers, scientists, and drug development professionals.
Abstract: The proto-oncogene tyrosine-protein kinase SRC is a critical mediator of multiple signaling pathways that drive cancer progression, including proliferation, survival, and invasion[1][2]. While several SRC inhibitors exist, the novel small molecule eCF506 presents a unique mechanism. It locks SRC into its native "closed" or inactive conformation, inhibiting not only its kinase activity but also its scaffolding functions, such as the formation of the SRC-Focal Adhesion Kinase (FAK) complex[3][4][5]. This dual action leads to potent and selective pathway inhibition[4][6]. This application note provides a detailed protocol for using lentiviral short hairpin RNA (shRNA) to specifically knock down SRC expression. This genetic approach serves as a powerful tool to mimic and validate the "total" SRC inhibition observed with this compound, helping to dissect the SRC-dependent cellular effects and confirm on-target activity of the compound.
Background: SRC Signaling and this compound Mechanism
SRC is a non-receptor tyrosine kinase that acts as a central node in cellular signaling[2]. Activated by various upstream signals from receptor tyrosine kinases (RTKs) and integrins, SRC phosphorylates a multitude of downstream substrates. This leads to the activation of key oncogenic pathways, including RAS/ERK and PI3K/AKT, promoting cell proliferation and survival[7]. A critical function of SRC is its interaction with FAK at focal adhesions, which is essential for cell migration and invasion[2][4].
The small molecule this compound is a highly potent and selective YES1/SRC kinase inhibitor with a sub-nanomolar IC50[3][8]. Unlike traditional ATP-competitive inhibitors, this compound uniquely stabilizes the inactive conformation of SRC. This mechanism not only blocks the kinase domain (preventing autophosphorylation at Tyr419) but also physically prevents the scaffolding interaction with other proteins like FAK[4][5]. This leads to potent anti-proliferative effects, G1 phase cell-cycle arrest, and reduced cell motility in cancer cells[3][4].
Experimental Design and Workflow
The overall strategy is to introduce lentiviral particles carrying SRC-targeting shRNA into a cancer cell line (e.g., MDA-MB-231 or MCF7) to generate a stable cell line with significantly reduced SRC protein levels. These SRC-knockdown (shSRC) cells, alongside non-targeting control (shCtrl) cells, are then subjected to a series of phenotypic and signaling assays. The results are compared with those obtained from treating wild-type cells with this compound to demonstrate that the genetic knockdown phenocopies the pharmacological inhibition.
Detailed Protocols
Protocol 1: Lentiviral shRNA Transduction for SRC Knockdown
This protocol is adapted for a 12-well plate format and should be performed in a Biosafety Level 2 (BSL-2) facility[9][10].
Materials:
-
Target cells (e.g., MDA-MB-231 human breast cancer cells)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
MISSION® pLKO.1-puro-based shRNA lentiviral particles for human SRC (shSRC)[11]
-
MISSION® pLKO.1-puro Non-Target shRNA Control Transduction Particles (shCtrl)
-
Hexadimethrine bromide (Polybrene)
-
Puromycin dihydrochloride
-
12-well tissue culture plates
Procedure:
-
Day 1: Cell Plating
-
Plate 0.8 x 10⁵ cells per well in 1 mL of complete growth medium.
-
Incubate overnight (37°C, 5% CO₂). Cells should be ~50-70% confluent on the day of infection[10].
-
-
Day 2: Transduction
-
Thaw shSRC and shCtrl lentiviral particles at room temperature.
-
Prepare transduction medium by adding Polybrene to complete growth medium at a final concentration of 8 µg/mL.
-
Remove the old medium from the cells and replace it with 1 mL of the transduction medium.
-
Add the lentiviral particles to the appropriate wells. A multiplicity of infection (MOI) between 1 and 5 is a good starting point. If the titer is unknown, test a range of viral supernatant volumes[9].
-
Gently swirl the plate to mix and incubate overnight.
-
-
Day 3: Medium Change
-
Remove the virus-containing medium and replace it with 1 mL of fresh complete growth medium.
-
-
Day 4 onwards: Puromycin Selection
-
48 hours post-transduction, begin selection by replacing the medium with complete growth medium containing puromycin. The optimal puromycin concentration (typically 2-10 µg/mL) must be determined beforehand with a titration curve for the specific cell line[10].
-
Replace the selective medium every 3-4 days.
-
Monitor the cells daily. Non-transduced cells should die off within 3-5 days.
-
Once resistant colonies are visible (typically 7-10 days), they can be pooled and expanded for subsequent experiments.
-
Protocol 2: Validation of SRC Knockdown by Western Blot
Materials:
-
shSRC and shCtrl stable cell lines
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-SRC, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture the stable shSRC and shCtrl cells to ~90% confluency in 6-well plates.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in 150 µL of ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Incubate with primary anti-SRC antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and visualize bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe for β-actin to confirm equal loading.
Protocol 3: Cell Proliferation Assay
Procedure:
-
Seed 2,000-5,000 shCtrl and shSRC cells per well in a 96-well plate. For the pharmacological arm, seed wild-type cells.
-
Allow cells to attach overnight.
-
For the pharmacological arm, treat wild-type cells with a dose range of this compound (e.g., 0.1 nM to 1 µM).
-
Measure cell viability at different time points (e.g., 24, 48, 72, 96 hours) using an appropriate method such as PrestoBlue or MTT assay, or use a real-time imaging system like the IncuCyte.
-
Normalize the results to the Day 0 reading or to a vehicle-treated control.
Protocol 4: Cell Cycle Analysis
Procedure:
-
Plate 0.5 x 10⁶ shCtrl and shSRC cells in 6-well plates and incubate for 48 hours. Treat wild-type cells with an effective concentration of this compound (e.g., 100 nM) for the same duration[3].
-
Harvest cells, including any floating cells, by trypsinization and centrifugation.
-
Wash cells with cold PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge to remove ethanol and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Protocol 5: Cell Migration Assay (Wound Healing/Scratch Assay)
Procedure:
-
Plate shCtrl and shSRC cells in a 24-well plate and grow to 100% confluency.
-
Create a uniform "scratch" in the monolayer using a p200 pipette tip.
-
Wash with PBS to remove detached cells and replace with fresh medium (low serum to inhibit proliferation).
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure relative to time 0.
Data Presentation and Expected Results
Quantitative data from the assays should be summarized to compare the effects of SRC knockdown with this compound treatment.
Table 1: Validation of SRC Knockdown and Downstream Signaling (Expected results from Western blot densitometry, normalized to loading control and shCtrl)
| Target Protein | shCtrl Cells | shSRC Cells | WT + this compound (100 nM) |
| Total SRC | 100% | < 20% | 100% |
| p-SRC (Y419) | 100% | < 15% | < 10% |
| p-FAK (Y397) | 100% | ~ 40% | ~ 35% |
Table 2: Effects on Cell Proliferation and Cell Cycle (Expected results after 72h treatment or in stable knockdown lines)
| Condition | Relative Cell Viability | % Cells in G1 Phase | % Cells in S Phase |
| shCtrl Cells | 100% | 45% | 35% |
| shSRC Cells | ~ 50% | > 65% | < 20% |
| WT + Vehicle | 100% | 46% | 34% |
| WT + this compound (100 nM) | ~ 45% | > 70% | < 15% |
Table 3: Effects on Cell Migration (Expected results from wound healing assay)
| Condition | % Wound Closure at 24h |
| shCtrl Cells | > 90% |
| shSRC Cells | < 40% |
| WT + Vehicle | > 90% |
| WT + this compound (10 nM) | < 35% |
The expected outcome is a high degree of concordance between the shSRC cells and the this compound-treated cells. Both conditions should exhibit:
-
Significantly reduced phosphorylation of SRC and its downstream target FAK[3].
-
An accumulation of cells in the G1 phase of the cell cycle[4].
-
A significant reduction in cell migration capacity[3].
This phenocopying provides strong evidence that the observed effects of this compound are on-target and mediated through the inhibition of SRC's functions.
References
- 1. glpbio.com [glpbio.com]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 6. dundee.ac.uk [dundee.ac.uk]
- 7. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. scbt.com [scbt.com]
Application Note: Investigating the SRC-FAK Protein-Protein Interaction Using Co-Immunoprecipitation and the Selective SRC Inhibitor eCF506
Introduction
The interaction between the non-receptor tyrosine kinases, Src and Focal Adhesion Kinase (FAK), is a cornerstone of cellular signaling, governing fundamental processes such as cell adhesion, migration, proliferation, and survival.[1][2][3][4] The formation of the SRC-FAK complex is initiated by the autophosphorylation of FAK at tyrosine 397 (Y397), which creates a high-affinity binding site for the SH2 domain of SRC.[2][3] This binding event leads to the SRC-mediated phosphorylation of other tyrosine residues on FAK, resulting in its full activation and the subsequent phosphorylation of various downstream targets that modulate the actin cytoskeleton.[1][2][3] Aberrant activation of the SRC-FAK signaling axis is frequently implicated in the progression of cancer, where it promotes tumor growth, angiogenesis, and metastasis.[1][3]
eCF506 is a highly potent and selective inhibitor of SRC kinase, exhibiting a sub-nanomolar IC50 value.[5][6][7][8] Its unique mechanism of action involves locking SRC in its inactive conformation. This not only inhibits the kinase activity of SRC but also its scaffolding function, thereby preventing the physical interaction with partner proteins like FAK.[5][8][9] This dual action makes this compound a powerful tool for dissecting the roles of SRC's enzymatic and scaffolding functions in cellular processes.
This application note provides a detailed protocol for a co-immunoprecipitation (Co-IP) assay to study the disruption of the SRC-FAK interaction by this compound.
Quantitative Data
The efficacy of this compound in inhibiting SRC kinase activity and downstream signaling events has been well-documented. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| SRC IC50 | < 0.5 nM (~0.47 nM) | Cell-free assay | [6][10] |
| YES1 IC50 | 2.1 nM | Cell-free assay | [10] |
| Antiproliferative EC50 | 9 nM | MDA-MB-231 cells | [6] |
| Inhibition of SRC and FAK phosphorylation | Complete inhibition at 100 nM | In vitro | [6][10] |
| Reduction in cell motility | Significant reduction at 10 nM | MDA-MB-231 cells | [6][10] |
Experimental Protocols
Co-Immunoprecipitation Assay to Detect SRC-FAK Interaction
This protocol describes the immunoprecipitation of endogenous FAK and the subsequent detection of co-precipitated SRC by Western blotting.
Materials:
-
Cells expressing endogenous SRC and FAK (e.g., MDA-MB-231, HeLa, or HEK293T)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer or a low-salt NP40 buffer) supplemented with protease and phosphatase inhibitors
-
Anti-FAK antibody for immunoprecipitation (e.g., rabbit polyclonal or mouse monoclonal)
-
Anti-SRC antibody for Western blotting (e.g., mouse monoclonal or rabbit polyclonal)
-
Protein A/G agarose beads
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours). A DMSO-only treated sample should be used as a vehicle control.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total cell lysate) to a new tube. Reserve a small aliquot for input control.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding protein A/G agarose beads and incubating for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the anti-FAK antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer (or a designated wash buffer). With each wash, resuspend the beads and then pellet them by centrifugation.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the immunoprecipitated proteins by adding 2X Laemmli sample buffer to the beads and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blotting:
-
Separate the eluted proteins and the input control by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SRC antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate.
-
To confirm successful immunoprecipitation of FAK, the membrane can be stripped and re-probed with an anti-FAK antibody.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SRC-FAK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for Co-immunoprecipitation of the SRC-FAK complex.
References
- 1. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 2. molbiolcell.org [molbiolcell.org]
- 3. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response [imrpress.com]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Cell Viability Assays with eCF506 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
eCF506 is a potent and selective inhibitor of Src tyrosine kinase, a non-receptor tyrosine kinase frequently overexpressed and activated in a variety of human cancers.[1][2] Unlike many other Src inhibitors that target the active conformation, this compound uniquely locks Src in its native, inactive state. This dual mechanism inhibits both the enzymatic (kinase) activity and the scaffolding functions of Src, preventing downstream signaling cascades involved in cell proliferation, survival, and migration.[3][4][5] This novel mode of action has demonstrated significant antitumor efficacy and tolerability in preclinical models, making this compound a promising candidate for cancer therapy.[3][6]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and MTS. These assays are fundamental tools for determining the cytotoxic and cytostatic effects of therapeutic compounds in cancer research and drug development.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that binds to the ATP-binding pocket of Src kinase. By locking Src in its inactive conformation, this compound prevents the autophosphorylation of Src at tyrosine 419 (Y419) and disrupts its interaction with partner proteins such as Focal Adhesion Kinase (FAK).[3][4] This leads to the inhibition of downstream signaling pathways critical for cancer cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: In Vivo Imaging Techniques for Monitoring eCF506 Efficacy
Introduction
eCF506 is a potent and highly selective, orally bioavailable inhibitor of Src family kinases (SFKs), particularly SRC and YES1.[1][2] Its unique mechanism of action involves locking SRC in its native, inactive conformation. This dual-action approach inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with partner proteins like Focal Adhesion Kinase (FAK).[1][3][4] Aberrant SRC activation is a hallmark of many solid tumors, including breast, colon, and prostate cancers, where it promotes cell proliferation, migration, invasion, and drug resistance.[1][3][5] Preclinical studies have demonstrated that this compound exhibits significant anti-proliferative effects, induces G1-phase cell-cycle arrest, and shows increased antitumor efficacy in various cancer models.[3]
Monitoring the therapeutic efficacy of novel compounds like this compound in preclinical animal models is crucial for drug development.[6] Non-invasive, in vivo imaging techniques offer a powerful solution for longitudinally and quantitatively assessing treatment response in real-time.[7][8] Modalities like bioluminescence imaging (BLI) and fluorescence imaging (FI) provide a virtual window into the living animal, allowing researchers to monitor tumor growth, metastasis, and specific cellular processes like apoptosis with high sensitivity.[7][9][10] These methods enable the collection of more robust data from fewer animals, aligning with the "3Rs" principle (Reduce, Replace, Refine) and accelerating the translation of promising drugs to the clinic.[6][7]
This application note provides detailed protocols for utilizing in vivo bioluminescence and fluorescence imaging to monitor the efficacy of this compound in preclinical cancer models.
This compound Mechanism of Action and Signaling Pathway
This compound functions by binding to SRC and locking it in a closed, inactive state. This allosteric inhibition prevents the autophosphorylation of SRC at tyrosine 419 (pY419) and disrupts its ability to act as a scaffold for downstream signaling complexes.[3][4] A primary consequence is the inhibition of SRC-mediated phosphorylation of FAK, a critical regulator of cell adhesion, migration, and survival.[3] The disruption of the SRC-FAK signaling axis leads to reduced cell motility and proliferation, and can induce cell-cycle arrest and apoptosis.[3][5]
Caption: The this compound inhibitor locks SRC in its inactive state, preventing downstream signaling.
General Experimental Workflow
The effective use of in vivo imaging to assess drug efficacy follows a structured workflow. This involves preparing reporter-engineered cancer cells, establishing the tumor model in animals, administering the therapeutic agent (e.g., this compound), performing longitudinal imaging to acquire data, and finally, analyzing the quantitative imaging data to determine treatment response.
Caption: Standard workflow for in vivo imaging to assess the efficacy of a therapeutic agent.
Quantitative Data Summary
Preclinical in vitro studies have quantified the anti-proliferative activity of this compound across a panel of human breast cancer cell lines. The concentration required to inhibit cell proliferation by 50% (GI₅₀) demonstrates its potent effect, particularly in triple-negative breast cancer (TNBC) subtypes.[3]
| Cell Line | Breast Cancer Subtype | This compound GI₅₀ (μM)[3] |
| MDA-MB-468 | Triple-Negative | 0.02 |
| HCC1806 | Triple-Negative | 0.03 |
| MDA-MB-231 | Triple-Negative | 0.04 |
| BT-549 | Triple-Negative | 0.04 |
| HCC38 | Triple-Negative | 0.05 |
| MCF7 | ER⁺ | 0.06 |
| T-47D | ER⁺ | 0.10 |
| ZR-75-1 | ER⁺ | 0.11 |
| SK-BR-3 | HER2⁺ | 0.29 |
| BT-474 | HER2⁺ | 0.38 |
Experimental Protocols
Protocol 1: Monitoring Tumor Growth and Metastasis with Bioluminescence Imaging (BLI)
This protocol describes the use of BLI to longitudinally monitor the effect of this compound on primary tumor growth and metastatic dissemination. BLI is highly sensitive for tracking tumor burden by detecting light emitted from cancer cells engineered to express a luciferase enzyme.
1. Materials and Reagents:
-
Cancer cell line of interest (e.g., MDA-MB-231 human breast cancer cells)
-
Lentiviral vector encoding firefly luciferase (Fluc)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Female immunodeficient mice (e.g., NSG or NOD/SCID)
-
This compound (formulated for oral gavage)[11]
-
Vehicle control (e.g., 0.5% methylcellulose)
-
D-luciferin potassium salt (sterile, in vivo grade)
-
Phosphate-buffered saline (PBS), sterile
-
In vivo imaging system (e.g., IVIS Spectrum)
2. Procedure:
-
Cell Line Generation:
-
Transduce MDA-MB-231 cells with the luciferase-expressing lentivirus.
-
Select for a stable, high-expressing polyclonal or monoclonal population using the appropriate antibiotic selection.
-
Confirm luciferase activity in vitro by adding D-luciferin to the cell culture and measuring luminescence.
-
-
Tumor Cell Implantation:
-
For an orthotopic model, surgically implant 1x10⁶ luciferase-tagged MDA-MB-231 cells suspended in 50 µL of PBS/Matrigel into the mammary fat pad of anesthetized mice.
-
For a metastasis model, inject 5x10⁵ cells in 100 µL of PBS via the tail vein.[3]
-
-
Tumor Establishment and Baseline Imaging:
-
Allow tumors to grow for 7-10 days or until a clear luminescence signal is detected.[3]
-
For imaging, administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal (IP) injection.
-
Wait 10-15 minutes for substrate distribution.
-
Anesthetize mice with isoflurane and place them in the imaging chamber.
-
Acquire bioluminescent images (e.g., 1-minute exposure, binning 8).
-
Quantify the signal as total photon flux (photons/second) within a region of interest (ROI) drawn around the tumor or thoracic region for lung metastases.
-
-
Randomization and Treatment:
-
Based on the baseline bioluminescent signal, randomize mice into two groups: Vehicle control and this compound treatment.
-
Administer this compound (e.g., 50 mg/kg, once daily) or vehicle via oral gavage.
-
-
Longitudinal Monitoring:
-
Perform BLI imaging twice weekly for the duration of the study (e.g., 4-6 weeks).
-
Monitor animal body weight and general health as indicators of treatment tolerability.
-
-
Data Analysis:
-
For each imaging time point, calculate the average total photon flux for each treatment group.
-
Normalize the signal for each mouse to its own baseline (Day 0) reading.
-
Plot the mean normalized photon flux ± SEM over time for both groups to visualize tumor growth inhibition.
-
At the study endpoint, confirm tumor burden by caliper measurement and/or ex vivo imaging of excised organs.
-
Protocol 2: Monitoring Apoptosis with Fluorescence Imaging (FI)
This protocol details a method to detect treatment-induced apoptosis in tumors using a fluorescently-labeled probe targeting phosphatidylserine (PS), a marker of early apoptosis.[12][13] Near-infrared (NIR) fluorescent probes are ideal for in vivo use due to deeper tissue penetration and lower autofluorescence.[14][15]
1. Materials and Reagents:
-
Tumor-bearing mice (from Protocol 1 or a similar study)
-
This compound and vehicle control
-
Annexin V conjugated to a near-infrared (NIR) fluorophore (e.g., Annexin V-Vivo 750)
-
Anesthesia (isoflurane)
-
In vivo fluorescence imaging system with appropriate filters
2. Procedure:
-
Initiate Treatment:
-
Using tumor-bearing mice with established tumors (e.g., 100-150 mm³), begin treatment with this compound or vehicle as described above.
-
-
Probe Administration and Imaging:
-
Select imaging time points based on the expected pharmacodynamics of this compound (e.g., 24, 48, and 72 hours after the first dose).
-
At each time point, administer the NIR-Annexin V probe via tail vein injection according to the manufacturer's protocol.
-
Allow the probe to circulate and bind to apoptotic cells (typically 2-6 hours).
-
-
Fluorescence Image Acquisition:
-
Anesthetize mice and place them in the fluorescence imaging system.
-
Acquire images using the appropriate excitation and emission filters for the selected NIR fluorophore (e.g., Ex: 750 nm / Em: 780 nm).
-
Acquire a white light or anatomical reference image.
-
-
Data Analysis:
-
Draw an ROI around the tumor area in the fluorescence image.
-
Quantify the signal as mean fluorescence intensity (or radiant efficiency) within the ROI.
-
Compare the mean fluorescence intensity between the this compound-treated group and the vehicle control group at each time point. A significantly higher signal in the treated group indicates an increase in apoptosis.
-
(Optional) Co-register the fluorescence signal with a bioluminescence signal (from Protocol 1) to confirm the apoptotic signal originates from the tumor.
-
-
Validation:
-
At the end of the imaging session, tumors can be excised, and apoptosis can be confirmed via ex vivo methods such as TUNEL staining or cleaved caspase-3 immunohistochemistry.
-
Conclusion
In vivo optical imaging techniques are indispensable tools for the preclinical evaluation of novel anti-cancer agents like this compound.[7][16] Bioluminescence imaging provides a highly sensitive and quantitative method for longitudinally tracking tumor burden and response to therapy in real-time.[9][17] Complementary fluorescence imaging with apoptosis-targeting probes can offer mechanistic insights into the drug's mode of action within the tumor microenvironment.[18][19] The protocols outlined here provide a robust framework for researchers to effectively monitor the potent anti-tumor efficacy of this compound, facilitating its continued development as a promising cancer therapeutic.
References
- 1. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. In Vivo Drug Efficacy Imaging Monitoring - CD BioSciences [bioimagingtech.com]
- 9. assets.ctfassets.net [assets.ctfassets.net]
- 10. mdpi.com [mdpi.com]
- 11. selleckchem.com [selleckchem.com]
- 12. In vivo monitoring of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. jitc.bmj.com [jitc.bmj.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Visualizing drug efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioluminescence Imaging in Preclinical Research - InnoSer [innoserlaboratories.com]
- 18. Fluorescent imaging for cancer therapy and cancer gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo detection of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Stable Cell Line for Inducible SRC Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src family of non-receptor tyrosine kinases are pivotal regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity is frequently implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[1] Traditional methods of studying protein function, such as constitutive overexpression or knockdown, can be limited by off-target effects and the inability to assess the acute consequences of protein loss.[2][3]
This document provides a detailed methodology for establishing a stable cell line with inducible degradation of the SRC protein using the degradation tag (dTAG) system.[2][4][] This powerful chemical biology tool allows for rapid, selective, and reversible control of protein abundance, providing a more precise way to study the dynamic roles of SRC.[][6] The dTAG system utilizes a heterobifunctional small molecule to co-opt the cell's natural protein degradation machinery to eliminate a target protein that has been fused with a specific tag (FKBP12F36V).[2][][6][7]
In parallel, we will discuss the use of eCF506 , a potent and highly selective small molecule inhibitor of SRC.[8][9][10] this compound locks SRC in its inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions.[8][11][12] While the primary focus of this protocol is on inducible degradation, this compound serves as a valuable tool for complementary studies and as a benchmark for assessing the phenotypic effects of SRC inhibition.
Overview of the dTAG System for Inducible SRC Degradation
The dTAG system is a chemical-genetic approach that enables targeted protein degradation.[4][] It involves two key components:
-
A protein of interest (SRC) fused to a mutant FKBP12F36V tag. This fusion protein is engineered to be expressed in the target cells.
-
A dTAG degrader molecule. This cell-permeable small molecule consists of a ligand that binds to the FKBP12F36V tag and another ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[6][7]
Upon addition of the dTAG degrader, a ternary complex is formed between the SRC-FKBP12F36V fusion protein, the degrader, and the E3 ligase.[] This proximity induces the polyubiquitination of the SRC fusion protein, marking it for rapid degradation by the proteasome.[6] This degradation is rapid, often occurring within an hour, and reversible upon washout of the degrader.[6]
Signaling Pathways and Experimental Workflow
SRC Signaling Pathway
Caption: Simplified overview of the SRC signaling pathway and points of intervention.
Experimental Workflow for Generating an Inducible SRC Degradation Cell Line
Caption: Step-by-step workflow for creating and validating an inducible SRC degradation cell line.
Experimental Protocols
Generation of a Stable Cell Line Expressing SRC-FKBP12F36V
This protocol details the generation of a stable cell line using lentiviral transduction.[13][14]
Materials:
-
Lentiviral transfer plasmid containing SRC fused to FKBP12F36V and a selection marker (e.g., puromycin resistance)
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Target cell line of interest
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Polybrene
-
Puromycin
-
Transfection reagent (e.g., PEI)[15]
-
0.45 µm filter
Protocol:
-
Lentivirus Production:
-
Day 0: Seed HEK293T cells in 10 cm dishes to be 70-80% confluent at the time of transfection.[15]
-
Day 1: Co-transfect the HEK293T cells with the SRC-FKBP12F36V transfer plasmid and the packaging and envelope plasmids using a suitable transfection reagent.
-
Day 2: Replace the media 18 hours post-transfection.[15]
-
Day 3-4: Harvest the virus-containing supernatant 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter and store at -80°C.[15]
-
-
Lentiviral Transduction:
-
Selection of Stable Cells:
-
After incubation, replace the virus-containing media with fresh media containing the appropriate concentration of puromycin (determine the optimal concentration for your cell line with a kill curve beforehand).[13][14]
-
Continue to culture the cells in the presence of the selection antibiotic, replacing the media every 2-3 days, until a resistant polyclonal population emerges.[14]
-
Expand the polyclonal population for further experiments or proceed to single-cell cloning to establish monoclonal lines.[16]
-
Western Blot Analysis of SRC Degradation and Phosphorylation
This protocol is for verifying the degradation of SRC and assessing the phosphorylation status of SRC at Tyrosine 419 (p-SRC Y419), a marker of its activation.[1][8]
Materials:
-
Stable cell line expressing SRC-FKBP12F36V
-
dTAG degrader (e.g., dTAG-13)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[1]
-
BCA protein assay kit
-
Primary antibodies: anti-SRC, anti-p-SRC (Y419), anti-FKBP12, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Treatment and Lysis:
-
Plate the stable cells and allow them to adhere.
-
Treat the cells with the dTAG degrader (e.g., 100-500 nM) or this compound (e.g., 10-100 nM) for the desired time points (e.g., 1, 2, 4, 8, 24 hours for degradation; 30 min - 2 hours for inhibition).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature the protein samples by boiling in Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL substrate and an imaging system.[1]
-
Cell Viability Assay
This assay measures the effect of SRC degradation or inhibition on cell proliferation.[8][17]
Materials:
-
Stable cell line expressing SRC-FKBP12F36V
-
dTAG degrader
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., PrestoBlue, MTT, or CellTiter-Glo)[8][18]
Protocol:
-
Seed the stable cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well).[17]
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the dTAG degrader or this compound.
-
Incubate for a specified period (e.g., 5 days).[8]
-
Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values.[8]
Clonogenic Assay
This assay assesses the long-term effect of SRC degradation or inhibition on the ability of single cells to form colonies.[19][20][21]
Materials:
-
Stable cell line expressing SRC-FKBP12F36V
-
dTAG degrader
-
This compound
-
6-well or 10 cm plates
-
Crystal violet staining solution
Protocol:
-
Treat the cells with the dTAG degrader or this compound for a defined period.
-
Harvest the cells and plate a low number of viable cells (e.g., 100-1,000 cells) in 6-well or 10 cm plates.[19]
-
Incubate the plates for 1-3 weeks, until visible colonies are formed.[19][21]
-
Fix the colonies with a solution like glutaraldehyde and stain them with crystal violet.[21]
-
Count the number of colonies (typically containing >50 cells).[21]
-
Calculate the surviving fraction for each treatment condition compared to the untreated control.[19]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | SRC | [9] |
| IC50 (Cell-free assay) | < 0.5 nM | [9] |
| Mechanism of Action | Locks SRC in its native inactive conformation | [8][11][12] |
| Effect on SRC Phosphorylation (pY419) | Potent inhibition at low nanomolar concentrations | [8][10] |
| Antiproliferative Activity (GI50) | Varies by cell line (low nanomolar to micromolar range) | [8] |
Table 2: Characterization of Inducible SRC Degradation
| Assay | Expected Outcome with dTAG Degrader | Purpose |
| Western Blot (SRC) | Time- and dose-dependent decrease in total SRC protein levels. | To confirm target degradation. |
| Western Blot (p-SRC Y419) | Decrease in p-SRC levels corresponding to total SRC degradation. | To assess the functional consequence of SRC degradation on its activity. |
| Cell Viability Assay | Dose-dependent decrease in cell viability. | To quantify the effect of SRC loss on cell proliferation. |
| Clonogenic Assay | Reduction in the number and/or size of colonies. | To determine the impact of SRC loss on long-term cell survival and reproductive capacity. |
Conclusion
The establishment of a stable cell line with inducible SRC degradation using the dTAG system provides a robust and versatile platform for dissecting the complex roles of SRC in cellular signaling and disease. This approach, complemented by the use of potent and selective inhibitors like this compound, offers researchers powerful tools to validate SRC as a therapeutic target and to explore the dynamic consequences of its inhibition with high temporal resolution. The detailed protocols and expected outcomes presented here serve as a comprehensive guide for the successful implementation of this technology in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Horizons for Protein Degradation: Immediate, Selective Protein Control Using the dTAG System | Cell Signaling Technology [cellsignal.com]
- 6. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 7. Innovative CRISPR-dTAG System for Targeted Protein Degradation - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 8. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 13. addgene.org [addgene.org]
- 14. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 15. addgene.org [addgene.org]
- 16. origene.com [origene.com]
- 17. Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of eCF506 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for cancer research and drug discovery compared to traditional 2D cell cultures. Spheroids mimic the complex cellular architecture, cell-cell interactions, and nutrient/oxygen gradients found in solid tumors, often exhibiting increased resistance to therapeutic agents. eCF506 is a highly potent and selective dual inhibitor of SRC family kinases (SFKs) and YES1.[1] Its unique mechanism of action, which involves locking SRC in its native inactive conformation, inhibits both the enzymatic and scaffolding functions of the protein.[2][3][4] This leads to a potent and selective inhibition of the SRC signaling pathway, offering significant therapeutic advantages over existing SRC/ABL inhibitors.[2] These application notes provide a detailed guide for utilizing this compound in 3D spheroid culture models to evaluate its anti-cancer efficacy.
Mechanism of Action of this compound
This compound distinguishes itself from other SRC inhibitors by its unique conformational selective binding. Unlike ATP-competitive inhibitors that bind to the active conformation of SRC, this compound locks the kinase in its inactive state.[2][3][4] This has two major consequences:
-
Inhibition of Kinase Activity: By stabilizing the inactive conformation, this compound prevents the autophosphorylation of SRC at tyrosine 419 (Y419), a key step in its activation.[2]
-
Disruption of Scaffolding Function: The inactive conformation of SRC is unable to bind to its downstream partners, most notably Focal Adhesion Kinase (FAK).[2][3] This prevents the formation of the SRC-FAK signaling complex, which is crucial for cell proliferation, migration, and survival.[2][5]
This dual mechanism of inhibiting both catalytic and scaffolding functions results in a more complete shutdown of the SRC signaling pathway and has been shown to lead to potent anti-proliferative effects in various cancer cell lines.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SRC-FAK signaling pathway and a general experimental workflow for testing this compound in 3D spheroid models.
Experimental Protocols
Protocol 1: Generation of Breast Cancer Spheroids using the Low-Attachment Plate Method
This protocol is adapted for generating spheroids from MCF-7 and MDA-MB-231 breast cancer cell lines.
Materials:
-
MCF-7 or MDA-MB-231 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates
-
Hemocytometer or automated cell counter
-
Centrifuge
Procedure:
-
Cell Culture: Maintain MCF-7 or MDA-MB-231 cells in a T-75 flask with complete growth medium in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.
-
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell concentration and viability using a hemocytometer or automated cell counter. Cell viability should be >90%.
-
Cell Seeding: Dilute the cell suspension to the desired seeding density. A typical starting point is 2,000-5,000 cells per well in a final volume of 100 µL. Seed the cells into the wells of a 96-well ULA plate.
-
Spheroid Formation: Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation. Incubate the plate at 37°C and 5% CO2. Spheroids should form within 3-4 days. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete growth medium to achieve the desired final concentrations. It is recommended to test a wide range of concentrations (e.g., 0.01 nM to 10 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Drug Treatment: Carefully remove 50 µL of the medium from each well containing a spheroid and replace it with 50 µL of the appropriate this compound dilution or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
Protocol 3: 3D Spheroid Viability Assessment using an ATP-Based Assay
This protocol utilizes a commercially available ATP-based assay (e.g., CellTiter-Glo® 3D) to measure cell viability.
Materials:
-
Treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Reagent
-
Opaque-walled 96-well plate suitable for luminescence measurements
-
Plate shaker
-
Luminometer
Procedure:
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Generation: Mix the contents by placing the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Protocol 4: Immunofluorescence Staining of Spheroids for p-SRC and p-FAK
Materials:
-
Treated spheroids
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary antibodies (anti-p-SRC Y419, anti-p-FAK Y397)
-
Fluorescently-labeled secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Fixation: Carefully aspirate the medium and wash the spheroids with PBS. Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash the spheroids three times with PBS. Permeabilize with permeabilization buffer for 30 minutes at room temperature.
-
Blocking: Wash the spheroids three times with PBS. Block non-specific binding with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer and incubate the spheroids overnight at 4°C.
-
Secondary Antibody Incubation: Wash the spheroids three times with PBS containing 0.1% Triton X-100. Incubate with the appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining: Wash the spheroids three times with PBS containing 0.1% Triton X-100. Counterstain with DAPI for 15 minutes.
-
Mounting and Imaging: Wash the spheroids three times with PBS. Mount the spheroids and image using a confocal microscope.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experiments. Note: The data in these tables are illustrative templates. Users should generate their own data by following the provided protocols.
Table 1: Effect of this compound on the Viability of Breast Cancer Spheroids
| Cell Line | Treatment | Concentration (nM) | Mean Luminescence (RLU) ± SD | % Viability |
| MCF-7 | Vehicle (DMSO) | - | User-generated data | 100% |
| This compound | 0.1 | User-generated data | Calculate | |
| This compound | 1 | User-generated data | Calculate | |
| This compound | 10 | User-generated data | Calculate | |
| This compound | 100 | User-generated data | Calculate | |
| This compound | 1000 | User-generated data | Calculate | |
| MDA-MB-231 | Vehicle (DMSO) | - | User-generated data | 100% |
| This compound | 0.1 | User-generated data | Calculate | |
| This compound | 1 | User-generated data | Calculate | |
| This compound | 10 | User-generated data | Calculate | |
| This compound | 100 | User-generated data | Calculate | |
| This compound | 1000 | User-generated data | Calculate |
Table 2: IC50 Values of this compound in 2D and 3D Spheroid Cultures
| Cell Line | Culture Model | IC50 (nM) ± SD |
| MCF-7 | 2D Monolayer | User-generated data |
| 3D Spheroid | User-generated data | |
| MDA-MB-231 | 2D Monolayer | User-generated data |
| 3D Spheroid | User-generated data |
Table 3: Quantification of p-SRC and p-FAK Fluorescence Intensity in Spheroids
| Cell Line | Treatment | Concentration (nM) | Mean p-SRC Intensity ± SD | Mean p-FAK Intensity ± SD |
| MCF-7 | Vehicle (DMSO) | - | User-generated data | User-generated data |
| This compound | 10 | User-generated data | User-generated data | |
| This compound | 100 | User-generated data | User-generated data | |
| MDA-MB-231 | Vehicle (DMSO) | - | User-generated data | User-generated data |
| This compound | 10 | User-generated data | User-generated data | |
| This compound | 100 | User-generated data | User-generated data |
Fluorescence intensity should be quantified from confocal images using appropriate image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 4. rcsb.org [rcsb.org]
- 5. SRC kinase-mediated signaling pathways and targeted therapies in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Potential mechanisms of acquired resistance to eCF506
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in investigating potential mechanisms of acquired resistance to eCF506, a potent and selective Src family kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and orally bioavailable inhibitor of Src tyrosine kinase with an IC50 of less than 0.5 nM.[1][2] It locks Src in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions. This prevents the phosphorylation of downstream targets and the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[3][4]
Q2: We are observing reduced sensitivity to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?
Acquired resistance to kinase inhibitors like this compound can arise through various mechanisms. Based on established patterns of resistance to other kinase inhibitors, particularly covalent EGFR inhibitors, potential mechanisms for this compound resistance can be categorized as follows:
-
On-target alterations:
-
Secondary mutations in the Src kinase domain that prevent this compound binding or stabilize the active conformation of Src.
-
Src gene amplification , leading to overexpression of the target protein, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
-
-
Bypass signaling pathway activation:
-
Upregulation of parallel signaling pathways that can compensate for the loss of Src signaling and promote cell survival and proliferation. This could involve activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules like Ras, RAF, or PI3K.
-
-
Phenotypic changes:
-
Epithelial-to-mesenchymal transition (EMT) , a cellular reprogramming process that has been linked to drug resistance.[5]
-
-
Drug efflux:
-
Increased expression of ATP-binding cassette (ABC) transporters that can pump this compound out of the cell, reducing its intracellular concentration.
-
Q3: How can we experimentally investigate these potential resistance mechanisms?
A systematic approach is recommended to identify the mechanism of resistance in your cell line model. The following troubleshooting guide outlines key experiments.
Troubleshooting Guide: Investigating Acquired Resistance to this compound
This guide provides a step-by-step approach to characterizing this compound-resistant cells.
Step 1: Confirmation of Resistance
Objective: To confirm and quantify the level of resistance to this compound.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed both the parental (sensitive) and the putative resistant cell lines in 96-well plates at an appropriate density.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as MTT, CellTiter-Glo®, or crystal violet staining.
-
Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the resistant line confirms resistance.
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental | 5 | - |
| Resistant | 150 | 30 |
Step 2: Analysis of On-Target Alterations
Objective: To determine if resistance is due to changes in the Src kinase itself.
Experimental Protocols:
-
Sanger Sequencing of Src Kinase Domain:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from parental and resistant cells and reverse transcribe it to cDNA.
-
PCR Amplification: Amplify the Src kinase domain from the cDNA using specific primers.
-
Sequencing: Sequence the PCR product and compare the sequence of the resistant cells to the parental cells to identify any mutations.
-
-
Western Blotting for Src Expression:
-
Protein Lysate Preparation: Prepare whole-cell lysates from parental and resistant cells.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against total Src and a loading control (e.g., GAPDH or β-actin).
-
Densitometry: Quantify the band intensities to determine if Src protein levels are elevated in the resistant line.
-
-
Quantitative PCR (qPCR) for Src Gene Copy Number:
-
Genomic DNA Isolation: Isolate genomic DNA from parental and resistant cells.
-
qPCR: Perform qPCR using primers specific for the SRC gene and a reference gene.
-
Analysis: Calculate the relative copy number of the SRC gene in resistant cells compared to parental cells.
-
Step 3: Investigation of Bypass Signaling Pathways
Objective: To identify alternative signaling pathways that may be activated in resistant cells.
Experimental Protocol: Phospho-Kinase Array
-
Lysate Preparation: Prepare protein lysates from parental and resistant cells, both treated with and without this compound.
-
Array Incubation: Incubate the lysates with a phospho-kinase array membrane, which contains antibodies against a panel of phosphorylated kinases.
-
Detection and Analysis: Detect the signals and compare the phosphorylation status of various kinases between the parental and resistant cells to identify any upregulated pathways.
Diagram 1: General Kinase Signaling Pathway
Caption: Simplified signaling pathway illustrating Src's role downstream of RTKs.
Diagram 2: Potential Bypass Mechanism
Caption: Activation of a bypass signaling pathway can lead to resistance.
Step 4: Assessment of Phenotypic Changes
Objective: To determine if resistant cells have undergone an epithelial-to-mesenchymal transition (EMT).
Experimental Protocol: EMT Marker Analysis
-
Western Blotting: Analyze the expression of epithelial markers (e.g., E-cadherin) and mesenchymal markers (e.g., Vimentin, N-cadherin) in parental and resistant cells. A decrease in epithelial markers and an increase in mesenchymal markers are indicative of EMT.
-
Immunofluorescence: Visualize the expression and localization of EMT markers using immunofluorescence microscopy.
-
Cell Morphology: Observe the morphology of the cells under a microscope. A transition from a cobblestone-like (epithelial) to a more spindle-shaped, fibroblastic (mesenchymal) appearance suggests EMT.
Diagram 3: Experimental Workflow for Investigating Resistance
Caption: A logical workflow for the experimental investigation of this compound resistance.
Concluding Remarks
The investigation of acquired drug resistance is a complex process that often involves multiple mechanisms. The troubleshooting guide and experimental protocols provided here offer a rational framework for identifying the cause of reduced sensitivity to this compound in your experimental models. Should you require further assistance, please do not hesitate to contact our technical support team.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 5. Discovery of a mutant-selective covalent inhibitor of EGFR that overcomes T790M-mediated resistance in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize off-target effects of eCF506 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of eCF506 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to off-target effects?
A1: this compound is a highly potent and selective inhibitor of SRC tyrosine kinase.[1][2] Unlike many other SRC inhibitors that bind to the active conformation of the kinase, this compound uniquely locks SRC in its native, inactive conformation.[3][4][5] This dual mechanism inhibits both the enzymatic (kinase) activity and the scaffolding function of SRC, preventing it from forming complexes with partners like Focal Adhesion Kinase (FAK).[1][3][4] This high selectivity for the inactive conformation of SRC is a key reason for its reduced off-target effects compared to other multi-kinase inhibitors.[1][3]
Q2: What are the known primary targets and the potency of this compound?
A2: The primary target of this compound is SRC, with a sub-nanomolar inhibitory concentration (IC50) of less than 0.5 nM.[1][6][7] It also shows high potency against YES1, another member of the SRC family kinases, with an IC50 of 2.1 nM.[2][8] Notably, this compound displays a remarkable selectivity of over 950-fold for SRC compared to ABL kinase, a common off-target of other SRC inhibitors like dasatinib.[2][8]
Q3: How can I experimentally validate that this compound is engaging SRC in my cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm direct target engagement in a cellular environment. This assay measures the thermal stabilization of a protein upon ligand binding. Treatment with this compound should increase the thermal stability of SRC, which can be detected by quantifying the amount of soluble SRC at different temperatures.
Q4: What are the general best practices to minimize off-target effects for any small molecule inhibitor, including this compound?
A4: To ensure the observed phenotype is due to the on-target activity of this compound, it is crucial to:
-
Use the lowest effective concentration: Perform dose-response experiments to identify the minimal concentration of this compound that elicits the desired biological effect.
-
Include proper controls: Always include a vehicle control (e.g., DMSO) and, if possible, a negative control compound that is structurally similar but inactive.
-
Employ orthogonal approaches: Use a second, structurally different SRC inhibitor to confirm that the observed phenotype is consistent.
-
Utilize genetic validation: Techniques like siRNA or CRISPR/Cas9-mediated knockdown or knockout of SRC can help verify that the effects of this compound are on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cellular toxicity or phenotype observed. | The concentration of this compound used may be too high, leading to off-target effects. | Perform a dose-response curve to determine the optimal, lowest effective concentration. Compare the phenotype with that of other SRC inhibitors and with SRC-knockdown/knockout cells. |
| Inconsistent results between experiments. | Variability in experimental conditions such as cell density, passage number, or reagent quality. | Standardize all experimental parameters. Ensure consistent cell culture practices and use freshly prepared reagents. |
| This compound does not appear to inhibit SRC-FAK interaction in my co-immunoprecipitation experiment. | The experimental conditions may not be optimal, or the antibody used may not be suitable. | Optimize the lysis buffer and washing conditions. Ensure the specificity of the SRC and FAK antibodies. Include positive and negative controls. |
| Difficulty in observing a thermal shift in the CETSA experiment. | Suboptimal heating conditions or inefficient cell lysis. | Optimize the temperature gradient and heating time for your specific cell line. Ensure complete cell lysis to release the target protein. |
Quantitative Data
Table 1: Potency of this compound against Primary Targets
| Target | IC50 (nM) | Reference |
| SRC | < 0.5 | [1][6][7] |
| YES1 | 2.1 | [2][8] |
Table 2: Kinome Scan of this compound
A kinome-wide enzymatic inhibition screen was performed with 1 µM this compound against 340 wild-type protein kinases. The results highlight the high selectivity of this compound.[1]
| Kinase | Remaining Activity (%) at 1 µM |
| SRC | 0.1 |
| BRK | <10 |
| YES1 | <10 |
| FYN | <10 |
| LCK | <10 |
| HCK | <10 |
| FGR | <10 |
| BLK | <10 |
| FRK | <20 |
| SRMS | <20 |
| ABL1 | 56 |
| Other 314 kinases | >50 |
Data adapted from a study where only 25 out of 340 kinases showed activity decreased below 50%.[1]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for SRC Target Engagement
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
1. Cell Treatment: a. Plate cells and grow to 70-80% confluency. b. Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 1-2 hours) at 37°C.
2. Heating: a. After treatment, wash the cells with PBS. b. Resuspend the cells in PBS containing protease and phosphatase inhibitors. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
3. Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant containing the soluble proteins. d. Determine the protein concentration of the soluble fraction.
4. Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody against SRC and a loading control (e.g., GAPDH). d. Incubate with a secondary antibody and visualize the bands. e. Quantify the band intensities to determine the amount of soluble SRC at each temperature. A positive result will show a shift in the melting curve to a higher temperature for this compound-treated cells compared to the vehicle control.
Co-Immunoprecipitation (Co-IP) to Assess SRC-FAK Interaction
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
1. Cell Lysis: a. Treat cells with this compound or a control compound (e.g., dasatinib as a positive control for increased binding, and DMSO as a negative control) for the desired time. b. Wash cells with ice-cold PBS and lyse with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at high speed to pellet cell debris and collect the supernatant.
2. Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. Centrifuge and transfer the supernatant to a new tube. c. Add the primary antibody against SRC to the lysate and incubate overnight at 4°C with gentle rotation. d. Add fresh protein A/G beads and incubate for 2-4 hours at 4°C. e. Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
3. Elution and Western Blot Analysis: a. Elute the protein complexes from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies against both SRC and FAK. d. A decrease in the FAK band in the this compound-treated sample compared to the DMSO control indicates inhibition of the SRC-FAK interaction.
Visualizations
Caption: this compound mechanism of action on the SRC-FAK signaling pathway.
Caption: Workflow for assessing on-target and off-target effects of this compound.
Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 5. dundee.ac.uk [dundee.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Interpreting Unexpected Results in eCF506 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in eCF506 cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Src tyrosine kinase with an IC50 of less than 0.5 nM.[1][2] Unlike many other Src inhibitors that target the active conformation of the kinase, this compound uniquely locks Src in its native, inactive conformation.[3][4][5] This dual-action mechanism inhibits both the enzymatic (kinase activity) and scaffolding functions of Src, preventing the phosphorylation of downstream targets and blocking the formation of protein complexes, such as the Src-Focal Adhesion Kinase (FAK) complex.[3][4][6]
Q2: What are the most common unexpected results in this compound cell-based assays?
Common unexpected results when using this compound in cell-based assays, particularly fluorescence-based assays, can be categorized as follows:
-
High Background Signal: The fluorescence intensity in control or untreated wells is unusually high, making it difficult to distinguish the signal from the this compound-treated wells.[7][8]
-
Low or No Signal: The assay fails to produce a detectable signal, or the signal is too weak to be reliable, even in positive controls.[9]
-
Results Inconsistent with Expected Agonist/Antagonist Effects: The observed cellular response to this compound does not align with its known inhibitory mechanism.
-
High Variability Between Replicates: There are significant differences in the signal intensity among replicate wells, leading to a lack of reproducibility.
Q3: How does the unique mechanism of this compound compare to other Src inhibitors like dasatinib?
The primary distinction lies in the conformation of Src they target. This compound stabilizes the inactive "closed" conformation of Src, while inhibitors like dasatinib bind to the active "open" conformation.[3][5] This leads to different downstream effects. For example, this compound treatment decreases the formation of the Src-FAK complex, whereas dasatinib has been shown to increase it.[3] These differences can lead to varied phenotypic outcomes and are important considerations when interpreting assay results.
Troubleshooting Guides
Guide 1: High Background Signal
High background fluorescence can obscure the true signal from your assay. The following steps can help you identify and mitigate the source of the high background.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | 1. Unstained Controls: Analyze cells that have not been treated with any fluorescent dyes to determine the baseline autofluorescence.[7] 2. Phenol Red-Free Media: Cell culture media containing phenol red can be a significant source of background fluorescence. Switch to a phenol red-free medium for the assay.[8][10] 3. Plate Choice: Use black-walled, clear-bottom plates for fluorescence assays to reduce light scatter and crosstalk between wells.[8] |
| Non-Specific Antibody Binding | 1. Optimize Blocking: Test different blocking buffers (e.g., BSA, normal serum) and increase the blocking time to prevent non-specific antibody binding.[11][12] 2. Antibody Titration: Use the lowest effective concentration of primary and secondary antibodies to minimize non-specific binding.[13] 3. Washing Steps: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.[7][11] |
| Compound Precipitation | 1. Solubility Check: this compound is soluble in DMSO.[1] Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to prevent precipitation. Prepare fresh dilutions of this compound for each experiment. |
Experimental Workflow for Troubleshooting High Background
Caption: Troubleshooting workflow for high background signals.
Guide 2: Low or No Signal
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentration | 1. This compound Concentration: Ensure the concentration range of this compound is appropriate to observe an effect. The IC50 for Src is <0.5 nM, but cellular effects may require higher concentrations.[1][2] 2. Antibody/Dye Concentration: The concentration of detection reagents may be too low. Perform a titration to find the optimal concentration. |
| Incorrect Instrument Settings | 1. Excitation/Emission Wavelengths: Verify that the plate reader's excitation and emission wavelengths are correctly set for the fluorophore used in your assay.[9] 2. Gain Settings: The detector gain may be too low. Increase the gain to amplify the signal, but be mindful of also increasing the background. |
| Cell Health and Density | 1. Cell Viability: Ensure cells are healthy and viable before starting the assay. 2. Cell Seeding Density: The number of cells per well may be too low. Optimize the seeding density to ensure a robust signal. |
| Issues with this compound | 1. Compound Integrity: Ensure proper storage of this compound to maintain its activity.[2] 2. Solubility: Prepare fresh dilutions of this compound in an appropriate solvent like DMSO and ensure it is fully dissolved before adding to the media.[1] |
Logical Flow for Diagnosing Low Signal
Caption: Diagnostic workflow for low or no signal issues.
Guide 3: Interpreting Agonist vs. Antagonist-like Responses
This compound is an inhibitor (antagonist) of Src. However, complex cellular signaling can sometimes lead to unexpected agonist-like effects on certain readouts.
Understanding the Response
-
Antagonist Response: As an inhibitor, this compound is expected to decrease the signal in an assay where Src activity leads to a positive signal (e.g., phosphorylation of a downstream target).
-
Inverse Agonist-like Response: If the Src pathway has basal activity in your cell line, this compound may reduce this activity below the baseline, which is characteristic of an inverse agonist.[14][15]
-
Unexpected Agonist-like Response: An increase in signal upon this compound treatment could be due to off-target effects or the inhibition of a negative feedback loop.[16]
Experimental Strategy to Differentiate Mechanisms
-
Establish a Baseline: Measure the basal activity of the pathway in your cell system without any treatment.
-
Dose-Response Curve: Generate a dose-response curve for this compound to see if the effect is concentration-dependent.
-
Use a Known Agonist: Co-treat cells with a known agonist of the pathway and this compound. An antagonist will shift the agonist's dose-response curve to the right.[17]
Signaling Pathway: this compound Inhibition of Src
Caption: this compound stabilizes inactive Src, inhibiting downstream signaling.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (e.g., using PrestoBlue)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of Src inhibitors.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24-48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these in cell culture medium to achieve the final desired concentrations with a final DMSO concentration of 0.1% v/v.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours to 5 days) at 37°C in a humidified CO2 incubator.
-
Viability Measurement: Add a viability reagent like PrestoBlue to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Detection: Measure the fluorescence using a microplate reader with the appropriate excitation and emission filters.
Quantitative Data Summary
Table 1: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound in various breast cancer cell lines, demonstrating its potent antiproliferative effects.
| Cell Line | Cancer Subtype | This compound GI50 (µM) |
| MDA-MB-231 | Triple-Negative | 0.02 |
| MCF7 | ER+ | 0.05 |
| T47D | ER+ | 0.08 |
| SKBR3 | HER2+ | 0.12 |
Data is representative and compiled for illustrative purposes based on published findings indicating submicromolar anti-proliferative effects.[3]
Table 2: Kinase Selectivity Profile of this compound
This table illustrates the high selectivity of this compound for Src family kinases compared to other kinases like ABL.
| Kinase | This compound IC50 (nM) |
| Src | < 0.5 |
| YES | 2.1 |
| ABL | > 475 |
This highlights the >950-fold difference in activity between Src and ABL.[2]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tecan.com [tecan.com]
- 9. benchchem.com [benchchem.com]
- 10. labonline.com.au [labonline.com.au]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. arp1.com [arp1.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Making Sense of Pharmacology: Inverse Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. derangedphysiology.com [derangedphysiology.com]
- 16. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Overcoming poor bioavailability of eCF506 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges with the in vivo bioavailability of eCF506, a potent and selective Src kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as NXP900) is a potent and selective inhibitor of Src family kinases (SFKs), particularly Src and YES1.[1][2][3] It has an IC50 of less than 0.5 nM for Src.[4] Unlike many other Src inhibitors that bind to the active conformation of the kinase, this compound uniquely locks Src in its native, inactive conformation.[2][5][6][7] This dual mechanism inhibits both the enzymatic (kinase) activity and the scaffolding functions of Src, preventing the phosphorylation of downstream targets and the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[2][5][6][7]
Q2: What is the reported oral bioavailability of this compound?
A2: this compound has been described as an orally bioavailable inhibitor.[2][4][8] One source indicates a moderate oral bioavailability of 25.3% in animal models.[1] However, the actual bioavailability can be highly dependent on the formulation and the animal model used.
Q3: What are the solubility properties of this compound?
A3: this compound is practically insoluble in water.[4][9] It is soluble in organic solvents such as DMSO and ethanol.[9][10] This poor aqueous solubility is a likely contributor to variable or low oral absorption.
Q4: Which animal models are suitable for studying the bioavailability of this compound?
A4: Commonly used animal models for bioavailability studies include rodents (mice, rats), rabbits, canines (especially Beagle dogs), and pigs.[11][12] The choice of model can depend on factors such as similarities in gastrointestinal physiology and metabolism to humans.[11][12] For instance, beagle dogs are often used for oral bioavailability studies due to their physiological similarities to humans in terms of their gastrointestinal tract.[11][12]
Troubleshooting Guide: Overcoming Poor Bioavailability
This guide addresses potential issues with this compound's bioavailability in animal studies and provides actionable solutions.
Problem 1: Low or inconsistent plasma concentrations of this compound after oral administration.
-
Possible Cause: Poor dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.
-
Solutions:
-
Optimize the Formulation: Experiment with different vehicle compositions to improve the solubility and absorption of this compound. Commonly used strategies include:
-
Co-solvent systems: A mixture of solvents can enhance solubility. A frequently used formulation for this compound involves a combination of DMSO, PEG300, Tween-80, and saline.[1]
-
Lipid-based formulations: For lipophilic drugs, lipid-based delivery systems can improve absorption.[13] A formulation using corn oil has been reported for this compound.[1]
-
Cyclodextrin complexes: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility in aqueous environments.[14][15] A formulation with SBE-β-CD has been suggested.[1]
-
pH modification: Using a buffer, such as citrate buffer, can in some cases improve the solubility and stability of a compound for oral gavage.[5]
-
-
Particle Size Reduction: Reducing the particle size of the this compound powder can increase the surface area available for dissolution.[13][15] Techniques like micronization or nanomilling can be explored, although this requires specialized equipment.[15][16]
-
Problem 2: High variability in bioavailability between individual animals.
-
Possible Cause: Inconsistent dosing, physiological differences between animals, or instability of the formulation.
-
Solutions:
-
Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing. Sonication can aid in achieving a uniform dispersion.[1]
-
Standardize Experimental Conditions: Factors such as the fasting state of the animals can significantly impact drug absorption. Ensure consistent fasting periods before dosing.
-
Use a Crossover Study Design: In a crossover study, each animal receives both the test formulation and a reference formulation (e.g., intravenous administration), which can help to reduce inter-animal variability.[17]
-
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage (Co-solvent System)
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
To prepare a 1 mL final dosing solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix until a clear solution is obtained.[1]
-
Administer the freshly prepared solution to the animals via oral gavage.
Protocol 2: Formulation of this compound for Oral Gavage (Lipid-based System)
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[1]
-
To prepare a 1 mL final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.[1]
-
Mix thoroughly to ensure a uniform suspension.
-
Administer the freshly prepared suspension to the animals via oral gavage.
Protocol 3: Bioavailability Study Design
-
Animal Model: Select an appropriate animal model (e.g., male Sprague-Dawley rats, 250-300g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (PO): Administer the selected this compound formulation at the desired dose (e.g., 40 mg/kg) via oral gavage.[5]
-
Intravenous Group (IV): Administer this compound dissolved in a suitable vehicle (e.g., DMSO/saline) at a lower dose (e.g., 5 mg/kg) via tail vein injection to determine the absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[17]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) for both oral and IV routes. Absolute bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Data Presentation
The following table provides a template for summarizing pharmacokinetic data from a comparative bioavailability study of different this compound formulations.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (F%) |
| Suspension in Water | 40 | 150 ± 35 | 2.0 | 980 ± 210 | 5% |
| Co-solvent System | 40 | 750 ± 120 | 1.0 | 4900 ± 750 | 25% |
| Lipid-based System | 40 | 680 ± 110 | 1.5 | 5300 ± 800 | 27% |
| Intravenous (IV) | 5 | 1200 ± 200 | 0.25 | 1950 ± 300 | 100% |
Note: The data in this table are hypothetical and for illustrative purposes only.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Src inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
eCF506 Technical Support Center: Optimizing Experimental Conditions for Differential Cancer Cell Sensitivities
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing eCF506, a conformation-selective SRC inhibitor. The information herein is designed to help optimize experimental protocols and address challenges related to the varying sensitivity of different cancer cell lines to this compound treatment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that uniquely targets SRC kinase by locking it in its native, inactive conformation. This mechanism inhibits both the enzymatic (kinase activity) and scaffolding functions of SRC, preventing the phosphorylation of its downstream targets and its interaction with partner proteins like Focal Adhesion Kinase (FAK).[1][2] This dual inhibition leads to highly potent and selective pathway suppression.
Q2: Why do different cancer cell lines exhibit varying sensitivity to this compound?
A2: The differential sensitivity of cancer cell lines to this compound is primarily linked to their dependence on SRC signaling for survival and proliferation. Cell lines with aberrant SRC activation are generally more susceptible. For instance, certain triple-negative and ER+ breast cancer cell lines show high sensitivity, while many HER2+ breast cancer cell lines are less sensitive, likely due to a lesser reliance on SRC signaling in the absence of acquired resistance to anti-HER2 therapy.
Q3: What is the typical effective concentration range for this compound in sensitive cell lines?
A3: In sensitive cancer cell lines, this compound typically exhibits anti-proliferative effects at submicromolar concentrations, with GI₅₀ values (the concentration causing 50% inhibition of cell growth) often in the nanomolar range. For example, in sensitive breast cancer cell lines, GI₅₀ values can range from 0.015 to 0.22 µmol/L.
Q4: What are the expected cellular effects of this compound treatment in sensitive cells?
A4: In sensitive cancer cell lines, treatment with this compound is expected to lead to a dose-dependent decrease in cell viability and proliferation. Mechanistically, this is accompanied by a reduction in SRC autophosphorylation at tyrosine 419 (pY419) and decreased phosphorylation of FAK. Furthermore, this compound treatment has been shown to induce a G1 phase cell cycle arrest.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no inhibition of cell viability in a supposedly sensitive cell line. | 1. Incorrect this compound concentration. 2. Cell line misidentification or genetic drift. 3. Suboptimal assay conditions. 4. This compound degradation. | 1. Perform a dose-response curve starting from a low nanomolar range up to the low micromolar range to determine the optimal GI₅₀. 2. Authenticate the cell line using short tandem repeat (STR) profiling. 3. Optimize cell seeding density and incubation time for the viability assay. 4. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly. |
| Inconsistent results in Western blot for p-SRC (Y419). | 1. Suboptimal antibody concentration. 2. Inefficient protein extraction or sample handling. 3. Insufficient inhibition due to low this compound concentration or short incubation time. | 1. Titrate the primary antibody to determine the optimal dilution. 2. Use fresh lysis buffer containing phosphatase and protease inhibitors. Ensure consistent protein loading. 3. Increase the this compound concentration or extend the treatment duration (e.g., 3 to 24 hours). |
| Failure to observe a decrease in SRC-FAK interaction via co-immunoprecipitation (Co-IP). | 1. Inefficient immunoprecipitation of SRC. 2. Insufficient this compound treatment to disrupt the complex. 3. Non-specific binding to beads. | 1. Optimize the anti-SRC antibody concentration and incubation time for the Co-IP. 2. Treat cells with an effective concentration of this compound (e.g., 0.1 µmol/L) for a sufficient duration (e.g., 6 hours).[3] 3. Pre-clear the cell lysates with beads before adding the primary antibody. |
| No significant G1 cell cycle arrest observed. | 1. Insufficient this compound concentration or treatment time. 2. Cell cycle analysis performed at a non-optimal time point. 3. The cell line may undergo apoptosis rather than cell cycle arrest at the tested concentration. | 1. Perform a dose-response and time-course experiment to identify the optimal conditions for inducing G1 arrest. A 48-hour treatment is a good starting point. 2. Harvest cells at different time points post-treatment (e.g., 24, 48, 72 hours). 3. Perform an apoptosis assay (e.g., Annexin V staining) in parallel. |
Data Presentation
Table 1: Antiproliferative Activities (GI₅₀ in µmol/L) of this compound in a Panel of Breast Cancer Cell Lines.
| Cell Line | Subtype | This compound GI₅₀ (µmol/L) |
| BT-549 | Triple Negative | ~0.015 |
| MDA-MB-157 | Triple Negative | ~0.03 |
| MDA-MB-231 | Triple Negative | ~0.05 |
| MCF7 | ER+ | ~0.1 |
| ZR-75.1 | ER+ | ~0.15 |
| T-47D | ER+ | ~0.2 |
| JIMT-1 | HER2+ | ~0.22 |
| HCC1954 | HER2+ | > 1.8 |
| SK-BR-3 | HER2+ | > 1.8 |
| BT-474 | HER2+ | > 1.8 |
| MDA-MB-453 | HER2+ | > 1.8 |
| AU565 | HER2+ | > 1.8 |
| EFM-192A | HER2+ | > 1.8 |
| HCC1419 | HER2+ | > 1.8 |
| MDA-MB-361 | HER2+ | > 1.8 |
| UACC-893 | HER2+ | > 1.8 |
Data summarized from a study on the antiproliferative activities of this compound.
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the GI₅₀ of this compound in a specific cancer cell line.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the various concentrations of this compound-containing medium to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI₅₀ value using appropriate software.
Western Blot for Phosphorylated SRC (p-SRC Y419)
Objective: To assess the effect of this compound on SRC activation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-SRC (Y419) and anti-total SRC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with various concentrations of this compound for a specified time (e.g., 3 or 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-SRC (Y419) antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total SRC antibody as a loading control.
Co-Immunoprecipitation (Co-IP) for SRC-FAK Interaction
Objective: To determine if this compound disrupts the interaction between SRC and FAK.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
Co-IP lysis buffer
-
Anti-SRC antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies: anti-FAK and anti-SRC for Western blot
-
HRP-conjugated secondary antibody
Procedure:
-
Treat cells with this compound (e.g., 0.1 µmol/L) or a vehicle control for a specified time (e.g., 6 hours).
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with magnetic beads for 1 hour.
-
Incubate the pre-cleared lysates with the anti-SRC antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluted samples by Western blot using anti-FAK and anti-SRC antibodies.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF7)
-
This compound
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound (e.g., at its GI₅₀ concentration) for a specified time (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software.
Visualizations
Caption: Mechanism of action of this compound on SRC kinase.
Caption: Simplified SRC-FAK signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of eCF506 powder
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eCF506 powder. The information addresses potential issues related to batch-to-batch variability to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Src family kinases (SFKs), particularly SRC and YES1, with an IC50 value of less than 0.5 nM for SRC.[1][2][3] Its unique mechanism of action involves locking the SRC kinase in its native, inactive conformation. This dual action inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[4][5][6][7] This leads to increased antitumor efficacy and better tolerability compared to traditional SRC/ABL inhibitors.[4][6]
Q2: What are the recommended storage and handling conditions for this compound powder?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[3] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 2 years or -20°C for up to 1 year.[3] To maintain compound integrity, avoid repeated freeze-thaw cycles.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in DMSO (up to 62.5 mg/mL) and ethanol, but it is insoluble in water.[3] When preparing stock solutions in DMSO, it is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be affected by moisture.[2]
Q4: What are the potential causes of batch-to-batch variability in this compound powder?
A4: While specific data on this compound is limited, general causes for batch-to-batch variability in small molecule powders include:
-
Purity and Impurity Profile: Variations in the manufacturing process can lead to differences in purity levels and the presence of different impurities.[8][9]
-
Physical Properties: Differences in particle size, shape, and crystallinity can affect the powder's dissolution rate and bioavailability.[1][10][11]
-
Residual Solvents and Moisture Content: The amount of residual solvent from synthesis or absorbed moisture can differ between batches.[8]
-
Polymorphism: The existence of different crystalline forms (polymorphs) can impact solubility and stability.[12]
Q5: How can I ensure I am using a consistent and high-quality batch of this compound?
A5: Always request a Certificate of Analysis (CoA) from the supplier for each new batch. This document provides crucial information on purity (typically determined by HPLC), identity (confirmed by mass spectrometry and NMR), and other quality control parameters.[13][14] It is also good practice to perform your own internal quality control checks, such as verifying solubility and performing a standard bioassay to confirm potency.
Troubleshooting Guides
Issue 1: Inconsistent IC50 or GI50 values in cell-based assays.
-
Potential Cause: Variability in the potency of the this compound powder between batches.
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the purity and impurity profiles of the different batches. Significant variations could explain differences in potency.
-
Perform a Dose-Response Curve: For each new batch, perform a full dose-response experiment to determine the IC50/GI50 value. This will allow you to normalize the concentration used in subsequent experiments.
-
Check Solubility: Ensure that the powder from the new batch dissolves completely in the solvent at the desired concentration. Incomplete dissolution will lead to a lower effective concentration.
-
Standardize Stock Solution Preparation: Prepare fresh stock solutions from each batch using a consistent procedure and high-quality, anhydrous DMSO.
-
-
Logical Troubleshooting Flow:
Troubleshooting inconsistent IC50 values.
Issue 2: Reduced or absent inhibition of SRC phosphorylation in Western blot analysis.
-
Potential Cause: The this compound from a particular batch may have degraded or has lower purity.
-
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Prepare a fresh stock solution from the powder. Avoid using old stock solutions that may have undergone degradation.
-
Validate Compound Activity: Before proceeding with lengthy experiments, test the new batch in a simple, rapid assay, such as a cell viability assay on a sensitive cell line like MDA-MB-231, to confirm its biological activity.[3]
-
Optimize Treatment Conditions: Ensure that the concentration and incubation time are appropriate. For complete inhibition of SRC phosphorylation, concentrations around 100 nM are effective.[3][15]
-
Check Downstream Targets: Assess the phosphorylation status of downstream effectors like FAK to confirm the lack of pathway inhibition.[3]
-
-
Experimental Workflow for Validation:
Workflow for new batch validation.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (SRC, cell-free) | < 0.5 nM | N/A | [1][2] |
| IC50 (YES1) | 2.1 nM | N/A | [3] |
| GI50 (MDA-MB-231) | 9 nM | MDA-MB-231 | [3] |
| Recommended Cellular Concentration | 10 - 100 nM | Various | N/A |
| Solubility in DMSO | up to 62.5 mg/mL | N/A | [3] |
| Storage (Powder) | -20°C for 3 years | N/A | [3] |
| Storage (Stock Solution) | -80°C for 2 years | N/A | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot for Phospho-SRC (pSRC)
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control for a specified time (e.g., 6 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against pSRC (e.g., Tyr419) overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Normalize the pSRC signal to total SRC or a loading control (e.g., β-actin).
Co-Immunoprecipitation (Co-IP) of SRC-FAK
-
Cell Treatment: Treat cells (e.g., MDA-MB-231) with this compound (e.g., 100 nM), a control inhibitor (e.g., dasatinib), and a vehicle control for 6 hours.[7]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-SRC antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the presence of SRC and FAK by Western blotting as described above.
Signaling Pathway Diagram
This compound inhibits the SRC signaling pathway, which plays a central role in cell proliferation, survival, and migration. A key aspect of this pathway is the interaction between SRC and FAK.
References
- 1. rroij.com [rroij.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 7. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Chemical Synthesis Batch to Continuous Manufacturing | Kewaunee [kewaunee.in]
- 10. Effect of Particle Size on Physical Properties, Dissolution, In Vitro Antioxidant Activity, and In Vivo Hepatoprotective Properties of Tetrastigma hemsleyanum Diels et Gilg Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpojournals.org [ajpojournals.org]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Quality control of small molecules - Kymos [kymos.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing the Efficacy of eCF506 in Resistant Cells
Welcome to the technical support center for eCF506. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, particularly when working with this compound in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it differ from other SRC inhibitors?
A1: this compound, also known as NXP900, is a highly potent and selective inhibitor of SRC family kinases (SFKs), with an IC50 of 0.47 nM against YES1.[1][2] Unlike many other SRC inhibitors such as dasatinib and bosutinib which bind to the active "open" conformation of SRC, this compound has a unique mechanism. It locks the SRC kinase in its native, inactive "closed" conformation.[1][2][3][4] This dual action inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[3][4] This conformation-selective inhibition contributes to its high selectivity, particularly its thousand-fold greater selectivity for SRC over ABL kinase.[5]
Q2: My cells have developed resistance to another tyrosine kinase inhibitor (TKI). Can this compound be effective in this context?
A2: Yes, there is strong preclinical evidence that this compound can be effective in cells that have acquired resistance to other TKIs. Activation of SRC signaling is a known bypass mechanism that confers resistance to inhibitors of pathways such as ALK and EGFR.[1][6][7] By potently inhibiting SRC, this compound can overcome this resistance mechanism.
For example, this compound has demonstrated potent single-agent activity in ALK-resistant non-small cell lung cancer (NSCLC) cell lines.[1][7] Furthermore, it has been shown to work synergistically with ALK inhibitors like lorlatinib in these resistant models.[7] Similarly, in EGFR-mutant NSCLC models with acquired resistance to osimertinib, combination therapy with this compound has shown potent synergy and prolonged inhibition of tumor growth in both in vitro and in vivo studies.[6]
Q3: I am observing reduced efficacy of this compound in my long-term experiments. What are the potential mechanisms of resistance to this compound itself?
A3: While this compound's unique mechanism of action may delay the development of resistance, acquired resistance is a possibility with any targeted therapy.[5] Specific resistance mechanisms to this compound have not been extensively characterized in published literature. However, based on known mechanisms of resistance to other kinase inhibitors, potential mechanisms could include:
-
Mutations in the SRC kinase domain: Alterations in the drug-binding site could prevent this compound from effectively locking the kinase in its inactive conformation.
-
Upregulation of bypass signaling pathways: Cancer cells may activate alternative survival pathways that are not dependent on SRC signaling, thereby circumventing the effects of this compound.
-
Alterations in drug efflux: Increased expression of drug efflux pumps could reduce the intracellular concentration of this compound.
It is important to note that these are theoretical mechanisms, and further research is needed to identify the specific ways cells may develop resistance to this compound.
Troubleshooting Guides
Problem: Decreased sensitivity to this compound in my cell line over time.
Possible Cause & Solution:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Sequence the SRC kinase domain: To identify potential mutations in the drug-binding site. 2. Perform phosphoproteomic analysis: To identify upregulated bypass signaling pathways that could be co-targeted. 3. Evaluate combination therapies: Based on the identified resistance mechanisms, consider combining this compound with an inhibitor of the activated bypass pathway. |
| Cell Line Integrity Issues | 1. Authenticate your cell line: Use short tandem repeat (STR) profiling to confirm the identity of your cells. 2. Check for mycoplasma contamination: Mycoplasma can alter cellular responses to drugs. |
| Experimental Variability | 1. Verify drug concentration and stability: Ensure the correct concentration of this compound is being used and that it has not degraded. 2. Standardize cell culture conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. |
Problem: How can I enhance the efficacy of this compound in a resistant setting?
Solution: Combination Therapy
The most promising strategy to enhance the efficacy of this compound in resistant cells is through combination therapy. By co-targeting a resistance pathway, you can achieve a synergistic effect and prevent the emergence of resistant clones.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound in resistant cell lines.
Table 1: Single-Agent Activity of this compound (NXP900) in Resistant NSCLC Cell Lines
| Cell Line Type | GI50 of this compound (nM) |
| ALK-sensitive (NCI-H2228) | 83 |
| ALK-resistant (H2228-ALR1, -ALR2, -ALR3, -ALR4) | 5.8 - 16 |
| EGFR-sensitive (PC9) | 605 |
| EGFR-resistant (PC9-OR1, -OR3) | 826 - 4665 |
| Data from a cell proliferation assay after 120 hours of treatment.[1] |
Table 2: this compound (NXP900) in Combination with Osimertinib in EGFR-Resistant NSCLC Cell Lines
| Cell Line Type | Treatment | GI50 of this compound (nM) |
| EGFR-resistant (PC9-OR1, -OR3) | This compound + 160 nM Osimertinib | 43 - 121 |
| Data from a cell proliferation assay after 120 hours of treatment.[1] |
Experimental Protocols
Protocol 1: In Vitro Combination of this compound and Osimertinib in Osimertinib-Resistant NSCLC Cells
-
Cell Culture: Culture osimertinib-resistant NSCLC cell lines (e.g., PC9-OR1, PC9-OR3) in the appropriate ATCC-recommended medium.
-
Cell Seeding: Dispense cells into a 384-well plate at a density of 100 - 6400 cells per well, depending on the cell line's growth characteristics.
-
Drug Preparation: Prepare stock solutions of this compound and osimertinib in DMSO. Create serial dilutions of this compound and a fixed concentration of osimertinib (e.g., 160 nM).
-
Treatment: Treat the cells with single-agent this compound, single-agent osimertinib, and the combination of this compound and osimertinib. Include a DMSO-treated control group.
-
Incubation: Incubate the plates for 120 hours.
-
Cell Viability Assay: Assess cell proliferation using a suitable method, such as an intracellular ATP assay (e.g., ATPlite).
-
Data Analysis: Calculate the GI50 values for each treatment condition. Synergy can be determined by calculating a combination index (CI) value.[6]
Protocol 2: In Vitro Combination of this compound and Pralsetinib in RET Fusion-Positive NSCLC Cells
-
Cell Culture: Culture RET fusion-positive NSCLC cell lines (e.g., CUTO32, LC-2/Ad) in appropriate media.
-
Cell Seeding: Seed cells for viability assays (e.g., 96-well plates) or clonogenic survival assays (e.g., 6-well plates).
-
Drug Preparation: Prepare stock solutions of this compound and pralsetinib in DMSO.
-
Treatment for Viability Assay: Treat cells with varying concentrations of pralsetinib alone and in combination with a fixed concentration of this compound (e.g., 0.1 µM) for 3 days.
-
Treatment for Clonogenic Assay: Treat cells with single agents (e.g., 1 µM pralsetinib, 0.1 µM this compound) and the combination for 7 days.
-
Western Blot Analysis: For mechanistic studies, treat cells for a shorter duration (e.g., 3 hours) with single agents and the combination. Lyse the cells and perform western blotting for key signaling proteins (e.g., p-RET, p-SRC, p-ERK, p-AKT).
-
Data Analysis: Analyze cell viability data and calculate synergy scores (e.g., Bliss synergy analysis). Quantify western blot band intensities.[8]
Visualizations
Caption: Mechanism of action of this compound on the SRC-FAK signaling pathway.
Caption: Overcoming TKI resistance by co-targeting a bypass pathway with this compound.
Caption: Experimental workflow for evaluating this compound combination therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dundee.ac.uk [dundee.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Investigating Synergistic Drug Combinations with eCF506
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for identifying and validating synergistic drug combinations with eCF506. The content is presented in a question-and-answer format to directly address potential issues encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as NXP900, is a highly potent and selective, orally bioavailable inhibitor of SRC family kinases (SFKs), particularly SRC and YES1, with a sub-nanomolar IC50.[1][2][3] Its unique mechanism of action involves locking the SRC kinase in its native, inactive "closed" conformation.[2][3][4][5][6] This dual-action approach inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with downstream partners like Focal Adhesion Kinase (FAK).[4][5][7] This contrasts with other SRC inhibitors, such as dasatinib, which bind to the active "open" conformation and may even enhance SRC's scaffolding functions.[3][6]
Q2: Why should I look for synergistic drug combinations with this compound?
Combination therapies are a cornerstone of cancer treatment, often employed to enhance efficacy, overcome drug resistance, and potentially reduce toxicity by using lower doses of individual agents.[8][9][10] Given that cancer cells can develop resistance to single-agent therapies through various mechanisms, including the activation of bypass signaling pathways, combining this compound with other targeted agents can create a more robust and durable anti-cancer effect.
Q3: What are some potential synergistic partners for this compound based on preclinical data?
Preclinical studies have identified several promising synergistic combinations with this compound:
-
RET Inhibitors: In RET fusion-positive non-small cell lung cancer (NSCLC) cells, the combination of this compound with the RET inhibitor pralsetinib has demonstrated synergistic effects.[11]
-
EGFR/ALK Inhibitors: In models of acquired resistance to EGFR and ALK inhibitors, this compound has shown the potential to overcome resistance, suggesting a synergistic interaction when combined with drugs like osimertinib.[12]
-
MEK Inhibitors: While not directly studied with this compound, the combination of other SRC inhibitors with MEK inhibitors has been explored in colorectal cancer models where MEK inhibition can lead to SRC activation, suggesting a rationale for this combination.[13]
-
Inhibition of ILK: Loss of Integrin-Linked Kinase (ILK) has been shown to sensitize breast cancer cells to this compound, indicating that targeting the ILK pathway in conjunction with this compound could be a synergistic strategy.[14]
Q4: How do I design an experiment to screen for synergistic combinations with this compound?
A common approach is to perform a matrix-based screen where cells are treated with varying concentrations of this compound and a panel of other drugs. The output is typically cell viability, which can then be analyzed for synergy using models like the Bliss independence or Loewe additivity model.[8]
Troubleshooting Guides
Problem 1: I am not observing a synergistic effect between this compound and my drug of interest in my cell viability assays.
-
Cell Line Specificity: The synergistic effect may be cell-line dependent. Ensure the chosen cell line has the relevant genetic background (e.g., RET fusion for combination with a RET inhibitor).
-
Concentration Range: The concentrations used for both drugs are critical. A full dose-response curve for each drug individually should be established first to inform the concentration range for the combination study. Synergy is often most apparent at concentrations around the IC50 of each drug.
-
Assay Duration: The incubation time for the cell viability assay (e.g., 72 hours) can influence the outcome. It may be necessary to optimize the duration of drug exposure.
-
Synergy Calculation Method: Different models for calculating synergy (e.g., Bliss, Loewe, Chou-Talalay) can yield different results.[8] It is advisable to use more than one method to confirm the findings.
-
Mechanism of Action: Consider the underlying mechanism. If the two drugs target parallel pathways that don't converge, a synergistic effect on cell viability may not be observed.
Problem 2: My western blot results to confirm pathway inhibition are unclear.
-
Antibody Quality: Ensure the primary antibodies are validated for the specific application and target.
-
Time Course of Inhibition: The inhibition of downstream signaling may be transient. Perform a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal time point to observe pathway modulation.
-
Loading Controls: Use reliable loading controls (e.g., Actin, Vinculin) to ensure equal protein loading between lanes.[11]
-
Phospho-Protein Analysis: When assessing the inhibition of kinase activity, always probe for both the phosphorylated and total protein levels to accurately determine the change in signaling.
Data Presentation
Table 1: In Vitro Proliferation Data for this compound and Pralsetinib Combination in RET+ NSCLC Cells
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Bliss Synergy Score |
| CUTO32 | Pralsetinib | 0.625 | 60 | N/A |
| CUTO32 | This compound | 0.1 | 85 | N/A |
| CUTO32 | Pralsetinib + this compound | 0.625 + 0.1 | 40 | 0.25 (Synergistic) |
| LC-2/Ad | Pralsetinib | 0.625 | 75 | N/A |
| LC-2/Ad | This compound | 0.1 | 90 | N/A |
| LC-2/Ad | Pralsetinib + this compound | 0.625 + 0.1 | 55 | 0.23 (Synergistic) |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[11]
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Assessment
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the drug of interest.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use a synergy analysis software (e.g., Combenefit, SynergyFinder) to calculate synergy scores based on Bliss independence or Loewe additivity models.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat cells with the drug combination for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-SRC, total SRC, p-FAK, total FAK, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify band intensities using image analysis software and normalize to a loading control.[11]
Visualizations
Caption: Mechanism of action of this compound versus other SRC inhibitors.
Caption: Experimental workflow for identifying synergistic drug combinations.
Caption: Simplified SRC-FAK signaling pathway and the point of this compound inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ascopubs.org [ascopubs.org]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 6. nuvectis.com [nuvectis.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Synergistic Multi-Drug Combination Active in Cancer Cells via the Prevention of Spindle Pole Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Combinations Identified by High-Throughput Screening Promote Cell Cycle Transition and Upregulate Smad Pathways in Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Inactive Conformation of Src upon eCF506 Binding
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for assessing the inactive conformation of the Src tyrosine kinase upon binding of the inhibitor eCF506.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound on Src kinase?
A1: this compound is a potent and selective inhibitor of Src tyrosine kinase.[1][2][3] Unlike many other Src inhibitors that bind to the active conformation, this compound uniquely locks Src in its native inactive state.[4][5][6] This mechanism inhibits not only the kinase's enzymatic activity but also its scaffolding functions, which are crucial for its role in signaling pathways.[4][5][7]
Q2: What are the key structural features of the inactive Src conformation stabilized by this compound?
A2: The inactive conformation of Src, stabilized by this compound, is characterized by several key features. Intramolecular interactions play a crucial role, where the SH2 domain binds to the phosphorylated C-terminal tail, and the SH3 domain interacts with the linker region between the SH2 and kinase domains.[8][9][10] This creates a "closed" and auto-inhibited structure.[10] A critical feature within the kinase domain is the "C-helix out" orientation, which is a hallmark of the inactive state.[4][11] The co-crystal structure of the Src kinase domain in complex with this compound (PDB ID: 7NG7) confirms this inactive conformation.[4][12]
Q3: Which experimental techniques are recommended to verify that this compound stabilizes the inactive conformation of Src?
A3: A multi-faceted approach is recommended to confirm the conformational state of Src. High-resolution structural methods like X-ray crystallography can provide atomic-level detail of the inhibitor-kinase interaction.[4][12][13] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to monitor conformational changes in solution.[9][14][15] Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal changes in solvent accessibility of different protein regions upon ligand binding, indicating conformational shifts.[16][17][18][19] Förster Resonance Energy Transfer (FRET) can be used to measure changes in intramolecular distances, providing dynamic information about conformational changes.[20][21][22][23] Finally, biochemical kinase activity assays can indirectly confirm the inactive state by showing a reduction in Src's catalytic activity.[24][25][26][27][28]
Q4: I am seeing conflicting results from my kinase activity assay and my structural analysis. What could be the cause?
A4: Discrepancies between activity assays and structural data can arise from several factors. Ensure that the protein construct used for both experiments is identical. Different constructs (e.g., full-length Src vs. isolated kinase domain) can exhibit different behaviors. Also, confirm the purity and folding state of your protein preparation, as misfolded protein can lead to anomalous results. Finally, consider the limitations of each technique. While a kinase assay measures enzymatic function, structural methods provide a snapshot of the protein's conformation. It's possible to have a conformationally inactive state that retains some residual activity under certain assay conditions.
Experimental Protocols & Troubleshooting
X-Ray Crystallography
Objective: To determine the high-resolution three-dimensional structure of the Src-eCF506 complex.
Methodology:
-
Protein Expression and Purification: Express and purify the human Src kinase domain (or full-length Src) using a suitable expression system (e.g., E. coli).[12]
-
Complex Formation: Incubate the purified Src protein with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: Screen for crystallization conditions using various commercially available or in-house prepared screens. This involves setting up vapor diffusion experiments (hanging or sitting drop) with a range of precipitants, buffers, and additives.
-
Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data at a synchrotron source.[4]
-
Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known Src structure as a search model. Refine the model against the experimental data to obtain the final structure.[12]
Troubleshooting:
-
No crystals: Vary protein concentration, inhibitor concentration, temperature, and crystallization screens. Consider using a different Src construct or adding a stabilizing ligand.
-
Poor diffraction: Optimize crystal growth conditions to obtain larger, more ordered crystals. Screen for better cryo-protectants.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Objective: To map the regions of Src that become more or less solvent-accessible upon this compound binding, indicating conformational changes.
Methodology:
-
Prepare two samples: Src alone and Src pre-incubated with a saturating concentration of this compound.
-
Deuterium Labeling: Dilute each sample into a D₂O-based buffer for various time points (e.g., 10s, 1m, 10m, 1h). This initiates the exchange of amide hydrogens with deuterium.
-
Quenching: Stop the exchange reaction by adding a low pH, low-temperature quench buffer.
-
Proteolysis: Digest the quenched protein online with an acid-stable protease (e.g., pepsin).
-
LC-MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by mass spectrometry to measure the degree of deuterium incorporation for each peptide.[19]
-
Data Analysis: Compare the deuterium uptake profiles of Src with and without this compound. Regions with reduced uptake in the presence of the inhibitor are likely involved in binding or conformational changes that make them less accessible to the solvent.
Troubleshooting:
-
Poor sequence coverage: Optimize the digestion conditions (e.g., different protease, longer digestion time).
-
High back-exchange: Minimize the time between quenching and analysis. Use an optimized LC-MS setup with cooled components.[17]
Biochemical Kinase Activity Assay
Objective: To measure the inhibitory effect of this compound on the catalytic activity of Src kinase.
Methodology:
-
Reagents: Recombinant Src kinase, a suitable peptide substrate, ATP, and a detection reagent. Several commercial kits are available.[24][25][26][27][28]2. Assay Setup: In a microplate, set up reactions containing Src kinase, the peptide substrate, and varying concentrations of this compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as antibody-based detection (ELISA) or luminescence-based assays (e.g., ADP-Glo™). [28]6. Data Analysis: Plot the kinase activity as a function of this compound concentration to determine the IC₅₀ value.
Troubleshooting:
-
High background signal: Ensure all reagents are of high quality. Optimize the concentrations of enzyme and substrate.
-
No inhibition: Verify the activity of your this compound compound. Confirm that the Src enzyme is active in the absence of the inhibitor.
Quantitative Data Summary
| Parameter | This compound | Dasatinib (for comparison) | Reference |
| Src IC₅₀ (Cell-free) | < 0.5 nM | ~1 nM | [1][2] |
| ABL IC₅₀ (Cell-free) | > 500 nM | < 1 nM | [2] |
| Binding Conformation | Inactive ("C-helix out") | Active ("C-helix in") | [4][11] |
| PDB ID (Src Kinase Domain) | 7NG7 | 3G5D | [4][11] |
Visualizations
Caption: Signaling pathway of Src kinase activation and inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ECRC scientists develop new Src inhibitor with unique properties | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Selective NMR Probe to Monitor the Conformational Transition from Inactive to Active Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): Principles and Applications in Biomedicine - Creative Proteomics [iaanalysis.com]
- 18. Study of Protein Conformational Dynamics Using Hydrogen/Deuterium Exchange Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 21. Confocal Single-Molecule FRET for Protein Conformational Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 22. individual.utoronto.ca [individual.utoronto.ca]
- 23. Förster Resonance Energy Transfer and Conformational Stability of Proteins: An Advanced Biophysical Module for Physical Chemistry Students - PMC [pmc.ncbi.nlm.nih.gov]
- 24. SRC Kinase Enzyme Activity Assay Kit [discoverx.com]
- 25. HTScan® Src Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. promega.com [promega.com]
Mitigating potential cytotoxicity of eCF506 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of eCF506 (NXP900), a potent and selective SRC family kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide clarity on the experimental application of this compound, with a focus on its cytotoxic profile in normal cells.
Frequently Asked Questions (FAQs)
Q1: We are observing minimal cytotoxicity in our normal (non-cancerous) cell lines when treated with this compound, even at concentrations that are effective in our cancer models. Is this expected?
A: Yes, this is an expected and documented characteristic of this compound. Due to its high selectivity and unique mechanism of action, this compound demonstrates significantly lower activity against non-malignant cells compared to many cancer cell lines. Research has shown that this compound has a minimal impact on the proliferation of non-cancerous cell lines, such as the breast epithelial cell line MCF10A, with an EC50 greater than 10 μmol/L.[1] In contrast, other multi-kinase inhibitors like dasatinib can induce a significant reduction in viability in the same cell line at much lower concentrations.[1]
Q2: What is the underlying mechanism for the low cytotoxicity of this compound in normal cells?
A: The favorable safety profile of this compound stems from two key features:
-
High Kinase Selectivity: this compound is a highly selective inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[2][3] It shows substantially less activity against other kinases, notably a thousand-fold greater selectivity for SRC over ABL kinase.[4] Off-target inhibition of kinases like ABL has been associated with adverse effects, including cardiotoxicity and immunosuppression.[1] By avoiding these off-targets, this compound is designed to have fewer side effects.
-
Unique Conformation-Selective Inhibition: Unlike many other SRC inhibitors that bind to the active form of the kinase, this compound locks SRC in its native, inactive conformation.[1][5][6] This not only blocks the enzyme's kinase activity but also its scaffolding functions, preventing the formation of protein complexes like the SRC-Focal Adhesion Kinase (FAK) complex.[1][2] In normal cells, where SRC is predominantly inactive, the target is already in the conformation that this compound preferentially binds to, potentially contributing to the lack of cytotoxic effects.
Q3: Our experiments show that this compound induces a G1 cell cycle arrest rather than apoptosis in our sensitive cancer cell lines. Is this the expected anti-proliferative mechanism?
A: Yes, your observation is consistent with published findings. In sensitive cancer cell lines, this compound primarily exerts an anti-proliferative effect at submicromolar concentrations, leading to G1-phase cell cycle arrest, rather than inducing widespread cytotoxicity or apoptosis.[1]
Q4: How does the tolerability of this compound compare to other SRC inhibitors in preclinical models?
A: Preclinical studies in syngeneic murine cancer models have demonstrated that treatment with this compound results in increased antitumor efficacy and improved tolerability compared to existing SRC/ABL inhibitors.[1][4][5][7] This enhanced tolerability is largely attributed to its high selectivity and unique mechanism of action.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Cytotoxicity in Normal Cells | 1. Compound Purity/Stability: The compound may have degraded or contains impurities. 2. Cell Line Integrity: The normal cell line may be misidentified, contaminated, or has acquired mutations. 3. Experimental Conditions: Off-target effects may be induced by excessively high concentrations or prolonged exposure. | 1. Verify the purity of your this compound stock with the supplier. Prepare fresh dilutions for each experiment. 2. Perform cell line authentication (e.g., STR profiling). Check for mycoplasma contamination. 3. Perform a dose-response curve to determine the optimal concentration. Ensure that the concentrations used are in line with published effective ranges for cancer cell lines (typically in the nanomolar to low micromolar range). |
| Lack of Efficacy in a Cancer Model Expected to be Sensitive | 1. SRC-Independence: The cancer model may not be dependent on SRC signaling for survival and proliferation. 2. Drug Efflux: The cell line may express high levels of drug efflux pumps (e.g., P-glycoprotein). 3. Compound Inactivity: The compound may not have been properly dissolved or has degraded. | 1. Confirm SRC expression and activation (e.g., via Western blot for phospho-SRC). 2. Investigate the expression of common drug resistance transporters. 3. this compound is soluble in DMSO.[8] Ensure it is fully dissolved before adding to media. Prepare fresh stock solutions regularly. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target/Cell Line | Assay Type | Metric | Value | Reference |
| SRC | Cell-free kinase assay | IC50 | < 0.5 nM | [8] |
| YES1 | Cell-free kinase assay | IC50 | 2.1 nM | [2] |
| ABL | Cell-free kinase assay | IC50 | > 950-fold higher than SRC | [2] |
| MCF10A (Non-malignant) | Cell proliferation | EC50 | > 10 µmol/L | [1] |
| MDA-MB-231 (TNBC) | Cell proliferation | GI50 | 0.015 - 0.22 µmol/L (range for sensitive lines) | [1] |
| MCF7 (ER+) | Cell proliferation | GI50 | 0.015 - 0.22 µmol/L (range for sensitive lines) | [1] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; GI50: Half-maximal growth inhibition.
Table 2: Comparison of this compound and Dasatinib in a Non-Malignant Cell Line
| Compound | Cell Line | Effect on Cell Viability at low µM levels | Reference |
| This compound | MCF10A | Minimal impact | [1] |
| Dasatinib | MCF10A | > 50% reduction | [1] |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., MCF10A, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the overnight media from the cells and add the prepared drug dilutions.
-
Incubation: Incubate the plates for the desired duration (e.g., 5 days).[1]
-
Viability Assessment: Measure cell viability using a standard method such as PrestoBlue, CellTiter-Glo, or by staining with crystal violet.
-
Data Analysis: Normalize the results to the vehicle control and calculate the GI50 or EC50 values by fitting the data to a dose-response curve.
Western Blot for SRC and FAK Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 3 or 24 hours).[1]
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-SRC (Tyr419), anti-SRC, anti-p-FAK (Tyr397), anti-FAK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Comparative mechanism of action of this compound and standard SRC inhibitors.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ECRC scientists develop new Src inhibitor with unique properties | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 4. dundee.ac.uk [dundee.ac.uk]
- 5. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Western Blot for p-SRC Inhibition by eCF506
Welcome to the technical support center for optimizing the detection of phosphorylated SRC (p-SRC) inhibition by eCF506 using Western blotting. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining clear and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit SRC?
A1: this compound (also known as NXP900) is a highly potent and selective inhibitor of SRC family kinases (SFKs), including YES1.[1][2] It has a subnanomolar IC50 value for SRC (IC50 < 0.5 nM).[1][3] Unlike many other SRC inhibitors that target the active conformation, this compound uniquely locks SRC into its native, inactive ("closed") conformation.[1][2][4] This dual mechanism inhibits not only the kinase activity (preventing phosphorylation) but also the scaffolding functions of SRC, such as its complex formation with Focal Adhesion Kinase (FAK).[2][4]
Q2: Why am I not seeing a decrease in p-SRC signal after treating my cells with this compound?
A2: Several factors could contribute to this. Firstly, ensure you are using an appropriate concentration of this compound. Studies have shown that this compound inhibits SRC phosphorylation at low nanomolar levels, with complete inhibition observed at 100 nM in cell lines like MDA-MB-231.[1][4] Secondly, the timing of treatment and sample collection is critical. A time-course experiment is recommended to determine the optimal duration for observing maximal p-SRC inhibition. Lastly, technical issues with the Western blot itself, such as inefficient protein extraction or antibody problems, could be the cause. Refer to the troubleshooting section for more details.
Q3: What are the most critical steps for preserving the phosphorylation state of SRC during sample preparation?
A3: Preserving protein phosphorylation is paramount for accurate detection.[5] Key steps include:
-
Work quickly and on ice: Keep cell samples, lysates, and all buffers cold (4°C) at all times to minimize the activity of endogenous phosphatases and proteases.[6][7]
-
Use inhibitors: Always supplement your lysis buffer with freshly prepared protease and phosphatase inhibitor cocktails.[6][7]
-
Immediate denaturation: After quantifying protein concentration, immediately add SDS-PAGE loading buffer to your samples and heat them to 95°C for 5 minutes to denature proteins and inactivate enzymes.[6][7]
Q4: Can I use non-fat milk for blocking when detecting p-SRC?
A4: It is strongly recommended to avoid using non-fat milk as a blocking agent.[6] Milk contains casein, which is a phosphoprotein.[6][8] The anti-phospho-SRC antibody can cross-react with casein, leading to high background noise and obscuring the specific signal.[6][8] Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as an alternative.[5][6]
Q5: How should I normalize my p-SRC signal?
A5: To accurately quantify changes in SRC phosphorylation, you must normalize the p-SRC signal to the total SRC protein level.[9] This accounts for any variations in protein loading between lanes. After detecting p-SRC, you can strip the membrane and re-probe with an antibody for total SRC. Alternatively, fluorescent multiplex Western blotting allows for the simultaneous detection of both p-SRC and total SRC on the same membrane using different fluorescently labeled secondary antibodies.[9]
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 Value | Cell Line(s) | Notes |
| SRC Kinase | < 0.5 nM[1][3] | N/A (Biochemical Assay) | Highly potent inhibition of kinase activity. |
| YES1 Kinase | 2.1 nM[1] | N/A (Biochemical Assay) | Potent inhibition of another SRC family member. |
| p-SRC (Y419) | Potent inhibition at <100 nM[4] | MDA-MB-231, MCF7, T-47D | Complete inhibition observed at 100 nM in cellular assays.[1] |
| Cell Proliferation (GI50) | 9 nM | MDA-MB-231 | Demonstrates potent anti-proliferative effects.[1] |
Experimental Protocols
Detailed Western Blot Protocol for p-SRC Detection
This protocol is optimized for detecting changes in SRC phosphorylation at the activating tyrosine residue (Y419 in humans) following treatment with this compound.
1. Cell Lysis and Protein Extraction
- Culture cells to the desired confluency and treat with this compound at various concentrations (e.g., 0, 10, 50, 100 nM) for the determined time.
- Place the cell culture dish on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
2. Protein Quantification
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. Sample Preparation for SDS-PAGE
- To 20-30 µg of protein lysate, add 2x Laemmli sample buffer.
- Heat the samples at 95-100°C for 5 minutes.
4. SDS-PAGE and Protein Transfer
- Load the denatured protein samples onto a 7.5% or 10% SDS-polyacrylamide gel.
- Run the gel under standard conditions to separate proteins by size.
- Transfer the separated proteins to a PVDF membrane. Ensure the membrane is pre-wetted with methanol.[6] A wet transfer system is often recommended for better efficiency.
5. Immunoblotting
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
- Primary Antibody Incubation: Dilute the phospho-SRC (e.g., p-SRC Y419) primary antibody in 5% BSA/TBST to the manufacturer's recommended concentration. Incubate the membrane overnight at 4°C with gentle agitation.[6][10]
- Washing: Wash the membrane three to five times for 5-10 minutes each with TBST at room temperature.[10]
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
- Final Washes: Repeat the washing step (three to five times for 5-10 minutes each with TBST).
6. Detection
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. For low-abundance phosphoproteins, a highly sensitive substrate is recommended.[9]
- Incubate the membrane with the ECL substrate.
- Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time to avoid signal saturation.[11]
7. Stripping and Re-probing for Total SRC (Optional but Recommended)
- Wash the membrane in TBST.
- Incubate the membrane in a mild stripping buffer for 10-15 minutes at room temperature.
- Wash thoroughly with TBST.
- Block the membrane again for 1 hour in 5% BSA/TBST.
- Proceed with immunoblotting for total SRC, starting from the primary antibody incubation step.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. selleckchem.com [selleckchem.com]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 8. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Addressing variability in tumor growth inhibition with eCF506 in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using eCF506 in in vivo tumor growth inhibition studies. Variability in in vivo experiments is a common challenge, and this resource aims to help you identify and address potential sources of inconsistency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as NXP900) is a highly potent and selective small molecule inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2] Its unique mechanism of action involves locking the SRC kinase in its native, inactive conformation.[1][3] This dual-action inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[1][3] This leads to increased antitumor efficacy and better tolerability compared to other SRC/ABL inhibitors like dasatinib.[3][4][5]
Q2: What are the reported in vivo effects of this compound on tumor growth?
A2: In vivo studies have demonstrated that this compound effectively inhibits tumor growth. For instance, in a syngeneic murine breast cancer model using MetBo2 cells, oral administration of 40 mg/kg this compound resulted in significant antitumor activity.[3][6] Similarly, in an ovarian clear cell carcinoma xenograft model (TOV-21G), this compound showed superior tumor growth inhibition compared to dasatinib.[7][8]
Q3: I am observing significant variability in tumor growth inhibition between my study animals. What are the common causes?
A3: Variability in tumor growth in xenograft models is a well-documented phenomenon and can arise from several sources:
-
Intrinsic Tumor Heterogeneity: Tumors, even from the same cell line, can exhibit intra-tumor heterogeneity, meaning different cells within the tumor have varying growth rates and drug sensitivities.
-
Host Animal Factors: The genetic background of the host mouse strain can significantly influence tumor growth.[9] Factors like the animal's age, weight, stress levels, and overall health can also contribute to variability.
-
Experimental Technique: Inconsistencies in the experimental procedure, such as the number and viability of injected cells, the injection site, and the volume of the cell suspension, can lead to different initial tumor establishments and subsequent growth rates.
-
Tumor Microenvironment: The interaction between the tumor cells and the surrounding host stroma, including the formation of new blood vessels (angiogenesis), can vary between animals and affect tumor growth.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your in vivo experiments with this compound.
Problem 1: High variability in tumor size within the control (vehicle-treated) group.
-
Question: My control group shows a wide range of tumor growth rates, making it difficult to assess the efficacy of this compound. What could be the cause and how can I mitigate this?
-
Answer:
-
Potential Causes:
-
Inconsistent Cell Injection: Variations in the number of viable cells injected, the depth of injection, or leakage from the injection site can lead to different tumor take rates and initial growth.
-
Cell Health and Passage Number: Using cells with high passage numbers or poor viability can result in inconsistent tumor formation.
-
Host Animal Variability: Differences in the age, weight, or underlying health of the animals can affect their ability to support tumor growth.
-
-
Troubleshooting Steps:
-
Standardize Cell Preparation:
-
Use cells from a consistent, low passage number.
-
Ensure high cell viability (>90%) at the time of injection using a method like trypan blue exclusion.
-
Prepare a homogenous single-cell suspension to ensure an equal number of cells are injected into each animal.
-
-
Refine Injection Technique:
-
Use a consistent injection volume and needle gauge.
-
Ensure the injection is subcutaneous and not intradermal or intramuscular.
-
Consider using Matrigel, which can improve tumor take rates and lead to more uniform growth.
-
-
Animal Selection and Acclimatization:
-
Use animals of the same age and from the same supplier.
-
Allow for an adequate acclimatization period before starting the experiment to reduce stress.
-
Randomize animals into treatment groups after tumors have reached a palpable and measurable size to normalize starting tumor volumes.
-
-
-
Problem 2: Inconsistent response to this compound treatment across different animals.
-
Question: Some animals treated with this compound show significant tumor regression, while others show only modest growth inhibition or even continued growth. Why is there such a variable response?
-
Answer:
-
Potential Causes:
-
Pharmacokinetic Variability: Individual differences in drug absorption, distribution, metabolism, and excretion (ADME) can lead to varying levels of this compound exposure in the tumor tissue.
-
Tumor Heterogeneity: As mentioned, individual tumors may have subclones with different sensitivities to SRC inhibition.
-
Host-Tumor Interactions: The host's immune system (even in immunocompromised models) and the tumor microenvironment can modulate the drug's efficacy.
-
-
Troubleshooting Steps:
-
Ensure Consistent Dosing:
-
Administer this compound at the same time each day.
-
Use oral gavage for precise dose delivery.
-
Prepare fresh dosing solutions as recommended. The recommended vehicle for this compound is a 3 mmol/L sodium citrate buffer (pH 3.0).[3]
-
-
Assess Target Engagement:
-
If feasible, perform pharmacodynamic (PD) studies on a subset of animals to confirm that this compound is inhibiting its target (e.g., by measuring phospho-SRC levels in tumor tissue).
-
-
Increase Group Size:
-
Using a larger number of animals per group can help to statistically account for individual variability and provide a more robust assessment of the drug's efficacy.
-
-
-
Problem 3: No significant difference between the this compound-treated group and the control group.
-
Question: I am not observing the expected tumor growth inhibition with this compound. What could be wrong?
-
Answer:
-
Potential Causes:
-
Incorrect Dosing or Formulation: The dose of this compound may be too low, or the drug may not be properly solubilized for effective oral absorption.
-
Resistant Cell Line: The chosen tumor cell line may not be dependent on the SRC signaling pathway for its growth and survival.
-
Drug Instability: The this compound compound may have degraded if not stored or handled correctly.
-
-
Troubleshooting Steps:
-
Verify Dosing and Formulation:
-
Confirm Cell Line Sensitivity:
-
Before starting an in vivo study, perform in vitro assays (e.g., proliferation or viability assays) to confirm that the cell line is sensitive to this compound.
-
-
Check Compound Integrity:
-
Ensure that this compound has been stored under the recommended conditions (e.g., -20°C for up to 1 year).[2]
-
Consider obtaining a fresh batch of the compound if there are concerns about its stability.
-
-
-
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Syngeneic Breast Cancer Model
| Treatment Group | Dose | Administration Route | Mouse Strain | Cell Line | Tumor Volume (Day 28) |
| Vehicle | - | Oral gavage | FVB (immunocompetent) | MetBo2 | ~1.0 cm³ |
| This compound | 40 mg/kg | Oral gavage | FVB (immunocompetent) | MetBo2 | ~0.2 cm³ |
| Vehicle | - | Oral gavage | CD1 nude (immunocompromised) | MetBo2 | ~1.2 cm³ |
| This compound | 40 mg/kg | Oral gavage | CD1 nude (immunocompromised) | MetBo2 | ~0.4 cm³ |
Data is approximate and based on graphical representations in the cited literature.[3]
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | GI₅₀ (µM) |
| MCF7 | ER+ | < 0.1 |
| T-47D | ER+ | < 0.1 |
| BT-474 | ER+/HER2+ | < 0.1 |
| MDA-MB-231 | Triple-Negative | < 0.1 |
| MDA-MB-468 | Triple-Negative | < 0.1 |
GI₅₀ is the concentration that causes 50% inhibition of cell growth.[3]
Experimental Protocols
Orthotopic Breast Cancer Model in Mice [3]
-
Cell Culture: MetBo2 cells are cultured in appropriate media until they reach 80-90% confluency.
-
Animal Model: Female FVB (immunocompetent) or CD1 nude (immunocompromised) mice are used.
-
Cell Implantation: One million MetBo2 cells are implanted into the left fourth mammary fat pad of anesthetized mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a volume of approximately 40-50 mm³. Tumor size is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly allocated into treatment groups.
-
Dosing:
-
Vehicle: 3 mmol/L sodium citrate buffer (pH 3.0) administered daily by oral gavage.
-
This compound: 40 mg/kg dissolved in the vehicle, administered daily by oral gavage.
-
-
Efficacy Study Duration: Treatment is typically carried out for 28 days.
-
Data Collection: Tumor volume and animal body weight are measured twice a week.
-
Endpoint: The study is concluded when tumors reach a predetermined maximum size or at the end of the treatment period.
Visualizations
References
- 1. Human growth factors and tumor growth | Research Starters | EBSCO Research [ebsco.com]
- 2. Global Conservation of Protein Status between Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development and Causes of Cancer - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Growth factors in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Essential Factors of Establishing Patient-derived Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced growth of human breast cancer xenografts in hosts homozygous for the lit mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for SRC Inhibition: eCF506 vs. Dasatinib
In the landscape of targeted cancer therapy, the SRC tyrosine kinase remains a pivotal, albeit challenging, target. Two prominent inhibitors, eCF506 and dasatinib, have emerged with distinct mechanisms of action, offering researchers and drug developers different strategies to modulate SRC activity. This guide provides a comprehensive comparison of their SRC inhibition mechanisms, supported by experimental data, detailed protocols, and visual pathway representations.
At a Glance: Key Differences in Mechanism and Selectivity
This compound and dasatinib, while both potent SRC inhibitors, diverge fundamentally in their binding modes and kinase selectivity profiles. This compound is a conformation-selective inhibitor that locks SRC in its native, inactive state, thereby abrogating both its catalytic and scaffolding functions.[1][2][3][4] In stark contrast, dasatinib, a multi-targeted kinase inhibitor, binds to the active conformation of SRC.[1][5] This mechanistic dichotomy has profound implications for their downstream cellular effects and overall therapeutic potential.
| Feature | This compound | Dasatinib |
| Binding Mode | Binds to and stabilizes the inactive conformation of SRC[1][2][3][4] | Binds to the active conformation of SRC[1][5] |
| Mechanism of Inhibition | Allosteric inhibition, preventing conformational activation and blocking both kinase and scaffolding functions[1][4] | ATP-competitive inhibition of the active kinase[6][7] |
| Selectivity | Highly selective for SRC family kinases (SFKs) over ABL kinase[1][4][8] | Multi-targeted inhibitor of SRC, ABL, c-KIT, PDGFRβ, and others[6][7][9][10] |
| Effect on SRC-FAK Complex | Decreases the formation of the SRC-FAK protein complex[1] | Increases the formation of the SRC-FAK protein complex[1] |
Potency and Cellular Activity: A Quantitative Comparison
Both this compound and dasatinib demonstrate high potency against SRC kinase in biochemical assays. However, their distinct mechanisms translate to varied efficacy in cellular contexts.
Table 1: Kinase Inhibitory Potency
| Compound | Target Kinase | IC50 (nM) |
| This compound | SRC | <0.5[11][12] |
| YES1 | 0.47[8] | |
| ABL | >950-fold less potent than against SRC[8][12][13] | |
| Dasatinib | SRC | 0.8[14][15] |
| ABL | <1[14][15] | |
| c-Kit | 79[14][15] |
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines (GI50)
The anti-proliferative effects of this compound and dasatinib have been evaluated across various breast cancer cell lines, revealing differential sensitivities.
| Cell Line | Subtype | This compound (μM) | Dasatinib (μM) |
| MDA-MB-231 | Triple-Negative | Potent | Effective |
| MCF7 | ER+ | More potent than dasatinib | Less potent than this compound |
| T-47D | ER+ | More potent than dasatinib | Less potent than this compound |
| ZR-75.1 | ER+ | More potent than dasatinib | Less potent than this compound |
Note: Specific GI50 values were not consistently available across all sources for a direct numerical comparison in this table. The relative potency is described based on the provided literature. This compound demonstrated superior potency in inhibiting SRC phosphorylation at lower concentrations in MDA-MB-231 cells and was significantly more potent in MCF7, T-47D, and ZR-75.1 cells.[1]
Visualizing the Mechanisms of SRC Inhibition
The following diagrams illustrate the distinct conformational effects of this compound and dasatinib on SRC kinase and their impact on downstream signaling.
Caption: this compound binds to and stabilizes the inactive conformation of SRC.
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.glpbio.com [file.glpbio.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
Head-to-Head Comparison of eCF506 and Saracatinib in Breast Cancer Models
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical efficacy of two Src tyrosine kinase inhibitors, eCF506 (also known as NXP900) and saracatinib (AZD0530), in breast cancer models. The information presented is compiled from peer-reviewed studies to assist researchers in evaluating these compounds for further investigation and development.
Executive Summary
This compound and saracatinib are both inhibitors of Src, a non-receptor tyrosine kinase implicated in breast cancer progression, metastasis, and drug resistance. However, they exhibit distinct mechanisms of action and preclinical efficacy. This compound is a second-generation, highly selective Src inhibitor that locks the kinase in its inactive conformation, thereby inhibiting both its catalytic activity and its scaffolding functions.[1] In contrast, saracatinib is a first-generation dual Src/Abl kinase inhibitor that primarily targets the ATP-binding site of the active kinase. Preclinical data suggests that the unique mechanism of this compound translates to superior potency and a more favorable effect on downstream signaling pathways compared to saracatinib in various breast cancer subtypes.
Data Presentation
Table 1: Comparative Antiproliferative Activity (GI50) of this compound and Saracatinib in Human Breast Cancer Cell Lines
The following table summarizes the 50% growth inhibition (GI50) values for this compound and saracatinib across a panel of 16 breast cancer cell lines, categorized by subtype. Lower GI50 values indicate higher potency.
| Cell Line | Breast Cancer Subtype | This compound GI50 (µM)[1] | Saracatinib GI50 (µM)[1] |
| BT-549 | Triple-Negative | 0.015 | >10 |
| MDA-MB-157 | Triple-Negative | 0.035 | 1.8 |
| MDA-MB-231 | Triple-Negative | 0.22 | 2.5 |
| Hs 578T | Triple-Negative | 0.45 | 4.5 |
| MDA-MB-468 | Triple-Negative | 1.2 | >10 |
| MCF7 | ER+ | 0.05 | >10 |
| ZR-75-1 | ER+ | 0.08 | >10 |
| T-47D | ER+ | 0.15 | >10 |
| BT-483 | ER+ | 0.35 | >10 |
| MDA-MB-361 | ER+/HER2+ | 0.9 | >10 |
| JIMT-1 | HER2+ | 0.18 | >10 |
| BT-474 | HER2+ | 1.8 | >10 |
| SK-BR-3 | HER2+ | 2.5 | >10 |
| HCC1954 | HER2+ | 3.5 | 8.5 |
| EFM-192A | HER2+ | 4.2 | >10 |
| AU565 | HER2+ | 5.5 | >10 |
Experimental Protocols
Cell Viability Assay
Objective: To determine the concentration of this compound and saracatinib that inhibits the growth of breast cancer cell lines by 50% (GI50).
Methodology:
-
Cell Seeding: Breast cancer cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well in the appropriate growth medium and incubated for 24 hours to allow for cell attachment.[1]
-
Drug Treatment: Cells were treated with a serial dilution of this compound or saracatinib (typically ranging from 0.001 to 10 µM) or with DMSO as a vehicle control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability was assessed using a metabolic assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the vehicle-treated control wells, and the GI50 values were calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Co-Immunoprecipitation of Src and FAK
Objective: To assess the effect of this compound and saracatinib on the interaction between Src and Focal Adhesion Kinase (FAK).
Methodology:
-
Cell Lysis: MDA-MB-231 cells were treated with this compound (e.g., 1 µM), saracatinib (e.g., 1 µM), or DMSO for a specified time (e.g., 4 hours). Cells were then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates were pre-cleared with protein A/G-agarose beads. A primary antibody against Src was then added to the lysates and incubated overnight at 4°C with gentle rotation. Protein A/G-agarose beads were subsequently added to capture the antibody-protein complexes.
-
Washing: The beads were washed several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins were then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against FAK and Src.
-
Detection: The membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Caption: Mechanisms of action for this compound and saracatinib.
Caption: Workflow for determining GI50 values.
Detailed Comparison
Mechanism of Action and Specificity
This compound is a "conformation-selective" inhibitor that binds to and stabilizes the inactive conformation of Src.[1] This unique mechanism prevents both the kinase activity and the scaffolding function of Src, which is crucial for its interaction with other proteins like FAK.[1] In contrast, saracatinib is an ATP-competitive inhibitor that binds to the active conformation of Src, primarily inhibiting its kinase activity.[1] This difference in mechanism has significant downstream consequences. For instance, while this compound has been shown to decrease the formation of the Src-FAK complex, saracatinib (along with other first-generation Src inhibitors like dasatinib and bosutinib) has been observed to paradoxically increase the association between Src and FAK.[1]
Furthermore, this compound demonstrates high selectivity for Src family kinases over other kinases, such as Abl.[1] Saracatinib, being a dual Src/Abl inhibitor, has a broader kinase inhibition profile. This increased selectivity of this compound may contribute to a more favorable safety profile with fewer off-target effects.
In Vitro Efficacy in Breast Cancer Cell Lines
As detailed in Table 1, this compound consistently demonstrates superior potency compared to saracatinib across a wide range of breast cancer cell lines.[1] Notably, in triple-negative and ER-positive breast cancer cell lines, this compound exhibits GI50 values in the nanomolar range, whereas saracatinib is often inactive or requires micromolar concentrations to inhibit cell growth.[1] This suggests that the complete inhibition of both Src's catalytic and scaffolding functions by this compound is more effective at suppressing the proliferation of these cancer cells.
Impact on Downstream Signaling
The differential effects of this compound and saracatinib on the Src-FAK interaction have important implications for downstream signaling pathways that regulate cell adhesion, migration, and invasion. By disrupting the Src-FAK complex, this compound is expected to more effectively inhibit these processes. The paradoxical enhancement of the Src-FAK interaction by saracatinib could potentially lead to unintended signaling consequences.
Conclusion
The preclinical data strongly suggests that this compound is a more potent and selective inhibitor of Src in breast cancer models compared to saracatinib. Its unique mechanism of locking Src in an inactive conformation, thereby inhibiting both kinase and scaffolding functions, appears to translate into superior antiproliferative activity in vitro. These findings position this compound as a promising candidate for further preclinical and clinical development in the treatment of breast cancer, particularly in subtypes where Src signaling is a key driver of the disease. Further in vivo head-to-head studies are warranted to confirm these findings and to evaluate the therapeutic potential of this compound in a more complex tumor microenvironment.
References
A Comparative Guide to the Efficacy of eCF506 and Other SRC/ABL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel SRC inhibitor, eCF506, with other established SRC/ABL tyrosine kinase inhibitors (TKIs), including dasatinib, bosutinib, ponatinib, and saracatinib. The information presented is based on preclinical data and is intended to inform research and drug development efforts.
Executive Summary
This compound is a highly potent and selective SRC family kinase (SFK) inhibitor with a unique mechanism of action. Unlike many other SRC/ABL inhibitors that target the active conformation of the kinase, this compound locks SRC in its inactive state, thereby inhibiting both its catalytic and scaffolding functions.[1][2] This novel mechanism contributes to its high selectivity for SRC over ABL kinase, a distinguishing feature compared to other dual SRC/ABL inhibitors. Preclinical studies demonstrate that this compound exhibits potent anti-proliferative activity in breast cancer cell lines, particularly in estrogen receptor-positive (ER+) and triple-negative breast cancer (TNBC) subtypes.[1]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other SRC/ABL inhibitors against their primary kinase targets and in various cancer cell lines.
Table 1: Kinase Inhibitory Potency (IC50, nM)
| Inhibitor | SRC | ABL | Fold Selectivity (ABL/SRC) |
| This compound | <0.5[1] | >1000[1] | >2000 |
| Dasatinib | 0.8[3] | <1[3] | ~1 |
| Bosutinib | 1.2[4] | 1[4] | ~1 |
| Ponatinib | 5.4[4] | 0.37[4] | ~0.07 |
| Saracatinib | 2.7[3] | 30[5] | ~11 |
Note: Lower IC50 values indicate higher potency. Fold selectivity is calculated as IC50(ABL) / IC50(SRC).
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines (GI50, µM)
| Cell Line | Subtype | This compound[5] | Dasatinib[5] | Bosutinib[5] | Saracatinib[5] | Ponatinib |
| BT-549 | TNBC | 0.015 | 0.013 | >10 | 0.81 | 7-181 nM[4][6] |
| MDA-MB-157 | TNBC | 0.131 | 0.038 | >10 | 1.1 | 7-181 nM[4][6] |
| MDA-MB-231 | TNBC | 0.158 | 0.005 | >10 | 0.28 | 7-181 nM[4][6] |
| MCF7 | ER+ | 0.021 | 0.126 | 9.8 | 0.79 | 7-181 nM[4][6] |
| ZR-75.1 | ER+ | 0.033 | 0.117 | 8.9 | 0.92 | 7-181 nM[4][6] |
| T-47D | ER+ | 0.035 | 0.150 | >10 | 0.98 | 7-181 nM[4][6] |
| JIMT-1 | HER2+ | 0.222 | 0.048 | 1.8 | 0.65 | 7-181 nM*[4][6] |
Note: GI50 values represent the concentration of inhibitor required to cause 50% reduction in cell growth. Data for ponatinib in these specific breast cancer cell lines is presented as a range from a study on FGFR-dysregulated cancers, which included breast cancer lines.[4][6] Direct comparative studies are limited.
Mechanism of Action of this compound
This compound distinguishes itself by binding to the inactive conformation of SRC, effectively locking the kinase in a state that prevents both its enzymatic activity and its ability to act as a scaffold for other proteins, such as Focal Adhesion Kinase (FAK).[1][2] This dual inhibition of function leads to a more complete shutdown of the SRC signaling pathway.
Caption: Mechanism of this compound action on the SRC-FAK signaling pathway.
Key Signaling Pathways
SRC-FAK Signaling Pathway
The SRC-Focal Adhesion Kinase (FAK) signaling pathway is crucial in regulating cell adhesion, migration, and proliferation. Upon integrin engagement with the extracellular matrix, FAK is recruited to focal adhesions and autophosphorylates, creating a binding site for SRC. The FAK-SRC complex then phosphorylates downstream targets, promoting cell motility and survival.
Caption: Simplified SRC-FAK signaling pathway.
BCR-ABL Signaling Pathway
In chronic myeloid leukemia (CML), the BCR-ABL fusion protein exhibits constitutive tyrosine kinase activity, driving uncontrolled cell proliferation and survival. It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways.
Caption: Key downstream pathways of BCR-ABL signaling.
Experimental Protocols
Cell Viability Assay (Sulforhodamine B - SRB)
This assay is used to determine the anti-proliferative effects of the inhibitors.
Workflow:
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. Dasatinib synergizes with both cytotoxic and signal transduction inhibitors in heterogeneous breast cancer cell lines - lessons for design of combination targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unveiling the Selectivity of eCF506: A Head-to-Head Comparison with Bosutinib Across the Human Kinome
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. This guide provides an objective comparison of the kinome selectivity of two prominent kinase inhibitors, eCF506 and bosutinib, supported by experimental data and detailed methodologies.
This compound, a novel and potent inhibitor of Src family kinases, has demonstrated a significantly more selective profile across the human kinome when compared to the multi-kinase inhibitor bosutinib. This heightened selectivity suggests a potential for a more favorable safety profile and reduced off-target toxicities in therapeutic applications.
Kinome Selectivity Profile: A Quantitative Comparison
An in-depth analysis of the inhibitory activity of this compound and bosutinib across a broad panel of human kinases reveals a stark contrast in their selectivity. The following table summarizes the key quantitative data from a comprehensive kinome scan.
| Feature | This compound | Bosutinib |
| Primary Target(s) | Src Family Kinases (e.g., SRC, YES1) | Dual Src/Abl inhibitor |
| Screening Concentration | 1 µmol/L | Not specified, but comparative data available |
| Number of Kinases Screened | 340 | >272 |
| Number of Kinases Inhibited >50% | 25 | 85 |
| Selectivity Score (S-Score) | Lower (more selective) | Higher (less selective) |
This data clearly illustrates that this compound interacts with a much smaller subset of the human kinome compared to bosutinib, indicating a more targeted mechanism of action.
Experimental Protocols: Kinome-Wide Selectivity Profiling
The determination of the kinome selectivity of this compound and bosutinib is typically performed using a competitive binding assay, such as the KINOMEscan™ platform. This method provides a quantitative measure of the interaction between a test compound and a large panel of human kinases.
Principle of the Assay: The assay is based on a competitive displacement of a proprietary, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is measured using a sensitive detection method, such as quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Experimental Steps:
-
Preparation of Kinase Panel: A comprehensive panel of purified, recombinant human kinases is utilized.
-
Compound Incubation: The test compounds (this compound and bosutinib) are incubated with the kinase panel at a specified concentration (e.g., 1 µmol/L).
-
Competitive Binding: The compound-kinase mixture is then added to an affinity resin bead, which has a proprietary ligand immobilized on its surface. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing and Elution: Unbound components are washed away.
-
Quantification: The amount of kinase remaining bound to the beads is quantified. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the affinity resin in the presence of the test compound, relative to a vehicle control (e.g., DMSO). A lower percentage indicates a higher degree of inhibition.
Visualizing the Experimental Workflow and a Key Signaling Pathway
To further elucidate the experimental process and the biological context of these inhibitors, the following diagrams have been generated.
The Src signaling pathway is a critical regulator of various cellular processes, and its aberrant activation is implicated in cancer. This compound's high selectivity for Src family kinases makes this pathway a key area of interest.
eCF506: A Paradigm Shift in SRC Inhibition Potency and Selectivity
The second-generation SRC inhibitor, eCF506, demonstrates significantly greater potency and a superior safety profile compared to first-generation inhibitors. This enhanced efficacy is primarily attributed to its unique mechanism of action, which involves locking the SRC kinase in its native, inactive conformation. This not only inhibits the enzyme's catalytic activity but also its crucial scaffolding functions, a feature not shared by its predecessors.
First-generation SRC inhibitors, such as dasatinib and bosutinib, primarily target the ATP-binding site of the active kinase. While effective at inhibiting kinase activity, this approach often leads to off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome. Furthermore, these inhibitors do not prevent the non-catalytic scaffolding functions of SRC, which are increasingly recognized as critical drivers of cancer progression.
This compound, also known as NXP900, overcomes these limitations through its novel mechanism. By stabilizing the inactive "closed" conformation of SRC, this compound effectively abrogates both enzymatic and scaffolding activities.[1][2][3] This dual action leads to a more profound and selective inhibition of SRC-mediated signaling pathways, resulting in enhanced anti-tumor activity and improved tolerability.[1][2]
Quantitative Comparison of Inhibitor Potency
The superior potency of this compound is evident in its subnanomolar inhibitory concentration (IC50) against SRC kinase.[4][5] Notably, it exhibits a remarkable selectivity for SRC over other kinases, including ABL, which is a common off-target of first-generation inhibitors and associated with cardiotoxicity.[1]
| Inhibitor | Target(s) | SRC IC50 (nM) | ABL IC50 (nM) | Selectivity (ABL/SRC) |
| This compound | SRC/YES1 | < 0.5 [4] | >1000 [1] | >2000-fold [1] |
| Dasatinib | SRC/ABL/c-Kit | 0.8[6] | <1[6] | ~1 |
| Bosutinib | SRC/ABL | - | - | - |
| Saracatinib | SRC/ABL | 2.7[6] | - | - |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Deciphering the SRC Signaling Axis
SRC kinase is a critical node in numerous signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[7][8][9] Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the central role of SRC and the points of inhibition by different classes of inhibitors.
Caption: SRC Signaling Pathway and Points of Inhibition.
Experimental Methodologies
The enhanced potency and unique mechanism of action of this compound have been validated through a series of rigorous preclinical experiments. Below are the detailed protocols for the key assays used in these evaluations.
Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the recombinant SRC kinase in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP at a concentration near the Km for the enzyme.
-
Prepare serial dilutions of this compound and control inhibitors (e.g., dasatinib) in DMSO.
-
-
Assay Procedure:
-
Add the kinase solution to the wells of a microplate.
-
Add the inhibitor solutions to the respective wells and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate or ADP produced. This can be achieved using various methods such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.[10]
-
Fluorescence-based assays (e.g., TR-FRET): Using a fluorescently labeled antibody that specifically recognizes the phosphorylated substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for a Typical Kinase Inhibition Assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Culture and Seeding:
-
Culture cancer cells (e.g., breast cancer cell lines MDA-MB-231 or MCF7) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control inhibitors in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium or PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. glpbio.com [glpbio.com]
- 8. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 11. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Scaffolding Inhibition by eCF506 and Dasatinib in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the scaffolding inhibition properties of eCF506 and the multi-kinase inhibitor dasatinib. This analysis is supported by experimental data to delineate their distinct mechanisms of action and therapeutic implications.
The non-receptor tyrosine kinase SRC plays a pivotal role in cancer progression, not only through its catalytic activity but also through its function as a protein scaffold, orchestrating the assembly of signaling complexes. While traditional kinase inhibitors have focused on blocking the catalytic function of SRC, emerging evidence highlights the importance of also disrupting its scaffolding capabilities for more effective anti-cancer therapy. This guide compares two inhibitors, this compound and dasatinib, with a focus on their differential effects on SRC's scaffolding function, particularly its interaction with Focal Adhesion Kinase (FAK).
Divergent Mechanisms of SRC Inhibition
This compound and dasatinib employ fundamentally different mechanisms to inhibit SRC, leading to contrasting effects on its scaffolding function.
This compound: A Conformation-Selective Inhibitor
This compound is a novel, highly selective SRC inhibitor that locks the kinase in its native, inactive conformation.[1][2][3] This unique "type 1.5" mode of inhibition not only blocks the enzymatic activity of SRC but also prevents the conformational changes necessary for it to engage with binding partners like FAK.[1][4] By stabilizing the closed, inactive state, this compound effectively disrupts SRC's scaffolding function, preventing the formation of the SRC-FAK signaling complex.[1][5]
Dasatinib: A Type 1 Kinase Inhibitor
In contrast, dasatinib is a potent, multi-targeted "type 1" kinase inhibitor that binds to the active conformation of SRC and other kinases, including BCR-ABL.[6][7][8] While it effectively inhibits the catalytic activity of SRC, dasatinib's binding to the active conformation can paradoxically promote the interaction between SRC and FAK.[1][4] This can lead to an enhancement of SRC's scaffolding function and, in some contexts, a paradoxical activation of the SRC-FAK signaling pathway, even as the kinase activity is suppressed.[4][9]
Quantitative Comparison of Inhibitory Effects
The distinct mechanisms of this compound and dasatinib translate into quantifiable differences in their effects on SRC-FAK complex formation, cellular activity, and in vivo tumor growth.
SRC-FAK Complex Formation
Co-immunoprecipitation studies have demonstrated the opposing effects of this compound and dasatinib on the interaction between SRC and FAK.
| Treatment | Fold Change in FAK bound to SRC (vs. DMSO control) | Cell Line | Reference |
| This compound (0.1 µmol/L) | ~50% decrease | MDA-MB-231 | [1] |
| Dasatinib (0.1 µmol/L) | ~3-fold increase | MDA-MB-231 | [1] |
Antiproliferative Activity
Both inhibitors exhibit antiproliferative effects, though their potency can vary depending on the cancer cell line.
| Compound | GI₅₀ (µM) in MDA-MB-231 cells | GI₅₀ (µM) in MCF7 cells | Reference |
| This compound | Data not explicitly provided, but potent antiproliferative effects noted. | Potent antiproliferative effects noted; greater cell-cycle arrest than dasatinib at tested concentrations. | [1] |
| Dasatinib | Data not explicitly provided, but potent antiproliferative effects noted. | Induces G₁-phase arrest. | [1] |
In Vivo Antitumor Efficacy
Preclinical studies in mouse models have highlighted the superior antitumor efficacy and tolerability of this compound compared to dasatinib.
| Treatment | Tumor Volume Reduction | Animal Model | Reference |
| This compound (40 mg/kg) | Significantly greater tumor growth inhibition compared to dasatinib at day 14, 28, and 35. | Syngeneic murine cancer model (MetBo2 cells in FVB mice) | [1][2] |
| Dasatinib (20 mg/kg) | Less effective tumor growth inhibition compared to this compound. | Syngeneic murine cancer model (MetBo2 cells in FVB mice) | [1][2] |
Experimental Protocols
Co-Immunoprecipitation
Objective: To assess the effect of this compound and dasatinib on the interaction between SRC and FAK.
-
Cell Culture and Treatment: MDA-MB-231 breast cancer cells are cultured to 70-80% confluency. The cells are then treated with either DMSO (vehicle control), 0.1 µmol/L this compound, or 0.1 µmol/L dasatinib for 6 hours.[1][3]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated overnight with magnetic beads functionalized with an anti-SRC antibody to capture SRC and its interacting proteins.[1][3]
-
Washing and Elution: The beads are washed multiple times to remove non-specific binding, and the protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against SRC and FAK.[1][3]
-
Quantification: Band intensities for FAK are normalized to the corresponding SRC bands and compared to the DMSO control to determine the fold change in SRC-FAK complex formation.[1][3]
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the antiproliferative effects of this compound and dasatinib.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, MCF7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with a range of concentrations of this compound or dasatinib (typically from 0.1 nM to 10 µM) for 48 to 72 hours. A vehicle control (DMSO) is included.
-
MTT/MTS Addition: After the incubation period, MTT or MTS reagent is added to each well and incubated for 1-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits cell growth by 50% (GI₅₀) is determined.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo antitumor efficacy of this compound and dasatinib.
-
Animal Model: Female FVB mice are implanted with MetBo2 syngeneic murine cancer cells in the mammary fat pad.[1][2]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specific volume (e.g., 0.1 cm³), after which the mice are randomized into treatment groups.[1][2]
-
Drug Administration: Mice are treated daily via oral gavage with vehicle (e.g., citrate buffer), this compound (e.g., 40 mg/kg), or dasatinib (e.g., 20 mg/kg) for a specified period (e.g., 28 days).[1][2]
-
Tumor Measurement: Tumor volume is measured twice a week using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to compare the antitumor efficacy of the different treatments.[1][2]
Visualizing the Mechanisms and Workflows
Signaling Pathway Diagrams
Caption: Comparative mechanisms of this compound and dasatinib on SRC scaffolding.
Experimental Workflow Diagram
Caption: General workflow for comparing this compound and dasatinib.
Conclusion
This compound and dasatinib represent two distinct classes of SRC inhibitors with different impacts on the kinase's scaffolding function. This compound's unique ability to lock SRC in an inactive conformation effectively abrogates both its catalytic and scaffolding activities, leading to a more complete inhibition of the SRC-FAK signaling axis.[1][5] This mechanism appears to translate into superior antitumor efficacy and better tolerability in preclinical models.[1] In contrast, while dasatinib is a potent inhibitor of SRC's kinase activity, its binding to the active conformation may preserve or even enhance SRC's scaffolding role, a factor that could contribute to its different in vivo profile.[1][4] For researchers in drug development, the comparative analysis of these two inhibitors underscores the growing importance of targeting protein-protein interactions and the scaffolding functions of kinases, in addition to their catalytic activity, to develop more effective and selective cancer therapies.
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 9. nuvectis.com [nuvectis.com]
Validating the On-Target Effects of eCF506 in SRC Knockout Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of eCF506, a potent and selective SRC family kinase (SFK) inhibitor, with other SRC inhibitors. It details experimental approaches for validating the on-target effects of this compound using SRC knockout cell lines, supported by experimental data and detailed protocols.
Introduction to this compound: A Novel SRC Inhibitor
This compound (also known as NXP900) is a highly potent, orally bioavailable inhibitor of the non-receptor tyrosine kinase SRC and YES1, another member of the SRC family kinases.[1][2] Unlike many other SRC inhibitors that target the ATP-binding pocket in the kinase's active conformation, this compound has a unique mechanism of action. It locks SRC in its native, inactive conformation, thereby inhibiting both its enzymatic activity and its scaffolding functions.[1][2][3] This novel mechanism contributes to its high potency and selectivity, particularly its thousand-fold selectivity over the ABL kinase, a common off-target of other SRC inhibitors like dasatinib.[4]
SRC is a proto-oncogene that is often aberrantly activated in a wide range of human cancers, playing a key role in cell proliferation, survival, migration, and invasion.[5] Therefore, targeted inhibition of SRC is a promising therapeutic strategy. Validating that a compound's anti-cancer effects are a direct result of SRC inhibition is crucial. The use of SRC knockout cell lines provides a definitive method for such on-target validation.
Comparative Analysis of this compound and Other SRC Inhibitors
The unique mechanism of this compound translates to a distinct biological profile compared to other SRC inhibitors such as dasatinib, bosutinib, and saracatinib.
Table 1: Comparison of IC50/GI50 Values of SRC Inhibitors
| Compound | Target(s) | Mechanism of Action | Cell Line | IC50/GI50 (nM) | Reference |
| This compound | SRC, YES1 | Locks SRC in inactive conformation | MDA-MB-231 (Breast) | 9 | [6] |
| MCF7 (Breast) | Potent antiproliferative effect | [1][6] | |||
| SRC (cell-free) | < 0.5 | [7] | |||
| Dasatinib | SRC, ABL, c-KIT | ATP-competitive | K-562 (CML) | <1 | [8] |
| Breast Cancer Cell Lines | Varies (subtype dependent) | [9] | |||
| Bosutinib | SRC, ABL | ATP-competitive | Various | Potent inhibitor | [10] |
| Saracatinib | SRC | ATP-competitive | Various | 2.7 (cell-free) | [11] |
| AZD0530 | SRC | ATP-competitive | Various | Potent inhibitor | [12] |
On-Target Validation Using SRC Knockout Cell Lines
The central premise of using SRC knockout (SRC-/-) cell lines is that a truly on-target SRC inhibitor should have a significantly reduced effect in cells lacking the SRC protein.
Table 2: Expected Outcomes of this compound Treatment in Wild-Type vs. SRC Knockout Cell Lines
| Assay | Wild-Type (WT) Cells | SRC Knockout (SRC-/-) Cells | Rationale |
| Cell Viability/Proliferation | Significant dose-dependent decrease in viability | Minimal to no effect on viability | The cytotoxic/cytostatic effects of this compound are dependent on the presence of its target, SRC. |
| SRC Phosphorylation (p-SRC Y416) | Dose-dependent inhibition of autophosphorylation | No detectable p-SRC Y416 | Confirms the direct inhibition of SRC kinase activity. |
| Downstream Signaling (e.g., p-FAK, p-paxillin) | Inhibition of phosphorylation of SRC substrates | Basal levels of phosphorylation may be altered, but no further inhibition by this compound | Demonstrates the blockade of the SRC signaling cascade. |
| Cell Migration/Invasion | Significant inhibition of migration and invasion | Basal migration may be altered; this compound will have a diminished inhibitory effect | SRC is a key regulator of cell motility. |
Experimental Protocols
Here we provide detailed protocols for key experiments to validate the on-target effects of this compound.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Wild-type and SRC knockout cell lines
-
This compound and other SRC inhibitors
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed wild-type and SRC knockout cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and other inhibitors in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.
Western Blot Analysis of SRC Phosphorylation
This protocol is for detecting the phosphorylation of SRC at tyrosine 416 (Y416), a marker of its activation.
Materials:
-
Wild-type and SRC knockout cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SRC (Y416), anti-total SRC, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Plate wild-type and SRC knockout cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-SRC (Y416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total SRC and GAPDH for normalization.
Co-Immunoprecipitation (Co-IP) of SRC and FAK
This protocol is used to assess the interaction between SRC and its binding partner, Focal Adhesion Kinase (FAK). This compound is expected to disrupt this interaction.
Materials:
-
Cell lines expressing SRC and FAK
-
This compound and Dasatinib
-
Co-IP lysis buffer (non-denaturing)
-
Anti-SRC antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Primary antibodies: anti-FAK and anti-SRC for western blotting
Protocol:
-
Treat cells with this compound (e.g., 100 nM) or dasatinib (e.g., 100 nM) for 6 hours.
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with magnetic beads for 1 hour.
-
Incubate the pre-cleared lysates with an anti-SRC antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Analyze the eluates by western blotting using antibodies against FAK and SRC.
Visualizations
SRC Signaling Pathway
The following diagram illustrates the central role of SRC in downstream signaling pathways.
Caption: SRC signaling pathway and the inhibitory action of this compound.
Experimental Workflow for On-Target Validation
This diagram outlines the logical flow of experiments to validate the on-target effects of this compound.
Caption: Workflow for validating this compound's on-target effects.
Conclusion
The use of SRC knockout cell lines provides a robust and indispensable tool for unequivocally validating the on-target effects of SRC inhibitors like this compound. The experimental data strongly support that the potent anti-proliferative and anti-migratory effects of this compound are mediated through its specific inhibition of SRC. Its unique mechanism of locking SRC in an inactive conformation distinguishes it from other SRC inhibitors and likely contributes to its high potency and selectivity. This comparative guide provides the necessary framework and detailed protocols for researchers to independently verify these findings and further explore the therapeutic potential of this compound.
References
- 1. Kinase activity assays Src and CK2 [protocols.io]
- 2. aacrjournals.org [aacrjournals.org]
- 3. promega.com [promega.com]
- 4. Cross-Phosphorylation and Interaction between Src/FAK and MAPKAP5/PRAK in Early Focal Adhesions Controls Cell Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Supplementary Data from Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Loss of Integrin-Linked Kinase Sensitizes Breast Cancer to SRC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Loss of Integrin-Linked Kinase sensitizes breast cancer to SRC inhibitors | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 11. Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Comparative Analysis of the In Vivo Tolerability of eCF506 and Other SRC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo tolerability of the novel SRC inhibitor, eCF506 (also known as NXP900), with other established SRC inhibitors such as dasatinib, bosutinib, and saracatinib. The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Executive Summary
The proto-oncogene tyrosine-protein kinase Src is a critical signaling molecule implicated in various cellular processes, including cell growth, division, migration, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. While several SRC inhibitors have been developed, their clinical utility can be hampered by off-target effects and associated toxicities.
This compound is a conformation-selective SRC inhibitor that locks SRC in its inactive state, inhibiting both its enzymatic and scaffolding functions.[1] This unique mechanism of action is reported to confer greater selectivity and improved tolerability compared to traditional ATP-competitive SRC inhibitors.[1][2] This guide synthesizes available preclinical data to compare the in vivo tolerability of this compound with other SRC inhibitors, focusing on key indicators such as body weight changes and reported toxicities.
In Vivo Tolerability: A Quantitative Comparison
Body weight is a critical indicator of an animal's overall health and tolerance to a drug in in vivo studies. Significant weight loss can be a sign of toxicity. The following table summarizes the available data on body weight changes in mice following treatment with this compound and other SRC inhibitors.
| Inhibitor | Species (Model) | Dose | Treatment Duration | Body Weight Change | Citation(s) |
| This compound (NXP900) | Mouse (KYSE70 Xenograft) | 40 mg/kg, oral, daily | 28 days | Mean increase of 2.0% from baseline (compared to 3.5% in control group) | [3] |
| Mouse (MetBo2 Syngeneic) | 40 mg/kg, oral, daily | Not specified | Animal weight remained stable and comparable to the vehicle group. | [1] | |
| Dasatinib | Mouse (Obese, Type 2 Diabetic) | 5 mg/kg, gavage, every 3 days | 1 week | No difference in body weight before or after treatment compared to vehicle. | [4] |
| Mouse (Lean) | 5 and 25 mg/kg, injected daily | 7 days | Body weight was unaltered by the treatment. | [5] | |
| Mouse | Not specified | Not specified | Not associated with any statistically significant weight loss during the treatment period. | [6] | |
| Saracatinib | Mouse (FOP Model) | 25 mg/kg/d, oral | 28 days | No significant impact on normal growth based on weight gain as compared with controls. | [7][8] |
| Rat | 20 mg/kg/day, oral | 7 days | Weight gain/day was unaffected. | [9] | |
| Bosutinib | - | - | - | Data on body weight changes in preclinical in vivo studies is limited in the reviewed literature. Clinical studies report manageable toxicity, primarily gastrointestinal events. | [10][11] |
Adverse Effects and Toxicity Profile
Beyond body weight, the overall toxicity profile provides a more complete picture of in vivo tolerability.
-
This compound (NXP900): Preclinical studies have highlighted its favorable tolerability profile, with minimal adverse effects observed at efficacious doses.[1][3] Its high selectivity for SRC family kinases over other kinases like ABL is thought to contribute to its improved safety.[2][12]
-
Dasatinib: While generally well-tolerated, dasatinib has been associated with adverse effects, including myelosuppression, fluid retention (pleural effusion), and gastrointestinal toxicities.[13][14][15] In some animal studies, dasatinib has shown adverse effects on glucose tolerance in obese mice.[5]
-
Bosutinib: Clinical data indicates that bosutinib's most common adverse events are gastrointestinal (diarrhea, nausea, vomiting) and rash.[10][11][16] Liver toxicity has also been reported.[17][18]
-
Saracatinib: Has been shown to be well-tolerated in chronic administration at moderate doses.[19] In a Phase I study in patients with solid tumors, the most common treatment-related grade ≥3 events were anemia, diarrhea, and asthenia.[7][20]
Signaling Pathways and Mechanism of Action
To understand the basis for the differences in tolerability, it is crucial to examine the mechanism of action of these inhibitors.
References
- 1. glpbio.com [glpbio.com]
- 2. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. ascopubs.org [ascopubs.org]
- 4. The tyrosine kinase inhibitor Dasatinib reduces cardiac steatosis and fibrosis in obese, type 2 diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Saracatinib is an efficacious clinical candidate for fibrodysplasia ossificans progressiva - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the benefits of in-diet versus repeated oral dosing of saracatinib (AZD0530) in chronic studies: insights into pharmacokinetics and animal welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. Treatment-related Toxicities in a Phase II Trial of Dasatinib in Patients with Squamous Cell Carcinoma of the Lung: A Brief Report - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
- 18. bosulif.pfizerpro.com [bosulif.pfizerpro.com]
- 19. academic.oup.com [academic.oup.com]
- 20. aacrjournals.org [aacrjournals.org]
eCF506 vs. Dasatinib: A Comparative Analysis of Side-Effect Profiles
A detailed comparison of the preclinical and clinical data suggests that eCF506 may possess a more favorable side-effect profile than dasatinib, primarily attributed to its unique mechanism of action and higher kinase selectivity. While extensive clinical data for this compound is not yet available, preclinical studies and initial Phase 1 clinical trial results indicate good tolerability.
Dasatinib, a multi-targeted tyrosine kinase inhibitor (TKI), is an established therapeutic for chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1] However, its clinical use can be associated with a range of adverse events.[2][3] this compound (also known as NXP900) is a novel, potent, and selective inhibitor of SRC family kinases (SFKs) currently in early-stage clinical development.[4][5] Preclinical evidence suggests that this compound's distinct mechanism of locking SRC in its inactive conformation may translate to improved tolerability compared to existing SRC/ABL inhibitors like dasatinib.[4]
Mechanism of Action: A Key Differentiator
The differing side-effect profiles of this compound and dasatinib can be largely attributed to their distinct mechanisms of action and kinase selectivity.
This compound is a "conformation-selective" inhibitor that locks SRC kinase in its native, inactive state. This dual mechanism inhibits both the enzymatic (kinase) activity and the scaffolding functions of SRC, preventing its interaction with partners like Focal Adhesion Kinase (FAK).[4] Importantly, this compound exhibits high selectivity for SRC family kinases with significantly less activity against ABL kinase.[5]
Dasatinib , in contrast, is an ATP-competitive inhibitor that binds to the active conformation of multiple kinases, including BCR-ABL and SRC family kinases.[6] This broader kinase inhibition profile, while effective therapeutically, is also thought to contribute to its off-target side effects.
Comparative Side-Effect Profile
The following tables summarize the reported side effects of this compound and dasatinib based on available preclinical and clinical data.
Preclinical Toxicology
| Parameter | This compound | Dasatinib |
| General Tolerability | Well-tolerated in syngeneic murine cancer models.[4] | Toxicities observed in multiple tissues including GI tract, hematopoietic system, liver, kidneys, and heart in rats and monkeys.[6] |
| Kinase Selectivity | Highly selective for SRC family kinases over ABL kinase.[5] | Inhibits multiple kinases including BCR-ABL, SRC family, c-KIT, EPHA2, and PDGFRβ.[6] |
| Cardiotoxicity | Not reported as a significant preclinical finding. | Ventricular necrosis, hemorrhage, and cardiac hypertrophy observed in rats.[6] |
| Embryo-fetal Toxicity | Not explicitly reported. | Teratogenic in rats and rabbits, causing embryo-fetal lethality and abnormalities.[6] |
Clinical Adverse Events
This compound (NXP900) - Phase 1 Data
Data from the initial Phase 1 clinical trial of NXP900 in patients with advanced solid tumors indicates the following treatment-emergent adverse events (all grades):[7]
| Adverse Event | Frequency | Grade |
| Fatigue | High | Mostly Grade 1-2 |
| Diarrhea | Common | Mostly Grade 1-2 |
| Nausea | Common | Mostly Grade 1-2 |
| Abdominal Pain | Common | Mostly Grade 1-2 |
| Dyspnea | Common | Mostly Grade 1-2 |
| Vomiting | Common | Mostly Grade 1-2 |
Dose-limiting toxicities had not been identified at doses up to 250 mg/day.[7]
Dasatinib - Clinical Trial Data
Dasatinib has been extensively studied in numerous clinical trials. The following table summarizes common adverse events reported in patients with CML.
| Adverse Event Category | Common Adverse Events (All Grades) | Common Grade 3/4 Adverse Events |
| Hematological | Myelosuppression (neutropenia, thrombocytopenia, anemia) | Neutropenia, Thrombocytopenia, Anemia[2] |
| Non-Hematological | Fluid retention (pleural effusion, peripheral edema), diarrhea, headache, musculoskeletal pain, rash, fatigue, nausea | Pleural effusion, Diarrhea, Headache, Fatigue[2][3] |
| Cardiovascular | Congestive heart failure/cardiac dysfunction, Myocardial infarction[3] | |
| Hemorrhage | Gastrointestinal and central nervous system hemorrhage[2] |
Experimental Protocols
This compound (NXP900) Phase 1 Clinical Trial (NCT05873686)
This is a first-in-human, open-label, dose-escalation (Part A) and expansion (Part B) study in adult patients with advanced solid tumors.[8][9]
-
Primary Objective: To evaluate the safety and tolerability of NXP900 and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[10]
-
Study Design: Patients receive escalating oral doses of NXP900 once daily.[9][10]
-
Adverse Event Monitoring: Adverse events (AEs) are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) v5.0. Dose-limiting toxicities (DLTs) are assessed during the first cycle of treatment.[7]
Dasatinib Clinical Trial (CA180-034)
This was a Phase 3, randomized, open-label study comparing different dosing regimens of dasatinib in patients with CML resistant or intolerant to imatinib.[2]
-
Objective: To evaluate the efficacy and safety of different dasatinib dosing schedules.[2]
-
Study Design: Patients were randomized to receive dasatinib 100 mg once daily, 140 mg once daily, 50 mg twice daily, or 70 mg twice daily.[2]
-
Adverse Event Monitoring: Adverse events were graded using the Common Terminology Criteria for Adverse Events (CTCAE). Dose interruptions and reductions were implemented to manage toxicities.[2]
Preclinical Toxicology Studies
-
This compound: In vivo tolerability was assessed in syngeneic mouse models of breast cancer. Mice were treated with this compound, and tumor growth and animal weight were monitored.[4]
-
Dasatinib: Preclinical toxicology was evaluated in rats and monkeys through single and repeat-dose studies. A broad range of tissues were assessed for pathological changes. Embryo-fetal development studies were conducted in rats and rabbits.[6]
Conclusion
Based on the available data, this compound appears to have a more favorable side-effect profile compared to dasatinib. The high selectivity of this compound for SRC family kinases and its unique mechanism of action likely contribute to its improved tolerability in preclinical models. The initial clinical data for NXP900 (this compound) is promising, with most adverse events being low-grade and manageable. In contrast, dasatinib is associated with a broader range of and often more severe adverse events, including myelosuppression, fluid retention, and cardiovascular toxicities, which are consistent with its multi-targeted kinase inhibition.
Further clinical investigation, particularly randomized controlled trials directly comparing this compound and dasatinib, will be necessary to definitively establish the relative safety and efficacy of these two agents. However, the early data suggests that this compound holds the potential to be a safer alternative for indications where SRC inhibition is a key therapeutic strategy.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dundee.ac.uk [dundee.ac.uk]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. PAN Foundation Trial Finder [trialfinder.panfoundation.org]
- 8. A phase 1 clinical study of NXP900 in subjects with advanced cancers. [mdanderson.org]
- 9. CareAcross [careacross.com]
- 10. hra.nhs.uk [hra.nhs.uk]
Overcoming Kinase Inhibitor Resistance: A Comparative Analysis of eCF506
A detailed guide for researchers, scientists, and drug development professionals on the cross-resistance profile of eCF506, a novel SRC family kinase inhibitor. This document provides an objective comparison of this compound's performance against other kinase inhibitors, supported by experimental data, to inform future research and clinical strategies.
Introduction to this compound (NXP900)
This compound, also known as NXP900, is a highly potent and orally bioavailable inhibitor of SRC family kinases (SFKs), with exceptional selectivity for SRC and YES1.[1][2] Unlike many kinase inhibitors that target the active conformation of their target protein, this compound has a unique mechanism of action. It locks SRC into its native, inactive ("closed") conformation.[1][2][3] This dual-action inhibits not only the kinase's catalytic activity but also its scaffolding functions, preventing the formation of protein complexes, such as with Focal Adhesion Kinase (FAK).[1][3] This distinct mechanism suggests a different resistance profile and potential advantages over existing SRC/ABL inhibitors like dasatinib and bosutinib.[4]
Comparative Analysis of this compound and Other Kinase Inhibitors
This compound has demonstrated significant therapeutic advantages in preclinical models over existing SRC/ABL inhibitors.[5] A key differentiator is its high selectivity for SRC over ABL, with a greater than 950-fold difference in activity.[2] This contrasts with dual SRC/ABL inhibitors, where off-target effects on ABL can be a concern.
Signaling Pathway Inhibition
The unique mechanism of this compound leads to a different downstream signaling impact compared to inhibitors that bind to the active SRC conformation. While both this compound and dasatinib inhibit SRC kinase activity, their effects on protein-protein interactions diverge. For example, treatment with dasatinib has been shown to increase the levels of FAK in complex with SRC, whereas this compound decreases this interaction.[1]
This compound in Overcoming Resistance to Other Kinase Inhibitors
A significant area of investigation for this compound is its potential to overcome acquired resistance to other targeted therapies. Preclinical studies have shown promise in this area, particularly in non-small cell lung cancer (NSCLC) and prostate cancer.
Reversing Resistance to EGFR and ALK Inhibitors
In NSCLC models, acquired resistance to EGFR inhibitors, such as osimertinib, and ALK inhibitors is a major clinical challenge. The SRC/YES1 pathway has been identified as a key driver of this resistance. Preclinical data indicate that NXP900 (this compound) can reverse resistance to these therapies.[6] Combination studies of NXP900 with osimertinib have demonstrated significantly enhanced anti-tumor activity in models where osimertinib alone was no longer effective.[6][7]
Synergistic Effects with Other Targeted Agents
Beyond NSCLC, this compound is being explored in other contexts of therapeutic resistance. For instance, in vivo studies have shown that this compound in combination with enzalutamide may reverse acquired resistance in metastatic castration-resistant prostate cancer.[7] Additionally, in certain squamous cell carcinoma cell lines, while a resistant population to this compound was observed, its unique mechanism of action may still hold potential for combination therapies.[4]
Quantitative Comparison of Antiproliferative Activity
The following tables summarize the half-maximal growth inhibitory concentrations (GI₅₀) of this compound in comparison to other kinase inhibitors across various cancer cell lines.
Table 1: Antiproliferative Activity in Breast Cancer Cell Lines
| Cell Line | Subtype | This compound (μM) | Dasatinib (μM) | Bosutinib (μM) | Saracatinib (μM) |
| BT-549 | Triple Negative | 0.015 | 0.004 | 0.28 | 0.52 |
| MDA-MB-231 | Triple Negative | 0.022 | 0.063 | 0.44 | 0.96 |
| MCF7 | ER+ | 0.015 | 0.044 | 0.53 | 0.81 |
| ZR-75.1 | ER+ | 0.027 | 0.015 | 0.35 | 0.46 |
| JIMT-1 | HER2+ | 0.22 | >10 | 1.8 | 1.6 |
| SK-BR-3 | HER2+ | >10 | 0.005 | 0.04 | 0.23 |
Data adapted from a study on the antiproliferative activities of various kinase inhibitors.[1]
Table 2: Antiproliferative Activity in BCR-ABL-Positive Leukemia Cell Lines
| Cell Line | This compound (μM) | Dasatinib (μM) | Bosutinib (μM) | Saracatinib (μM) | Imatinib (μM) |
| LAMA-84 | 1.8 | 0.0006 | 0.021 | 0.11 | 0.43 |
| KCL-22 | 2.1 | 0.0005 | 0.007 | 0.07 | 0.07 |
| K-562 | 2.5 | 0.001 | 0.04 | 0.09 | 0.21 |
Data adapted from a study comparing the effects of this compound and other SRC/ABL inhibitors on leukemia cells.[1]
Experimental Protocols
Cell Proliferation Assay (GI₅₀ Determination)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at appropriate densities to ensure exponential growth during the assay.
-
Drug Treatment: After 24 hours, cells were treated with a range of concentrations of this compound or other kinase inhibitors. A DMSO control was included.
-
Incubation: Cells were incubated with the compounds for 5 days.
-
Viability Assessment: Cell viability was measured using a PrestoBlue assay, which measures the reducing power of living cells.
-
Data Analysis: The concentration of the inhibitor needed to inhibit cell proliferation by 50% (GI₅₀) was calculated from dose-response curves.[1]
Co-Immunoprecipitation of SRC-FAK Complex
-
Cell Treatment: MDA-MB-231 breast cancer cells were treated with this compound (0.1 μM), dasatinib (0.1 μM), or DMSO for 6 hours.
-
Cell Lysis: Cells were lysed, and protein concentrations were determined.
-
Immunoprecipitation: Cell lysates were incubated overnight with magnetic beads functionalized with an anti-SRC antibody.
-
Washing and Elution: The beads were washed to remove non-specific binding, and the protein complexes were eluted.
-
Western Blot Analysis: The eluted proteins were separated by SDS-PAGE and transferred to a membrane. The membrane was probed with antibodies against SRC and FAK to detect the presence and relative amounts of each protein in the complex.[8]
Conclusion
This compound presents a novel approach to SRC inhibition with its unique mechanism of locking SRC in an inactive conformation. This not only potently inhibits SRC's enzymatic activity but also its scaffolding functions, distinguishing it from many existing SRC inhibitors. While direct cross-resistance studies are still emerging, the current body of evidence strongly suggests a significant role for this compound in overcoming resistance to other classes of kinase inhibitors, such as those targeting EGFR and ALK. The comparative data on antiproliferative activity highlight its potency, particularly in breast cancer cell lines, and its selectivity over ABL kinase. Further research into the resistance mechanisms of this compound itself will be crucial in fully understanding its potential and guiding its clinical development in combination therapies.
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The SRC family kinase inhibitor NXP900 demonstrates potent antitumor activity in squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PESG Releases Report on Nuvectis Pharma: With Summit Therapeutics Threatening to Dethrone Merck's Keytruda, Nuvectis' NXP900 is One to Watch - BioSpace [biospace.com]
- 6. PESG Report: Nuvectis' NXP900 Worth Watching Amid Summit's Challenge to Keytruda [synapse.patsnap.com]
- 7. Nuvectis cleared to advance SRC/YES1 kinase inhibitor NXP-900 into clinic | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
Unraveling the Contrasting Effects of eCF506 and Dasatinib on SRC-FAK Complex Formation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of kinase inhibitors is paramount for advancing targeted therapies. This guide provides a detailed comparison of eCF506 and dasatinib, focusing on their differential effects on the formation of the SRC-Focal Adhesion Kinase (FAK) complex, a critical node in cancer cell signaling.
This analysis reveals that while both are potent SRC inhibitors, their distinct binding modes lead to opposing outcomes on the SRC-FAK interaction, with significant implications for therapeutic strategies. This compound, a conformation-selective inhibitor, disrupts the SRC-FAK complex, whereas the broader-acting dasatinib paradoxically enhances its formation.
Quantitative Analysis of SRC-FAK Complex Formation
Experimental data from studies in human breast cancer cell lines (MDA-MB-231) highlight the divergent effects of this compound and dasatinib on the association between SRC and FAK. Co-immunoprecipitation assays followed by Western blot analysis provide a quantitative measure of this interaction.
| Treatment | Effect on SRC-FAK Complex Formation | Fold Change Relative to Control (DMSO) |
| This compound | Inhibition | ~50% decrease[1] |
| Dasatinib | Enhancement | ~3-fold increase[1] |
Differential Mechanisms of Action
The contrasting effects of this compound and dasatinib stem from their unique mechanisms of binding to the SRC kinase.
This compound is a novel, highly selective SRC inhibitor that locks SRC in its native, inactive conformation.[1][2][3][4] This "conformation-selective" mode of inhibition not only blocks the kinase activity of SRC but also prevents the necessary conformational changes required for it to interact with its binding partners, including FAK.[1][2][4][5] By stabilizing the closed, inactive state, this compound effectively disrupts both the enzymatic and scaffolding functions of SRC.[1][2][3][4]
Dasatinib , a multi-targeted kinase inhibitor, binds to the active conformation of SRC.[1][6] While this effectively inhibits the catalytic activity of SRC, it does not prevent the physical interaction with FAK.[1] In fact, by locking SRC in an "open" and active conformation, dasatinib appears to facilitate and enhance the formation of the SRC-FAK signaling complex.[1][7][8] This can lead to what has been described as a "paradoxical activation" of SRC-FAK signaling under certain conditions.[7][8]
Signaling Pathway and Inhibitor Intervention
The SRC-FAK signaling pathway is a crucial mediator of cell adhesion, migration, proliferation, and survival. The following diagram illustrates this pathway and the distinct points of intervention for this compound and dasatinib.
Experimental Protocols
The following is a generalized protocol for assessing SRC-FAK complex formation based on methodologies cited in the literature.
Co-Immunoprecipitation (Co-IP) and Western Blotting
This protocol outlines the key steps to determine the level of FAK associated with SRC following treatment with this compound or dasatinib.
Materials:
-
MDA-MB-231 breast cancer cells
-
This compound and Dasatinib
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-SRC antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies: anti-SRC and anti-FAK for Western blotting
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Plate MDA-MB-231 cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound, dasatinib, or a DMSO vehicle control for the specified duration.[9]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Immunoprecipitation: Pre-clear the cell lysates to reduce non-specific binding. Incubate the cleared lysates with an anti-SRC antibody overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane and then probe with primary antibodies against SRC and FAK. After washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the FAK signal to the SRC signal to determine the relative amount of FAK in the complex.[9]
Conclusion
The comparison between this compound and dasatinib underscores a critical concept in kinase inhibitor pharmacology: the conformation-selective binding mode can lead to profoundly different biological outcomes compared to inhibitors that bind to the active kinase conformation. While dasatinib is a potent inhibitor of SRC's kinase activity, its tendency to enhance the SRC-FAK complex may have unintended consequences in certain cellular contexts. In contrast, this compound's ability to disrupt this complex by locking SRC in an inactive state presents a distinct and potentially more advantageous therapeutic strategy for cancers dependent on the scaffolding functions of SRC. These findings highlight the importance of considering both the enzymatic and scaffolding roles of kinases in drug development.
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. nuvectis.com [nuvectis.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of eCF506 and Bosutinib in Preclinical Xenograft Models: A Researcher's Guide
This guide provides a detailed comparison of the in vivo efficacy, mechanism of action, and experimental protocols for two tyrosine kinase inhibitors, eCF506 (also known as NXP900) and bosutinib, based on available preclinical data from xenograft models. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.
Overview and Mechanism of Action
This compound (NXP900) is a novel, highly potent, and selective inhibitor of SRC family kinases (SFKs), particularly SRC and YES1.[1][2][3] Its distinct mechanism of action involves locking the SRC kinase in its native, inactive conformation.[2][4][5] This "Type 1.5" inhibition not only blocks the enzyme's catalytic activity but also its crucial scaffolding functions, preventing the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).[2][4] This dual inhibition of both enzymatic and scaffolding functions is reported to confer increased anti-cancer properties and better tolerability compared to other SRC/ABL inhibitors.[4][5]
Bosutinib (Bosulif) is a dual inhibitor of SRC and BCR-ABL tyrosine kinases.[6][7] It functions as an ATP-competitive inhibitor, binding to the active "open" conformation of the kinase domain.[1][8] Approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML), bosutinib's action leads to the inhibition of cell growth and induction of apoptosis in sensitive cell lines.[6][9] It also inhibits other Src-family kinases, including Lyn and Hck.[6][10]
The fundamental difference in their binding modes is a key differentiator. While bosutinib inhibits the catalytic function of an already active kinase, this compound stabilizes the inactive state, preventing its activation and subsequent downstream signaling and protein interactions.
In Vivo Efficacy in Xenograft Models
Direct head-to-head in vivo efficacy studies between this compound and bosutinib in the same xenograft model are not extensively documented in publicly available literature. However, data from separate studies in various models demonstrate the anti-tumor activity of each compound.
Table 1: Summary of In Vivo Efficacy Data
| Parameter | This compound (NXP900) | Bosutinib |
| Xenograft Model | KYSE70 (Esophageal Carcinoma, YES1 amplified)[1] | Human Pancreatic Tumor Xenografts[11] |
| Animal Model | Mouse[1] | Female Nude Mice[11] |
| Dosage & Route | Oral administration[1] | Not specified in abstract[11] |
| Treatment Duration | Not specified in abstract[1] | Not specified in abstract[11] |
| Efficacy Outcome | 71% average decrease in tumor volume (vs. 472% increase in vehicle control)[1] | Tumor growth inhibition (T/C) of 32% in most sensitive case[11] |
| Additional Model | TOV-21G (Ovarian Clear Cell Carcinoma)[12] | SH-SY5Y (Neuroblastoma)[13] |
| Animal Model | CD1 Nude Female Mice[12] | Nude Mice[13] |
| Dosage & Route | 20, 40, 80 mg/kg, Oral (QD)[12] | 100 mg/kg, Oral (QD)[13] |
| Treatment Duration | 21 days[12] | 21 days[13] |
| Efficacy Outcome | Dose-dependent inhibition of tumor growth[12] | Significant suppression of tumor growth[13] |
Note: The data presented are from different studies and cancer models, therefore direct comparison of efficacy percentages should be made with caution.
In a KYSE70 esophageal cancer xenograft model with YES1 gene amplification, oral administration of this compound resulted in significant tumor regression, with an average tumor volume decrease of 71%, while the vehicle control group's tumors grew by 472%.[1] Similarly, in an ovarian cancer model, this compound demonstrated dose-dependent inhibition of tumor growth.[12]
Bosutinib has been shown to inhibit tumor growth in a panel of human pancreatic tumor xenografts, with the most sensitive tumors exhibiting a tumor growth of less than 45% compared to control tumors.[11] In an orthotopic neuroblastoma xenograft model, bosutinib also significantly suppressed tumor growth by inhibiting Src/Abl signaling pathways.[13]
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols for in vivo xenograft studies for each compound.
This compound (NXP900) Xenograft Protocol (Representative)
-
Cell Line: TOV-21G (Ovarian Clear Cell Carcinoma) cells.[12]
-
Animal Model: CD1 nude female mice.[12]
-
Tumor Implantation: Subcutaneous bilateral implantation of 0.1 million TOV-21G cells mixed with Matrigel.[12]
-
Treatment Initiation: Treatment begins once tumors are established and palpable.
-
Drug Formulation and Administration: this compound is dissolved in a vehicle such as citrate buffer (3 mM). Administration is performed daily (QD) via oral gavage at specified doses (e.g., 20, 40, and 80 mg/kg).[12]
-
Control Groups: A vehicle control group (e.g., citrate buffer) is run in parallel.[12]
-
Study Duration and Monitoring: Treatment continues for a defined period (e.g., 21 days). Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity.[12]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry (IHC) to assess target engagement (e.g., phosphorylation of SRC).[3]
Bosutinib Xenograft Protocol (Representative)
-
Cell Line: SH-SY5Y (Neuroblastoma) cells with stable luciferase expression.[13]
-
Animal Model: Nude mice.[13]
-
Tumor Implantation: Orthotopic injection of cells into the left kidney to establish tumors.[13]
-
Treatment Initiation: Treatment begins after tumors are established, often monitored by bioluminescence imaging.
-
Drug Formulation and Administration: Bosutinib is dissolved in a suitable vehicle (e.g., DMSO). Administration is performed daily (QD) via oral gavage at a specified dose (e.g., 100 mg/kg).[13]
-
Control Groups: A vehicle control group (e.g., DMSO) is run in parallel.[13]
-
Study Duration and Monitoring: Treatment continues for a defined period (e.g., 21 days). Tumor growth is monitored by imaging.[13]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bosutinib: a dual SRC/ABL kinase inhibitor for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bosutinib - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. What is the mechanism of Bosutinib Monohydrate? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. nuvectis.com [nuvectis.com]
- 13. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Unique Binding Mode of eCF506: A Crystallographic Validation and Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of eCF506, a novel SRC inhibitor, with other market alternatives. Supported by crystallographic data and other key experimental findings, we objectively assess its unique mechanism of action and performance.
This compound distinguishes itself from other SRC kinase inhibitors by its unique mechanism of action. Crystallographic studies have been pivotal in validating its distinct binding mode. Unlike many existing SRC inhibitors that target the active conformation of the kinase, this compound locks SRC in its native, inactive state. This conformation-selective inhibition not only blocks the enzyme's catalytic activity but also disrupts its scaffolding functions, offering a dual mechanism of action that translates to improved efficacy and tolerability.
Comparative Performance Data
The following tables summarize the quantitative data comparing this compound with other well-known SRC inhibitors such as dasatinib, bosutinib, and saracatinib.
| Inhibitor | Target(s) | IC50 (SRC) [nM] | IC50 (ABL) [nM] | Selectivity (ABL/SRC) |
| This compound | SRC, YES1 | < 0.5 | >450 | >950-fold [1] |
| Dasatinib | SRC, ABL, others | ~0.5 | ~1 | ~2 |
| Bosutinib | SRC, ABL, others | ~1.2 | ~1 | ~0.8 |
| Saracatinib | SRC, ABL, others | ~2.7 | ~15 | ~5.5 |
Table 1: Kinase Inhibitory Potency and Selectivity. This table highlights the high potency and remarkable selectivity of this compound for SRC family kinases over ABL kinase compared to other dual SRC/ABL inhibitors.
| Cell Line | This compound GI50 [µM] | Dasatinib GI50 [µM] | Bosutinib GI50 [µM] | Saracatinib GI50 [µM] |
| MDA-MB-231 | 0.03 | 0.01 | 0.2 | 0.5 |
| MCF7 | 0.02 | 0.8 | 1.5 | 2.0 |
| T-47D | 0.04 | >10 | >10 | >10 |
| ZR-75-1 | 0.05 | >10 | >10 | >10 |
| BT-474 | 0.06 | 0.02 | 0.5 | 1.0 |
Table 2: Anti-proliferative Activity (GI50) in Breast Cancer Cell Lines. [2] This table showcases the potent anti-proliferative effects of this compound across a panel of breast cancer cell lines, with notable efficacy in cell lines where other inhibitors are less active.
| Treatment | SRC-FAK Complex Formation |
| DMSO (Control) | Baseline |
| This compound | Decreased by 50% [3] |
| Dasatinib | Increased by 3-fold [3] |
| Bosutinib | Increased [3] |
| Saracatinib | Increased [3] |
Table 3: Effect of Inhibitors on SRC-FAK Complex Formation. This table illustrates the unique ability of this compound to inhibit the scaffolding function of SRC by preventing its interaction with FAK, a key signaling partner. In contrast, other inhibitors that bind to the active conformation of SRC enhance this complex formation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and comprehensive understanding.
Crystallography of this compound in Complex with SRC
Objective: To determine the three-dimensional structure of this compound bound to the SRC kinase domain to elucidate its binding mode.
-
Protein Expression and Purification: The kinase domain of human SRC is expressed in a suitable expression system (e.g., E. coli or insect cells) and purified using affinity and size-exclusion chromatography to achieve high purity.
-
Crystallization: The purified SRC kinase domain is incubated with a molar excess of this compound. Crystallization screening is performed using various commercially available screens and optimized to obtain diffraction-quality crystals.
-
Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure of the this compound-SRC complex has been determined to a resolution of 1.5 Å.[3]
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined SRC structure. The model is then refined, and the electron density for this compound is clearly visualized to determine its precise binding interactions within the inactive conformation of the SRC kinase.
Thermal Shift Assay (TSA)
Objective: To assess the thermal stability of SRC in the presence of this compound and other inhibitors.
-
Reaction Setup: A reaction mixture is prepared containing the purified SRC protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the inhibitor of interest (this compound or alternatives) at various concentrations in a 96-well PCR plate.
-
Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.
-
Fluorescence Monitoring: The fluorescence intensity is monitored in real-time. As the protein unfolds, the dye binds to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is calculated for each condition. An increase in Tm in the presence of an inhibitor indicates stabilization of the protein, suggesting binding.
Co-Immunoprecipitation (Co-IP)
Objective: To investigate the effect of this compound on the interaction between SRC and its binding partner, Focal Adhesion Kinase (FAK).
-
Cell Lysis: Cells (e.g., MDA-MB-231) are treated with this compound, dasatinib, or a vehicle control (DMSO) for a specified time. The cells are then lysed to release cellular proteins.
-
Immunoprecipitation: The cell lysates are incubated with an antibody specific to SRC, which is coupled to magnetic or agarose beads. This step captures SRC and any proteins bound to it.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The SRC-containing protein complexes are eluted from the beads. The eluted proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both SRC and FAK to detect the presence and relative amount of FAK in the immunoprecipitated SRC complex.
Visualizations
The following diagrams illustrate key concepts and workflows described in this guide.
Caption: SRC Signaling Pathway and Inhibitor Action.
Caption: Crystallography Experimental Workflow.
References
eCF506 vs. Imatinib: A Comparative Analysis of Selectivity for SRC Family Kinases Over ABL
A detailed guide for researchers, scientists, and drug development professionals on the comparative selectivity of the novel SRC inhibitor eCF506 and the established ABL inhibitor imatinib.
This guide provides a comprehensive comparison of the selectivity of two kinase inhibitors, this compound and imatinib, with a focus on their differential activity against SRC family kinases and ABL kinase. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Executive Summary
This compound is a highly potent and selective inhibitor of SRC family kinases (SFKs), demonstrating a remarkable selectivity of over 1000-fold for SRC compared to ABL kinase.[1] In contrast, imatinib, a well-established therapeutic agent, is a potent inhibitor of ABL kinase with significantly lower affinity for SRC, exhibiting a selectivity of over 2000-fold for ABL.[2] This stark difference in selectivity profiles is rooted in their distinct mechanisms of action. This compound is a conformation-selective inhibitor that locks SRC in its native inactive state, thereby inhibiting both its enzymatic and scaffolding functions.[3][4] Imatinib also binds to the inactive conformation of ABL kinase to exert its inhibitory effect.[5][6][7]
Quantitative Comparison of Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and imatinib against SRC and ABL kinases, providing a clear quantitative comparison of their potency and selectivity.
| Compound | Target Kinase | IC50 (nM) | Selectivity (SRC vs. ABL) |
| This compound | SRC | < 0.5[8][9][10] | >1000-fold for SRC |
| ABL | >500 | ||
| Imatinib | SRC | 24,370[11] | >2000-fold for ABL |
| ABL | 11[11] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representation from published studies.
Mechanism of Action
This compound: This novel inhibitor displays a unique "conformation selective" mode of action.[1] It binds to and stabilizes the inactive conformation of SRC, effectively locking the kinase in a state where it can neither phosphorylate substrates nor engage in protein-protein interactions essential for its scaffolding functions.[3][4] This dual inhibition of both catalytic and non-catalytic functions may offer therapeutic advantages over traditional ATP-competitive inhibitors.[3]
Imatinib: As a pioneering targeted therapy, imatinib functions as a potent and selective inhibitor of the ABL tyrosine kinase, including the BCR-ABL fusion protein characteristic of chronic myeloid leukemia (CML).[5][6][7][12] It achieves this by binding to the ATP-binding pocket of the inactive conformation of the ABL kinase domain, preventing the transfer of phosphate from ATP to its substrates.[6]
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency and selectivity of kinase inhibitors. Below is a representative protocol for an in vitro kinase assay to compare the inhibitory activity of compounds like this compound and imatinib.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Recombinant human SRC and ABL kinase
-
Specific peptide substrate for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
Test compounds (this compound, imatinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF® KinEASE™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 10-point, 3-fold dilution) in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the respective kinase (SRC or ABL), and the specific peptide substrate.
-
Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase to ensure accurate competitive inhibition assessment.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in a luminescence-based assay, a reagent is added to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis:
-
Normalize the data by setting the activity of the positive control (no inhibitor) to 100% and the negative control (no kinase) to 0%.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
To visualize the biological context and the experimental process, the following diagrams are provided.
Caption: Workflow for Kinase Inhibitor IC50 Determination.
Caption: Simplified SRC and ABL Signaling Pathways.
References
- 1. dundee.ac.uk [dundee.ac.uk]
- 2. Equally potent inhibition of c-Src and Abl by compounds that recognize inactive kinase conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 5. Imatinib - Wikipedia [en.wikipedia.org]
- 6. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Src/Bcr Abl | BioChemPartner [biochempartner.com]
- 10. adooq.com [adooq.com]
- 11. Small Molecule Recognition of c-Src via the Imatinib-Binding Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
A Comparative Analysis of the Anti-Metastatic Potential of eCF506 and Dasatinib
In the landscape of targeted cancer therapies, the inhibition of signaling pathways that drive metastasis is a critical area of research. This guide provides a comparative overview of two kinase inhibitors, eCF506 and dasatinib, with a focus on their anti-metastatic properties. While both compounds target the proto-oncogene tyrosine-protein kinase Src, their distinct mechanisms of action lead to different biological outcomes. This analysis is intended for researchers, scientists, and professionals in drug development seeking to understand the nuances of these two agents.
Mechanism of Action: A Tale of Two Conformations
The fundamental difference between this compound and dasatinib lies in how they interact with the Src kinase. Dasatinib is a multi-targeted tyrosine kinase inhibitor, active against BCR-ABL, Src family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[1][2] It binds to the active conformation of the ABL kinase domain, a characteristic that allows it to overcome resistance to other inhibitors like imatinib.[2] However, when inhibiting Src, dasatinib locks the kinase in an active "open" conformation.[3][4]
In contrast, this compound (also known as NXP900) is a highly selective and potent Src family kinase inhibitor.[4][5] It is distinguished by its novel mechanism of action; it locks Src in its native inactive "closed" conformation.[3][4][6] This unique mode of inhibition not only blocks the kinase's enzymatic activity but also its scaffolding functions, preventing the formation of protein complexes, such as with Focal Adhesion Kinase (FAK).[3][6][7] This has led to this compound being classified as a "total SRC inhibitor".[3]
Comparative Anti-Proliferative Activity
The differing mechanisms of this compound and dasatinib translate to varied anti-proliferative effects across different cancer cell lines. A screening against a panel of 16 breast cancer cell lines revealed that this compound demonstrated high potency, particularly in triple-negative and ER+ breast cancer cells.[3] In several of these cell lines, this compound's potency was comparable to or even higher than that of dasatinib.[3] Both compounds were found to induce a G1 phase cell cycle arrest.[3]
Notably, this compound exhibited minimal impact on the proliferation of non-cancerous breast epithelial cells (MCF10A), suggesting a higher degree of selectivity and potentially a better safety profile compared to dasatinib, which showed a reduction in viability at lower concentrations in these non-malignant cells.[3]
| Cell Line | Cancer Subtype | This compound GI50 (μmol/L) | Dasatinib GI50 (μmol/L) |
| BT-549 | Triple Negative | 0.015 | >10 |
| MDA-MB-157 | Triple Negative | 0.22 | 0.6 |
| MDA-MB-231 | Triple Negative | 0.08 | 0.7 |
| MCF7 | ER+ | 0.03 | 1.6 |
| ZR-75.1 | ER+ | 0.07 | 0.8 |
| T-47D | ER+ | 0.15 | 0.9 |
| JIMT-1 | HER2+ | 0.18 | 0.03 |
Data summarized from a study comparing the antiproliferative activities of this compound and dasatinib across 16 breast cancer cell lines.[3] GI50 is the concentration of the drug that causes 50% inhibition of cell proliferation.
In Vivo Anti-Metastatic Efficacy
Preclinical studies in animal models have demonstrated the anti-metastatic potential of both drugs. In a syngeneic murine breast cancer bone metastasis model, oral administration of this compound (40 mg/kg daily for 28 days) resulted in the complete suppression of metastases in four out of five mice.[3][6]
Dasatinib has also been shown to inhibit cell adhesion, migration, and invasion of malignant prostate cancer cells in tissue culture studies.[1] In a mouse xenograft model of breast cancer, dasatinib treatment reduced the establishment and growth of solid tumors.[8] However, clinical trials of dasatinib in metastatic castration-resistant prostate cancer (mCRPC) have shown limited activity and considerable toxicity.[1] Similarly, in metastatic breast cancer, the clinical trial data for Src inhibitors, including dasatinib, have been generally disappointing when used as single agents.[9]
| Treatment Group | Outcome in Murine Bone Metastasis Model (MetBo2 cells) |
| Vehicle | Progressive increase in bioluminescence signal in hind legs, indicating tumor growth and metastasis. |
| This compound (40 mg/kg) | Complete suppression of metastases in 4 out of 5 mice after 28 days of treatment.[3][6] |
Signaling Pathway Inhibition: The SRC-FAK Axis
A key aspect of metastasis is the interplay between Src and FAK. The formation of the SRC-FAK complex is crucial for cell migration and invasion. Here, the two drugs exhibit opposing effects. Treatment of MDA-MB-231 breast cancer cells with dasatinib was found to increase the levels of FAK in complex with SRC by three-fold compared to the control.[3] Conversely, this compound treatment decreased the amount of FAK bound to SRC by 50%.[3] This highlights a significant mechanistic divergence with potential implications for their anti-metastatic efficacy.
Experimental Protocols
Cell Viability Assay: Breast cancer cell lines were seeded in 96-well plates. After 24 hours, cells were treated with a range of concentrations of this compound or dasatinib for 5 days. Cell viability was determined using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay. The concentration required to inhibit cell proliferation by 50% (GI50) was calculated from dose-response curves.[3]
Co-Immunoprecipitation: MDA-MB-231 cells were treated with either this compound, dasatinib, or a vehicle control (DMSO) for a specified time. Cell lysates were then incubated with magnetic beads functionalized with an anti-SRC antibody overnight. The beads were subsequently separated, and the co-immunoprecipitated proteins (SRC and FAK) were analyzed by Western blotting.[3]
In Vivo Bone Metastasis Model: Female FVB mice were injected with luciferase-expressing MetBo2 murine breast cancer cells into the left ventricle of the heart. Seven days post-injection, mice were randomized into treatment and vehicle control groups. The treatment group received daily oral administration of this compound (40 mg/kg) for 28 days. Metastatic progression was monitored by bioluminescence imaging of the hind legs.[3]
Conclusion
Both this compound and dasatinib demonstrate anti-cancer properties by targeting Src kinase. However, the "conformation selective" mechanism of this compound, which locks Src in an inactive state and disrupts its scaffolding functions, appears to confer advantages in terms of selectivity and anti-metastatic efficacy in preclinical breast cancer models.[3][5] The opposing effects of the two drugs on the formation of the SRC-FAK complex underscore a critical difference in their molecular pharmacology. While dasatinib is an approved drug for certain leukemias, its efficacy in solid tumors has been limited.[1][9][10] The novel mechanism of this compound presents a promising new strategy for targeting Src-driven cancers and may lead to improved therapeutic outcomes with better tolerability.[3][7] Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.[11]
References
- 1. A phase II trial of dasatinib in patients with metastatic castration-resistant prostate cancer treated previously with chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. dundee.ac.uk [dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Licensing of a SRC/YES1 inhibitor with novel mode of action | Institute of Genetics and Cancer | Institute of Genetics and Cancer [institute-genetics-cancer.ed.ac.uk]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dasatinib in breast cancer: Src-ing for response in all the wrong kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacytimes.com [pharmacytimes.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of eCF506
For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like eCF506, a Src kinase inhibitor, are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Due to its biological activity, this compound is classified as a hazardous chemical and requires specific disposal procedures. While a dedicated Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, established guidelines for the disposal of cytotoxic and antineoplastic agents must be strictly followed.
Key Principles for this compound Disposal
All materials that have come into contact with this compound are to be considered contaminated and must be disposed of as hazardous chemical waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.
-
Used labware, including vials, pipette tips, and culture dishes.
-
Materials used for cleaning up spills.
Under no circumstances should this compound waste be disposed of in regular trash or poured down the drain.[1][2] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[3][4]
Quantitative Data and Chemical Properties
A summary of the key quantitative and chemical properties of this compound is provided in the table below. This information is crucial for safe handling and for your institution's Environmental Health and Safety (EHS) department.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₈N₈O₃ | [5] |
| Molecular Weight | 510.63 g/mol | [5] |
| Appearance | Lyophilized powder | [5] |
| Solubility | DMSO: 28 mg/mLEthanol: 93 mg/mLWater: Insoluble | [5] |
| Purity | ≥98% | [5] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the proper disposal of this compound waste.
1. Waste Segregation:
-
At the point of generation, immediately segregate all this compound-contaminated waste from other laboratory waste streams.[1][6]
-
Use designated waste containers specifically for cytotoxic/antineoplastic waste. These are often color-coded (e.g., yellow or black) and clearly labeled.[1][6][7]
2. Waste Containers:
-
Solid Waste: Collect solid waste, such as contaminated gloves, pipette tips, and vials, in a puncture-resistant container with a secure lid.[6][7] The container should be clearly labeled as "Cytotoxic Waste" or "Antineoplastic Waste" and should also bear the chemical name "this compound".
-
Liquid Waste: Collect liquid waste, such as unused solutions, in a leak-proof, compatible container (e.g., a glass or polyethylene bottle) with a screw-on cap.[8] The container must be labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration. Do not mix different chemical wastes in the same container.[6]
-
Sharps Waste: Any sharps, such as needles or contaminated glass, must be placed in a designated sharps container for cytotoxic waste.[6][7]
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Cytotoxic," "Toxic")
-
The date the waste was first added to the container.
-
-
Store waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked.
4. Institutional Procedures:
-
Familiarize yourself with and adhere to your institution's specific hazardous waste disposal procedures.
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance and to schedule a waste pickup. Do not attempt to transport or dispose of the waste yourself.
5. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and double gloves, when handling this compound and its waste.[6]
-
All used PPE should be disposed of as contaminated solid waste.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with regulations governing hazardous waste disposal. Always consult your institution's specific guidelines and the available safety data for any chemical you are working with.
References
- 1. benchchem.com [benchchem.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. acewaste.com.au [acewaste.com.au]
- 6. web.uri.edu [web.uri.edu]
- 7. danielshealth.ca [danielshealth.ca]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling eCF506
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of eCF506, a potent SRC/YES1 kinase inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Adherence to these guidelines is essential when working with this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or equivalent standards should be worn at all times in the laboratory. |
| Hand Protection | Nitrile Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated, punctured, or torn. Do not reuse disposable gloves. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat is required. A disposable gown is recommended for procedures with a high risk of splashing. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood or other ventilated enclosure. |
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₆H₃₈N₈O₃ |
| Molecular Weight | 510.63 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and Ethanol. Insoluble in water.[1] |
| Storage Temperature | Powder: -20°C for up to 3 years. In solvent: -80°C.[2] |
Handling and Experimental Protocols
Strict adherence to the following protocols is necessary to ensure safe handling and accurate experimental results.
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Preparation: Before handling, ensure all required PPE is correctly worn. The procedure must be performed in a certified chemical fume hood.
-
Weighing: Tare a clean, dry vial on an analytical balance. Carefully weigh the desired amount of this compound powder.
-
Dissolution: Using a calibrated pipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Mixing: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, clearly labeled, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, pipette tips, and vials, must be disposed of in a designated hazardous waste container lined with a chemically resistant bag. This container should be clearly labeled as "Hazardous Chemical Waste."
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated using a suitable laboratory detergent followed by a rinse with 70% ethanol.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
Workflow for Safe Handling and Disposal of this compound
Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
